molecular formula C7H8O4 B135884 6-Acetoxy-2H-pyran-3(6H)-one CAS No. 62644-49-9

6-Acetoxy-2H-pyran-3(6H)-one

Cat. No.: B135884
CAS No.: 62644-49-9
M. Wt: 156.14 g/mol
InChI Key: JJVMFCRCFSJODB-UHFFFAOYSA-N
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Description

6-Acetoxy-2H-pyran-3(6H)-one (CAS 62644-49-9) is a chemical compound with the molecular formula C7H8O4 and a molecular weight of 156.14 g/mol . It is described as a yellow oil . This compound serves as a versatile building block in organic synthesis, primarily valued as a key intermediate for preparing more complex molecules. One identified application is its use in the synthesis of 3-Methyl 2H-Furo[2,3-c]pyran-2-one, a compound known as "karrik" which is found in smoke and is responsible for promoting seed germination . As a derivative of the 2H-pyran-3(6H)-one structure, it is related to a class of compounds that are of significant interest in synthetic chemistry due to their multiple functional groups, making them highly functionalized synthons for constructing a wide array of complex structures . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(5-oxo-2H-pyran-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-5(8)11-7-3-2-6(9)4-10-7/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVMFCRCFSJODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=CC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455697
Record name 6-Acetoxy-2H-pyran-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62644-49-9
Record name 6-Acetoxy-2H-pyran-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Acetoxy-2H-pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 6-Acetoxy-2H-pyran-3(6H)-one. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from computational predictions, data on analogous compounds, and established chemical principles to offer a thorough resource for research and development purposes.

Chemical Identity and Physical Properties

This compound is a heterocyclic organic compound belonging to the dihydropyranone class. Its structure features a six-membered ring containing an oxygen atom, a ketone group, a carbon-carbon double bond, and an acetoxy group at the 6-position. This combination of functional groups makes it a potentially versatile building block in organic synthesis.

Table 1: Chemical Identifiers and Computed Physical Properties

PropertyValueSource
IUPAC Name (5-oxo-2H-pyran-2-yl) acetatePubChem[1]
CAS Number 62644-49-9PubChem[1]
Molecular Formula C₇H₈O₄PubChem[1]
Molecular Weight 156.14 g/mol PubChem[1]
Canonical SMILES CC(=O)OC1C=CC(=O)CO1PubChem[1]
InChI InChI=1S/C7H8O4/c1-5(8)11-7-3-2-6(9)4-10-7/h2-3,7H,4H2,1H3PubChem[1]
InChIKey JJVMFCRCFSJODB-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 -0.4PubChem[1]
Computed Hydrogen Bond Donor Count 0PubChem[1]
Computed Hydrogen Bond Acceptor Count 4PubChem[1]
Computed Rotatable Bond Count 1PubChem[1]
Computed Exact Mass 156.042259 g/mol PubChem[1]
Computed Monoisotopic Mass 156.042259 g/mol PubChem[1]
Computed Topological Polar Surface Area 52.6 ŲPubChem[1]
Computed Heavy Atom Count 11PubChem[1]

Note: The physical properties listed above are computationally derived and have not been experimentally verified in the available literature.

Synthesis and Reactivity

The primary synthetic route to this compound is expected to be through the Achmatowicz reaction , an oxidative rearrangement of a furan derivative.

Experimental Protocol: Achmatowicz Reaction for the Synthesis of this compound (Proposed)

Step 1: Oxidation of 2-Furfuryl Acetate to 2,5-Dimethoxy-2-(acetoxymethyl)-2,5-dihydrofuran

  • Reagents: 2-Furfuryl acetate, Bromine (Br₂), Methanol (MeOH), Sodium bicarbonate (NaHCO₃).

  • Procedure: A solution of 2-furfuryl acetate in a mixture of methanol and a suitable solvent like dichloromethane is cooled to a low temperature (e.g., -40 °C). A solution of bromine in methanol is added dropwise while maintaining the low temperature. After the addition is complete, the reaction is stirred for a period, followed by quenching with a base such as sodium bicarbonate to neutralize the acidic byproducts. The crude product, 2,5-dimethoxy-2-(acetoxymethyl)-2,5-dihydrofuran, is then extracted and purified.

Step 2: Rearrangement to this compound

  • Reagents: 2,5-Dimethoxy-2-(acetoxymethyl)-2,5-dihydrofuran, Dilute acid (e.g., sulfuric acid or hydrochloric acid).

  • Procedure: The purified intermediate from Step 1 is dissolved in a suitable solvent (e.g., acetone or tetrahydrofuran) and treated with a dilute aqueous acid. The reaction mixture is stirred at room temperature until the rearrangement is complete, as monitored by thin-layer chromatography (TLC). The product, this compound, is then isolated by extraction and purified using techniques such as column chromatography.

G cluster_synthesis Proposed Synthesis Workflow Start 2-Furfuryl Acetate Step1 Oxidation (Br₂, MeOH, NaHCO₃) Start->Step1 Intermediate 2,5-Dimethoxy-2-(acetoxymethyl) -2,5-dihydrofuran Step1->Intermediate Step2 Acid-catalyzed Rearrangement Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthesis of this compound.

Reactivity Profile

The chemical reactivity of this compound is dictated by its functional groups: the enone system, the acetal-like linkage at the 6-position, and the ester group.

  • Enone System: The α,β-unsaturated ketone is susceptible to nucleophilic attack at the β-carbon (Michael addition) and at the carbonyl carbon.

  • Acetal-like Linkage: The C6 position is an acetal-like carbon, making it sensitive to hydrolysis under acidic conditions, which would lead to ring-opening.

  • Ester Group: The acetoxy group can undergo hydrolysis under either acidic or basic conditions to yield the corresponding 6-hydroxy-2H-pyran-3(6H)-one and acetic acid.

G cluster_reactivity Reactivity Profile Molecule This compound Enone Enone System Molecule->Enone Acetal Acetal-like Linkage Molecule->Acetal Ester Ester Group Molecule->Ester Michael Michael Addition Enone->Michael Nucleophilic_Attack Nucleophilic Attack (at C=O) Enone->Nucleophilic_Attack Acid_Hydrolysis Acid-catalyzed Ring Opening Acetal->Acid_Hydrolysis Ester_Hydrolysis Acid/Base-catalyzed Hydrolysis Ester->Ester_Hydrolysis

Caption: Reactivity of this compound.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not available in the surveyed literature. The following table summarizes the predicted spectral characteristics based on its chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Protons on the double bond (C2-H, C3-H) in the olefinic region (δ 6.0-7.5 ppm).- Proton at the acetal center (C6-H) (δ 5.0-6.0 ppm).- Methylene protons adjacent to the carbonyl group (C4-H₂) (δ 2.5-3.0 ppm).- Methyl protons of the acetoxy group (δ ~2.1 ppm).
¹³C NMR - Carbonyl carbon (C5) in the downfield region (δ > 190 ppm).- Olefinic carbons (C2, C3) (δ 120-150 ppm).- Acetal carbon (C6) (δ 90-100 ppm).- Methylene carbon (C4) (δ 30-40 ppm).- Carbonyl carbon of the acetoxy group (δ ~170 ppm).- Methyl carbon of the acetoxy group (δ ~21 ppm).
Infrared (IR) - Strong C=O stretching vibration of the ketone (around 1700-1720 cm⁻¹).- Strong C=O stretching vibration of the ester (around 1735-1750 cm⁻¹).- C=C stretching vibration (around 1650 cm⁻¹).- C-O stretching vibrations for the ether and ester linkages (in the 1000-1300 cm⁻¹ region).
Mass Spectrometry (MS) - A molecular ion peak (M⁺) at m/z = 156.- Fragmentation patterns may include the loss of the acetoxy group (M - 59), loss of ketene (M - 42) from the acetoxy group, and subsequent fragmentations of the pyranone ring.

Biological Activity (Potential)

There is no specific biological activity reported for this compound in the scientific literature. However, the dihydropyranone scaffold is present in numerous natural products and synthetic compounds with a wide range of biological activities. Therefore, it is plausible that this compound or its derivatives could exhibit biological effects.

Potential areas of biological activity for this class of compounds include:

  • Antimicrobial Activity: Many pyran and pyranone derivatives have demonstrated antibacterial and antifungal properties.

  • Anticancer Activity: Some dihydropyranones have been investigated as potential anticancer agents.

  • Enzyme Inhibition: The reactive functional groups in the molecule could allow it to interact with the active sites of various enzymes. For instance, some pyran derivatives have been identified as mTOR inhibitors.

G cluster_bioactivity Potential Biological Activities of Dihydropyranones Core Dihydropyranone Scaffold Antimicrobial Antimicrobial Core->Antimicrobial Anticancer Anticancer Core->Anticancer Enzyme_Inhibition Enzyme Inhibition Core->Enzyme_Inhibition Antibacterial Antibacterial Antimicrobial->Antibacterial Antifungal Antifungal Antimicrobial->Antifungal mTOR mTOR Inhibition Enzyme_Inhibition->mTOR

Caption: Potential biological activities of dihydropyranones.

Conclusion

This compound is a compound of interest for synthetic and medicinal chemistry due to its functionalized dihydropyranone core. While direct experimental data on its properties are scarce, this guide provides a solid foundation based on established chemical principles and data from related structures. The proposed synthetic route via the Achmatowicz reaction offers a viable pathway for its preparation, which would enable further investigation into its physical, spectroscopic, and biological properties. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into this and related molecules, with the understanding that experimental validation of the predicted properties is a necessary next step.

References

"6-Acetoxy-2H-pyran-3(6H)-one" CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 62644-49-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Acetoxy-2H-pyran-3(6H)-one, a heterocyclic organic compound of interest in synthetic chemistry and drug discovery. This document details its chemical and physical properties, provides a representative experimental protocol for the synthesis of structurally related compounds, and explores the potential biological activities of the broader pyranone class.

Chemical and Physical Properties

This compound, with the IUPAC name (5-oxo-2H-pyran-2-yl) acetate, is a member of the pyranone family. While extensive experimental data for this specific molecule is limited in publicly available literature, its fundamental properties have been computed and are summarized in the table below.

PropertyValueSource
CAS Number 62644-49-9PubChem
Molecular Formula C₇H₈O₄PubChem
Molecular Weight 156.14 g/mol PubChem
IUPAC Name (5-oxo-2H-pyran-2-yl) acetatePubChem
InChI Key JJVMFCRCFSJODB-UHFFFAOYSA-NPubChem
SMILES CC(=O)OC1C=CC(=O)CO1PubChem

Synthesis and Experimental Protocols

Representative Synthesis of 2-Alkoxy-2H-pyran-3(6H)-ones from a 2-Acetoxy Precursor

This protocol describes a tin(IV) chloride-promoted glycosylation and rearrangement of 2-acetoxy-3,4-di-O-acetyl-D-xylal to yield optically active 2-alkoxy-2H-pyran-3(6H)-ones.[1]

Materials:

  • 2-acetoxy-3,4-di-O-acetyl-D-xylal (precursor)

  • Anhydrous alcohol (e.g., methanol, ethanol, or a chiral alcohol like (R)- or (S)-2-octanol)

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane-ethyl acetate mixtures)

Procedure:

  • Preparation of the Precursor: The starting material, 2-acetoxy-3,4-di-O-acetyl-D-xylal, is typically prepared from D-xylose.[1]

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the 2-acetoxy-3,4-di-O-acetyl-D-xylal in anhydrous dichloromethane.

  • Addition of Alcohol: To this solution, add the desired anhydrous alcohol (typically 1.5 to 2.0 equivalents).

  • Initiation of Reaction: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of tin(IV) chloride in anhydrous dichloromethane dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at 0°C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 2-alkoxy-2H-pyran-3(6H)-one.

Synthetic Workflow Visualization

The following diagram illustrates the general synthetic pathway for the preparation of 2-alkoxy-2H-pyran-3(6H)-ones, which is analogous to a potential synthesis of the title compound.

Synthetic_Workflow cluster_start Starting Material cluster_precursor Precursor Synthesis cluster_reaction Core Reaction cluster_product Product Class D_Xylose D-Xylose Precursor 2-Acetoxy-3,4-di-O-acetyl-D-xylal D_Xylose->Precursor Multi-step Synthesis Reaction Tin(IV) Chloride-Promoted Glycosylation & Rearrangement Precursor->Reaction Product 2-Alkoxy-2H-pyran-3(6H)-ones Reaction->Product

Caption: Synthetic workflow for related pyranones.

Potential Biological Activities and Applications

While specific biological studies on this compound are not prominent in the literature, the pyranone scaffold is a well-recognized pharmacophore present in numerous natural products and synthetic compounds with diverse biological activities. Research into various pyran and pyranone derivatives has revealed several areas of therapeutic interest.

  • Antimicrobial and Anti-biofilm Activity: Derivatives of 2H-pyran-2-one have been investigated as quorum sensing inhibitors in bacteria such as Pseudomonas aeruginosa.[2] By interfering with bacterial cell-to-cell communication, these compounds can inhibit biofilm formation, a key factor in chronic infections and antibiotic resistance.[3] Some studies have shown that 3-hydroxy-6-methyl-4H-pyran-4-one derivatives can act as potent biofilm inhibitors.[3]

  • Antiviral and Anti-inflammatory Properties: The pyran moiety is a core component of various compounds exhibiting antiviral and anti-inflammatory effects.[4]

  • Neuroprotective Effects: Certain pyran-based compounds have been explored for their potential in treating neurodegenerative diseases like Alzheimer's.[4] They may exert their effects through mechanisms such as the inhibition of cholinesterases.[4]

The diverse reactivity of the pyranone ring, characterized by electrophilic and nucleophilic centers, makes it a versatile template for the synthesis of complex molecules, including monosaccharides and other biologically active natural products.[5] The development of novel synthetic routes to functionalized pyranones, such as the one described, is crucial for further exploring the therapeutic potential of this class of compounds.

Conclusion

This compound is a pyranone derivative with potential for further investigation in medicinal chemistry and organic synthesis. While detailed experimental data for this specific compound is sparse, the established synthetic methodologies for structurally related pyranones provide a solid foundation for its preparation and study. The broad spectrum of biological activities associated with the pyranone core suggests that this compound and its derivatives could be valuable leads in the development of new therapeutic agents. Further research is warranted to fully elucidate the chemical reactivity and biological profile of this compound.

References

Spectroscopic Characterization of 6-Acetoxy-2H-pyran-3(6H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 6-Acetoxy-2H-pyran-3(6H)-one. Due to the limited availability of published experimental data for this specific molecule, this document focuses on the predicted spectroscopic properties and detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, identification, and analysis of this and related pyranone derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on its chemical structure and known data from analogous compounds. These tables are designed to aid in the preliminary identification and interpretation of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8 - 7.0d1HH-5
~6.0 - 6.2d1HH-4
~5.8 - 6.0m1HH-6
~4.4 - 4.6dd1HH-2a
~4.2 - 4.4dd1HH-2b
2.15s3H-OCOCH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Coupling constants (J) are predicted to be in the range of 10-12 Hz for vicinal olefinic protons and 2-4 Hz for geminal and allylic couplings.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Carbon Assignment
~195C-3 (C=O, ketone)
~169-OC OCH₃ (C=O, ester)
~145C-5
~128C-4
~95C-6
~65C-2
~21-OCOC H₃

Solvent: CDCl₃, Broadband proton decoupled.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~1745StrongC=O stretch (ester)
~1715StrongC=O stretch (α,β-unsaturated ketone)
~1650MediumC=C stretch
~1230StrongC-O stretch (ester)
~1050MediumC-O stretch (pyran ring)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
156[M]⁺ (Molecular Ion)
114[M - CH₂CO]⁺
97[M - OCOCH₃]⁺
69[C₄H₅O]⁺
43[CH₃CO]⁺ (Base Peak)

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following sections detail the recommended methodologies for obtaining high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the compound.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation and Analysis (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth soaked in isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Apply pressure using the instrument's clamp to ensure good contact.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (GC-MS).

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Spectroscopic_Analysis_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry (GC-MS) nmr_prep Sample Preparation (Dissolve in CDCl3 with TMS) nmr_acq Data Acquisition (1H and 13C Spectra) nmr_prep->nmr_acq nmr_proc Data Processing (Fourier Transform, Phasing) nmr_acq->nmr_proc nmr_analysis Spectral Analysis (Chemical Shifts, Couplings) nmr_proc->nmr_analysis ir_prep ATR Crystal Cleanup ir_bkg Acquire Background ir_prep->ir_bkg ir_sample Apply Sample ir_bkg->ir_sample ir_acq Acquire Spectrum ir_sample->ir_acq ir_analysis Functional Group ID ir_acq->ir_analysis ms_prep Sample Preparation (Dilute in Solvent) ms_inject GC Injection & Separation ms_prep->ms_inject ms_ionize EI Ionization (70 eV) ms_inject->ms_ionize ms_detect Mass Analysis ms_ionize->ms_detect ms_analysis Fragmentation Analysis ms_detect->ms_analysis start Purified Compound start->nmr_prep NMR start->ir_prep IR start->ms_prep MS

Caption: General workflow for the spectroscopic analysis of this compound.

Data_Interpretation_Logic ms_data MS Data (Molecular Weight, Formula) confirmation Structure Confirmation ms_data->confirmation ir_data IR Data (Functional Groups) ir_data->confirmation nmr_data NMR Data (1H, 13C Connectivity) nmr_data->confirmation structure Proposed Structure This compound confirmation->structure Consistent

Caption: Logical relationship for spectroscopic data interpretation leading to structure confirmation.

An In-depth Technical Guide to the Synthesis of 6-Acetoxy-2H-pyran-3(6H)-one from D-xylose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed multi-step synthesis of the valuable chiral building block, 6-acetoxy-2H-pyran-3(6H)-one, commencing from the readily available pentose, D-xylose. This pyranone derivative holds significant potential as an intermediate in the synthesis of various biologically active molecules and natural products. The outlined synthetic pathway leverages established carbohydrate chemistry, including peracetylation, glycal formation, and a Lewis acid-catalyzed rearrangement.

Synthetic Strategy Overview

The synthesis of this compound from D-xylose is envisioned as a three-stage process:

  • Peracetylation of D-xylose: The hydroxyl groups of D-xylose are protected as acetates to yield 1,2,3,4-tetra-O-acetyl-D-xylopyranose.

  • Formation of 3,4-di-O-acetyl-D-xylal: The peracetylated xylose is converted to the corresponding glycal, a key unsaturated carbohydrate intermediate. This is achieved through a two-step sequence of bromination at the anomeric position followed by a reductive elimination.

  • Lewis Acid-Catalyzed Rearrangement and Acetoxylation: The pivotal step involves the tin(IV) chloride-promoted rearrangement of the glycal in the presence of acetic acid to stereoselectively form the target this compound.

The overall synthetic transformation is depicted in the following workflow:

Synthesis_Workflow D_Xylose D-Xylose Peracetylated_Xylose 1,2,3,4-Tetra-O-acetyl-D-xylopyranose D_Xylose->Peracetylated_Xylose Step 1: Peracetylation Xylopyranosyl_Bromide 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Bromide Peracetylated_Xylose->Xylopyranosyl_Bromide Step 2a: Bromination Xylal 3,4-Di-O-acetyl-D-xylal Xylopyranosyl_Bromide->Xylal Step 2b: Reductive Elimination Target_Molecule This compound Xylal->Target_Molecule Step 3: Rearrangement & Acetoxylation

Figure 1: Overall experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1,2,3,4-Tetra-O-acetyl-D-xylopyranose

The peracetylation of D-xylose is a standard procedure in carbohydrate chemistry, effectively protecting the hydroxyl groups and activating the anomeric position for subsequent transformations. A common and effective method utilizes acetic anhydride with a catalytic amount of a base or acid.

Protocol:

A mixture of D-xylose, acetic anhydride, and anhydrous sodium acetate is heated to reflux.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water to hydrolyze the excess acetic anhydride. The product is then extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography.

Reagent/ParameterQuantity/Value
D-xylose1.0 eq
Acetic Anhydride5.0 - 10.0 eq
Anhydrous Sodium Acetate1.0 - 1.5 eq
SolventNone (or Acetic Acid)
Temperature100 - 120 °C
Reaction Time2 - 4 hours
Typical Yield85 - 95%

Table 1: Reagents and conditions for the peracetylation of D-xylose.

Step 2: Synthesis of 3,4-di-O-acetyl-D-xylal

This transformation proceeds in two stages: the conversion of the peracetylated sugar to a glycosyl bromide, followed by a reductive elimination to form the glycal.

Step 2a: Synthesis of 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Bromide

The anomeric acetate of 1,2,3,4-tetra-O-acetyl-D-xylopyranose is selectively replaced by bromine using a solution of hydrogen bromide in acetic acid.

Protocol:

1,2,3,4-Tetra-O-acetyl-D-xylopyranose is dissolved in a minimal amount of dichloromethane, and a solution of hydrogen bromide in acetic acid is added at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then diluted with dichloromethane and washed with cold water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude glycosyl bromide, which is often used in the next step without further purification.

Reagent/ParameterQuantity/Value
1,2,3,4-Tetra-O-acetyl-D-xylopyranose1.0 eq
Hydrogen Bromide in Acetic Acid (33%)1.2 - 1.5 eq
SolventDichloromethane
Temperature0 °C to room temperature
Reaction Time2 - 6 hours
Typical Yield> 90% (crude)

Table 2: Reagents and conditions for the synthesis of 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide.

Step 2b: Synthesis of 3,4-di-O-acetyl-D-xylal

The glycosyl bromide is subjected to a reductive elimination using an activated zinc species, often a zinc-copper couple, to furnish the desired glycal.

Protocol:

To a solution of the crude 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide in a suitable solvent such as a mixture of acetic acid and water, activated zinc dust or a zinc-copper couple is added portion-wise. The reaction is typically exothermic and is maintained at a controlled temperature. After the reaction is complete, the mixture is filtered to remove excess zinc and inorganic salts. The filtrate is then worked up by extraction with an organic solvent, followed by washing, drying, and purification by column chromatography.

Reagent/ParameterQuantity/Value
2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Bromide1.0 eq
Activated Zinc Dust (or Zn-Cu couple)2.0 - 3.0 eq
SolventAcetic Acid/Water mixture
Temperature0 - 25 °C
Reaction Time1 - 3 hours
Typical Yield70 - 85%

Table 3: Reagents and conditions for the synthesis of 3,4-di-O-acetyl-D-xylal.

Step 3: Synthesis of this compound

This key transformation is a Lewis acid-catalyzed rearrangement of the glycal intermediate. Based on the work of Iriarte and Varela on the synthesis of 2-alkoxy-2H-pyran-3(6H)-ones, a similar reaction using acetic acid as the nucleophile is proposed to yield the target 6-acetoxy derivative.

Proposed Protocol:

To a solution of 3,4-di-O-acetyl-D-xylal and acetic acid in a dry aprotic solvent such as dichloromethane at low temperature (-20 to 0 °C) under an inert atmosphere, a solution of tin(IV) chloride in the same solvent is added dropwise. The reaction mixture is stirred at low temperature and the progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Reagent/ParameterQuantity/Value
3,4-di-O-acetyl-D-xylal1.0 eq
Acetic Acid1.5 - 2.0 eq
Tin(IV) Chloride1.0 - 1.2 eq
SolventDichloromethane (anhydrous)
Temperature-20 °C to 0 °C
Reaction Time1 - 4 hours
Estimated Yield60 - 80% (based on analogous reactions)

Table 4: Proposed reagents and conditions for the synthesis of this compound.

Reaction Pathway Visualization

The chemical transformations described in the experimental protocols are illustrated below.

Reaction_Pathway cluster_step1 Step 1: Peracetylation cluster_step2 Step 2: Glycal Formation cluster_step3 Step 3: Rearrangement & Acetoxylation D_Xylose D-Xylose Peracetylated_Xylose 1,2,3,4-Tetra-O-acetyl-D-xylopyranose D_Xylose->Peracetylated_Xylose Ac₂O, NaOAc 100-120 °C Xylopyranosyl_Bromide 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Bromide Peracetylated_Xylose->Xylopyranosyl_Bromide HBr in AcOH CH₂Cl₂ Xylal 3,4-Di-O-acetyl-D-xylal Xylopyranosyl_Bromide->Xylal Zn, AcOH/H₂O Target_Molecule This compound Xylal->Target_Molecule AcOH, SnCl₄ CH₂Cl₂, -20 °C

Figure 2: Detailed reaction pathway for the synthesis of this compound.

Quantitative Data Summary

StepStarting MaterialProductReagentsYield (%)
1D-Xylose1,2,3,4-Tetra-O-acetyl-D-xylopyranoseAcetic Anhydride, Sodium Acetate85 - 95
2a1,2,3,4-Tetra-O-acetyl-D-xylopyranose2,3,4-Tri-O-acetyl-α-D-xylopyranosyl BromideHBr in Acetic Acid> 90 (crude)
2b2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Bromide3,4-di-O-acetyl-D-xylalActivated Zinc70 - 85
33,4-di-O-acetyl-D-xylalThis compoundAcetic Acid, Tin(IV) Chloride60 - 80 (estimated)

Table 5: Summary of reaction yields for the synthesis of this compound.

Concluding Remarks

This technical guide provides a comprehensive and actionable framework for the synthesis of this compound from D-xylose. The proposed route is based on well-documented chemical transformations in carbohydrate chemistry. The final, crucial step of acetoxylation via a Lewis acid-catalyzed rearrangement of the corresponding glycal is a logical extension of established methodologies. This synthetic intermediate is poised to be a valuable tool for researchers in medicinal chemistry and natural product synthesis, enabling the development of novel therapeutics and the exploration of complex molecular architectures. Further optimization of the proposed final step may be required to maximize yield and stereoselectivity.

References

The Pivotal Role of the 6-Acetoxy-2H-pyran-3(6H)-one Scaffold in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-pyran-3(6H)-one core, a key structural motif in a plethora of natural products and biologically active molecules, represents a versatile and highly valuable chiral building block in organic synthesis. While specific literature on 6-acetoxy-2H-pyran-3(6H)-one is limited, the extensive research on its close analogs, particularly 2-alkoxy and 6-hydroxy derivatives, provides a robust framework for understanding its synthetic potential. This technical guide consolidates the available knowledge on this important scaffold, focusing on its application in constructing complex molecular architectures.

Core Reactivity and Synthetic Applications

The 2H-pyran-3(6H)-one moiety is characterized by a unique combination of functional groups: an α,β-unsaturated ketone system and a hemiacetal or acetal group at the C6 position. This arrangement offers multiple reactive sites for a diverse range of chemical transformations.[1] The electron-deficient double bond makes this scaffold an excellent dienophile in Diels-Alder reactions, a cornerstone of its synthetic utility.[2][3]

The primary applications of the 2H-pyran-3(6H)-one scaffold include:

  • Chiral Building Block for Natural Product Synthesis: The inherent chirality of sugar-derived pyranones makes them ideal starting materials for the enantioselective synthesis of complex natural products, including fungal metabolites and polyketides.[3][4]

  • Dienophile in Diels-Alder Cycloadditions: The activated double bond readily participates in [4+2] cycloaddition reactions with a variety of dienes, providing a rapid and stereocontrolled route to bicyclic and polycyclic systems.[2][3]

  • Precursor to Carbohydrates and their Derivatives: The pyranone ring can be elaborated into a range of monosaccharides and their analogs, highlighting its importance in carbohydrate chemistry.[1]

Data Presentation: Diels-Alder Reactions of 2-Alkoxy-2H-pyran-3(6H)-ones

The following tables summarize representative data for Diels-Alder reactions of 2-alkoxy-2H-pyran-3(6H)-ones, which serve as a reliable proxy for the expected reactivity of this compound.

Table 1: Thermal Diels-Alder Cycloadditions [3]

DienophileDieneReaction ConditionsYield (%)Diastereoselectivity
2-Alkoxy-2H-pyran-3(6H)-one2,3-DimethylbutadieneToluene, reflux~50>80%
2-Alkoxy-2H-pyran-3(6H)-oneButadieneToluene, reflux~50>80%

Table 2: Lewis Acid Promoted Diels-Alder Cycloadditions [3]

DienophileDieneLewis AcidReaction ConditionsYield (%)Diastereoselectivity
2-Alkoxy-2H-pyran-3(6H)-one2,3-DimethylbutadieneSnCl₄CH₂Cl₂, -78 °C~80>94%
2-Alkoxy-2H-pyran-3(6H)-oneButadieneSnCl₄CH₂Cl₂, -78 °C~80>94%
2-Alkoxy-2H-pyran-3(6H)-one2,3-DimethylbutadieneEt₂AlClCH₂Cl₂, -78 °C~80>94%

Experimental Protocols

The following are generalized experimental protocols for key transformations involving the 2H-pyran-3(6H)-one scaffold, based on methodologies reported for analogous compounds.

Protocol 1: Synthesis of Optically Active 2-Alkoxy-2H-pyran-3(6H)-ones [2][3]

This one-step procedure involves the tin(IV) chloride-promoted glycosylation and rearrangement of a protected D-xylal derivative.

  • Preparation of Starting Material: 2-Acetoxy-3,4-di-O-acetyl-D-xylal is prepared from D-xylose.

  • Reaction Setup: To a solution of the D-xylal derivative in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, the desired alcohol (e.g., methanol, ethanol) is added.

  • Lewis Acid Addition: The reaction mixture is cooled to a low temperature (e.g., -20 °C), and a solution of tin(IV) chloride in the same solvent is added dropwise.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-alkoxy-2H-pyran-3(6H)-one.

Protocol 2: Lewis Acid Promoted Diels-Alder Reaction [5]

This protocol describes a typical procedure for the cycloaddition of a 2-alkoxy-2H-pyran-3(6H)-one with a diene.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), the 2-alkoxy-2H-pyran-3(6H)-one (1.0 eq) is dissolved in anhydrous dichloromethane (0.1-0.5 M).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: A solution of the Lewis acid (e.g., SnCl₄, 1.0-1.2 eq) in dichloromethane is added dropwise to the cooled solution. The mixture is stirred for 15-30 minutes.

  • Diene Addition: The diene (1.2-2.0 eq) is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at -78 °C and its progress is monitored by TLC.

  • Quenching and Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The resulting cycloadduct is purified by flash column chromatography.

Visualizations

The following diagrams illustrate key synthetic pathways and logical relationships involving the 2H-pyran-3(6H)-one scaffold.

Synthesis_of_2_Alkoxy_Pyranones D_Xylose D-Xylose Protected_Xylal 2-Acetoxy-3,4-di-O-acetyl-D-xylal D_Xylose->Protected_Xylal Protection Target_Compound 2-Alkoxy-2H-pyran-3(6H)-one Protected_Xylal->Target_Compound Alcohol R-OH Alcohol->Target_Compound Lewis_Acid SnCl₄ Lewis_Acid->Target_Compound Promotion

Caption: Synthesis of 2-Alkoxy-2H-pyran-3(6H)-ones.

Diels_Alder_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Pyranone 2-Alkoxy-2H-pyran-3(6H)-one (Dienophile) Reaction [4+2] Cycloaddition Pyranone->Reaction Diene Diene Diene->Reaction Solvent Anhydrous CH₂Cl₂ Solvent->Reaction Temperature -78 °C Temperature->Reaction Catalyst Lewis Acid (e.g., SnCl₄) Catalyst->Reaction Cycloadduct Bicyclic Product Reaction->Cycloadduct Purification Workup & Purification Cycloadduct->Purification

Caption: Diels-Alder Reaction Workflow.

References

The Versatility of 6-Acetoxy-2H-pyran-3(6H)-one: An In-depth Technical Guide for Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern pharmaceutical and natural product synthesis, the demand for enantiomerically pure compounds is paramount. Chirality profoundly influences a molecule's biological activity, making the control of stereochemistry a critical factor in drug design and development.[] Chiral building blocks, often derived from a "chiral pool" of readily available natural molecules like carbohydrates and amino acids, offer an efficient strategy for introducing stereocenters into synthetic targets.[2][3] Among these, 6-acetoxy-2H-pyran-3(6H)-one has emerged as a versatile and powerful synthon.

This pyranone derivative, featuring a dense array of functional groups including an α,β-unsaturated ketone, a hemiacetal acetate, and a stereocenter at the C6 position, serves as a valuable precursor for a wide range of complex molecules.[4][5] Its rigid, conformationally defined structure and multiple reactive sites allow for highly stereocontrolled transformations, making it an attractive starting material for the asymmetric synthesis of bioactive natural products, carbohydrates, and novel pharmaceutical agents.[4][6] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, key reactions, and applications, with a focus on experimental protocols and quantitative data for researchers in organic synthesis and drug discovery.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. While specific spectral data for this exact compound is not widely published, analysis relies on standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which is indispensable for the structural elucidation of related pyranone structures.[4] Techniques such as ¹H NMR, ¹³C NMR, and various 2D NMR experiments are used to confirm the molecular framework and stereochemistry.[4]

PropertyData
Molecular Formula C₇H₈O₄
Molecular Weight 156.14 g/mol
IUPAC Name (6-Oxo-3,6-dihydro-2H-pyran-2-yl) acetate
Appearance Typically a solid or oil
CAS Number Not readily available

Synthesis of the Chiral Building Block

The most common route to enantiomerically pure pyranones like this compound starts from readily available carbohydrates, leveraging the principles of chiral pool synthesis. A representative pathway begins with D-xylose, which is converted to a key intermediate, a protected glycal, that then undergoes rearrangement to form the dihydropyranone core.

Synthesis_Workflow D_Xylose D-Xylose Glycal 2-Acetoxy-3,4-di-O-acetyl-D-xylal D_Xylose->Glycal Pyranone This compound Glycal->Pyranone

Caption: Synthetic pathway from D-xylose to the pyranone core.

Experimental Protocol: Synthesis via Glycal Rearrangement

This protocol is adapted from established methods for the synthesis of similar 2-alkoxy-2H-pyran-3(6H)-ones.[7][8]

Objective: To synthesize this compound from 2-acetoxy-3,4-di-O-acetyl-D-xylal.

Materials:

  • 2-Acetoxy-3,4-di-O-acetyl-D-xylal (1.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Tin(IV) chloride (SnCl₄) (1.1 eq), as a solution in CH₂Cl₂

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 2-acetoxy-3,4-di-O-acetyl-D-xylal in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -20 °C in a cryostat or a suitable cooling bath.

  • Slowly add the SnCl₄ solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature does not rise above -15 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Applications in Asymmetric Synthesis

The strategic placement of functional groups makes this compound a potent dienophile in Diels-Alder cycloadditions, a powerful carbon-carbon bond-forming reaction for constructing six-membered rings. The existing stereocenter at C6 directs the facial selectivity of the incoming diene, leading to high levels of diastereoselectivity.

Diels_Alder_Pathway Pyranone This compound (Dienophile) Transition Diastereoselective [4+2] Cycloaddition Pyranone->Transition Diene Diene (e.g., Butadiene) Diene->Transition Product Chiral Cycloadduct Transition->Product Lewis Acid or Thermal Conditions

Caption: Diels-Alder reaction using the pyranone as a dienophile.

The efficiency and selectivity of these cycloadditions can often be enhanced by using Lewis acid catalysts, which coordinate to the carbonyl group of the pyranone, lowering its LUMO energy and accelerating the reaction.[7]

Quantitative Data: Diels-Alder Cycloadditions

The following table summarizes representative data for Diels-Alder reactions involving similar 2-alkoxy-2H-pyran-3(6H)-ones, demonstrating the high yields and diastereoselectivities achievable.[7]

DieneConditionsYield (%)Diastereomeric Excess (d.e.) (%)Reference
ButadieneThermal~50%>80%[7]
ButadieneLewis Acid (SnCl₄)~80%>94%[7]
2,3-DimethylbutadieneThermal~50%>80%[7]
2,3-DimethylbutadieneLewis Acid (SnCl₄)~80%>94%[7]

The major products are formed by the diene approaching from the less sterically hindered face of the dihydropyranone.[7]

Key Reactions and Chemical Reactivity

The pyranone scaffold possesses distinct electrophilic and nucleophilic centers, enabling a diverse range of chemical transformations.[4]

Reactivity_Diagram cluster_pyranone Pyranone Scaffold Reactivity Pyranone Pyranone Core E_Sites Electrophilic Sites - Carbonyl Carbon - β-Carbon (Enone) N_Sites Nucleophilic Sites - Enolate (basic cond.) Electrophile Electrophiles N_Sites->Electrophile Attack Nucleophile Nucleophiles Nucleophile->E_Sites Attack

Caption: Electrophilic and nucleophilic sites of the pyranone core.

  • Electrophilic Character: The carbonyl carbon and the β-carbon of the enone system are prime targets for nucleophilic attack. This allows for conjugate additions, 1,2-additions to the carbonyl, and other transformations that introduce new functional groups and stereocenters.

  • Nucleophilic Character: Under basic conditions, deprotonation can occur to form an enolate, which can then act as a nucleophile in reactions like alkylations and aldol condensations.[4]

Conclusion

This compound stands out as a highly valuable and versatile chiral building block in asymmetric synthesis. Its carbohydrate origins provide a cost-effective and enantiomerically pure starting point for complex molecular construction.[2][7] The compound's rich functionality and predictable stereochemical outcomes in key reactions, particularly Diels-Alder cycloadditions, make it an indispensable tool for synthetic chemists. For professionals in drug development, this pyranone offers a reliable platform for accessing novel chiral scaffolds, accelerating the discovery and synthesis of new therapeutic agents with precisely controlled stereochemistry.[9][10] The continued exploration of its reactivity will undoubtedly lead to even more innovative synthetic strategies and the creation of impactful bioactive molecules.

References

In-Depth Technical Guide: Biological Activity of 6-Acetoxy-2H-pyran-3(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with derivatives of the 6-acetoxy-2H-pyran-3(6H)-one core structure. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in this promising area of medicinal chemistry. While direct biological activity data for the parent compound, this compound, is limited in publicly available literature, this guide focuses on the activities of structurally related 2H-pyran-3(6H)-one derivatives, offering valuable insights into their therapeutic potential.

Anticancer Activity

Derivatives of the 2H-pyran-3(6H)-one scaffold have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is influenced by the nature and position of substituents on the pyranone ring.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various 2H-pyran-3(6H)-one and related pyranone derivatives against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp. C203M0.75 (MIC)[1]
Phomapyrone AHL-60 (Human promyelocytic leukemia)34.62[2]
Phomapyrone BHL-60 (Human promyelocytic leukemia)27.90[2]
11-amino-12-(2,3-dichlorophenyl)-3-methyl-7,8,9,10-tetrahydropyrano[3',4':5,6]pyrano[2,3-b]quinolin-1(12H)-oneAcetylcholinesterase InhibitionGood Activity[3]
Steroidal 2H-pyran derivative 6HeLa (Cervical), Jurkat (Leukemia)<19[4]
Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8dA-549 (Lung)7.23[5]
Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8dPC-3 (Prostate)7.12[5]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative 13kHCC827 (Non-small cell lung cancer)0.09 - 0.43[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compounds Treat with Pyranone Derivatives incubate1->treat_compounds incubate2 Incubate 48-72h treat_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for MTT Cytotoxicity Assay.

Antimicrobial Activity

Certain derivatives of 2H-pyran-3(6H)-one have shown promising activity against various microbial strains, particularly Gram-positive bacteria. The presence of specific substituents at the C-2 and C-6 positions of the pyranone ring appears to be crucial for their antibacterial efficacy.[1]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2H-pyran-3(6H)-one derivatives against specific bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus ATCC 25931.56[1]
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp. C203M0.75[1]
3-hydroxy-2-substituted-6-methyl-4H-pyran-4-one (derivative 6a)Pseudomonas aeruginosa (biofilm inhibition)2.5 (µM)[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.

Procedure:

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).[9]

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., to a 0.5 McFarland standard).[10] Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[11]

  • Result Interpretation: After incubation, visually inspect the plates for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Broth_Microdilution_Workflow start Start prepare_stock Prepare Stock Solution of Pyranone Derivative start->prepare_stock serial_dilution Perform Serial Dilutions in 96-well Plate prepare_stock->serial_dilution inoculate_plate Inoculate Plate with Bacterial Suspension serial_dilution->inoculate_plate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 16-20h inoculate_plate->incubate read_results Visually Assess for Bacterial Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Pyranone Pyranone Derivatives Bax_Bak Bax/Bak Activation Pyranone->Bax_Bak Bcl2 Bcl-2/Bcl-xL Pyranone->Bcl2 Inhibition CytoC Cytochrome c Release Bax_Bak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Bcl2->Bax_Bak Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CDK2_Signaling_Pathway cluster_G1_phase G1 Phase cluster_S_phase_entry G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates pRb p-Rb Rb_E2F->pRb E2F E2F (free) pRb->E2F releases CyclinE Cyclin E Transcription E2F->CyclinE S_phase S Phase Entry (DNA Replication) E2F->S_phase CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CyclinE_CDK2->pRb hyper- phosphorylates Pyranone Pyranone Derivatives Pyranone->CyclinE_CDK2 inhibits

References

Literature review of pyranone synthesis methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyranones, six-membered heterocyclic compounds containing an oxygen atom and a ketone functional group, are pivotal scaffolds in medicinal chemistry and natural product synthesis. Their diverse biological activities, ranging from anticancer to anti-inflammatory properties, have spurred the development of a wide array of synthetic methodologies. This in-depth technical guide provides a comprehensive review of the core strategies for pyranone synthesis, offering detailed experimental protocols, comparative data, and visual representations of key chemical transformations and biological pathways.

Classical Methodologies for Pyranone Synthesis

The foundational approaches to pyranone synthesis, developed in the late 19th and early 20th centuries, remain relevant for their simplicity and effectiveness in accessing a range of pyranone derivatives.

Von Pechmann Condensation

The von Pechmann condensation is a widely used method for the synthesis of coumarins, a class of benzannulated α-pyrones. The reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[1]

Experimental Protocol: Synthesis of 7-hydroxy-4-methylcoumarin

  • Materials: Resorcinol, ethyl acetoacetate, concentrated sulfuric acid.

  • Procedure:

    • In a suitable reaction vessel, combine resorcinol (1.0 eq) and ethyl acetoacetate (1.0-1.2 eq).

    • Heat the mixture to 100-120 °C with stirring.

    • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise.

    • Continue heating and stirring for 1-2 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Collect the precipitated product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 7-hydroxy-4-methylcoumarin.

Simonis Chromone Synthesis

The Simonis chromone synthesis is a method for the preparation of chromones (benzo-γ-pyrones) from the reaction of a phenol with a β-ketoester in the presence of a dehydrating agent, typically phosphorus pentoxide or a strong acid. The reaction conditions often dictate whether a chromone or a coumarin is formed.[2]

Logical Relationship: Simonis Chromone Synthesis

Simonis_Chromone_Synthesis Phenol Phenol Intermediate Intermediate Adduct Phenol->Intermediate + BetaKetoester β-Ketoester BetaKetoester->Intermediate CondensingAgent Condensing Agent (e.g., P₂O₅, H₂SO₄) CondensingAgent->Intermediate catalyzes Chromone Chromone Intermediate->Chromone Cyclization & Dehydration Coumarin Coumarin (Side Product) Intermediate->Coumarin Alternative Cyclization

Caption: Logical flow of the Simonis Chromone Synthesis.

Modern Catalytic Methodologies

The advent of transition metal and organocatalysis has revolutionized pyranone synthesis, enabling milder reaction conditions, broader substrate scope, and higher efficiency.

Palladium-Catalyzed Synthesis of 2-Pyrones

Palladium catalysis offers several versatile routes to 2-pyrones. One prominent method involves the Sonogashira coupling of a vinyl or aryl halide with a terminal alkyne, followed by cyclization.[3]

Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling and Cyclization

  • Materials: (Z)-3-iodoacrylic acid, terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, triethylamine (Et₃N), solvent (e.g., THF or DMF).

  • Procedure:

    • To a degassed solution of (Z)-3-iodoacrylic acid (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen solvent, add Et₃N (3.0 eq).

    • Add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and CuI (0.04-0.10 eq) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to yield the desired 2-pyrone.[3]

Experimental Workflow: Pd-Catalyzed 2-Pyrone Synthesis

Palladium_Catalyzed_Synthesis Start Start Degas Degas Solvent and Reagents Start->Degas Mix Mix (Z)-3-iodoacrylic acid, terminal alkyne, and Et₃N Degas->Mix AddCatalyst Add Pd(PPh₃)₂Cl₂ and CuI Mix->AddCatalyst React Stir at RT or Heat (Monitor by TLC/GC-MS) AddCatalyst->React Quench Quench with aq. NH₄Cl React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product 2-Pyrone Product Purify->Product

Caption: Step-by-step workflow for Pd-catalyzed 2-pyrone synthesis.

Rhodium-Catalyzed Oxidative Annulation

Rhodium catalysts are effective in promoting the oxidative annulation of acrylic acids with alkynes to furnish α-pyrones. This method proceeds via C-H activation and offers a direct route to highly substituted pyranones.[4][5]

Experimental Protocol: Rhodium-Catalyzed Oxidative Annulation

  • Materials: Acrylic acid, alkyne, [RhCp*Cl₂]₂, Cu(OAc)₂·H₂O, solvent (e.g., t-AmOH or DCE).

  • Procedure:

    • In a sealed tube, combine the acrylic acid (1.0 eq), alkyne (1.2 eq), [RhCp*Cl₂]₂ (0.025-0.05 eq), and Cu(OAc)₂·H₂O (2.0 eq) in the chosen solvent.

    • Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.

    • After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired α-pyrone.[4][5]

N-Heterocyclic Carbene (NHC) Catalyzed Annulations

N-Heterocyclic carbenes have emerged as powerful organocatalysts for a variety of transformations, including the synthesis of 2-pyrones. A common strategy involves the [4+2] annulation of enals or other activated species with suitable dienophiles.[6][7]

Experimental Protocol: NHC-Catalyzed [4+2] Annulation

  • Materials: α,β-Unsaturated aldehyde (enal), β-ketoester, NHC precursor (e.g., an imidazolium salt), base (e.g., DBU or K₂CO₃), solvent (e.g., THF or CH₂Cl₂).

  • Procedure:

    • To a solution of the NHC precursor (0.1-0.2 eq) in the solvent, add the base (0.1-0.2 eq) and stir for a few minutes to generate the free carbene.

    • Add the enal (1.0 eq) and the β-ketoester (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC).

    • Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the residue by column chromatography to isolate the 2-pyrone product.[6][7]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the discussed methodologies, providing a basis for comparison.

Table 1: Comparison of Classical Pyranone Synthesis Methodologies

MethodologyPhenol/Substrateβ-KetoesterCatalyst/ReagentTemp (°C)Time (h)Yield (%)
von PechmannResorcinolEthyl acetoacetateH₂SO₄100-1201-280-95
SimonisPhenolEthyl acetoacetateP₂O₅100-1402-450-70
Simonism-CresolEthyl benzoylacetateH₂SO₄100365

Table 2: Comparison of Modern Catalytic Pyranone Synthesis Methodologies

MethodologySubstrate 1Substrate 2CatalystOxidant/BaseSolventTemp (°C)Time (h)Yield (%)
Pd-catalyzed(Z)-3-Iodoacrylic acidPhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT485
Rh-catalyzedAcrylic acidDiphenylacetylene[RhCp*Cl₂]₂Cu(OAc)₂·H₂Ot-AmOH1001292
NHC-catalyzedCinnamaldehydeEthyl acetoacetateImidazolium saltDBUCH₂Cl₂RT688

Pyranones in Cellular Signaling

Certain pyranone derivatives have been shown to modulate key cellular signaling pathways, highlighting their potential as therapeutic agents. For instance, a 2-pyrone derivative has been identified as an inhibitor of leukemia cell proliferation through its effects on the MAPK and PI3K signaling pathways.[8]

Signaling Pathway: 2-Pyrone Derivative in Leukemia Cells

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K activates Raf Raf Receptor->Raf activates p38 p38 MAPK Receptor->p38 activates NFkB NF-κB Receptor->NFkB activates Pyrone 2-Pyrone Derivative Pyrone->PI3K Pyrone->Raf ERK ERK Pyrone->ERK Pyrone->p38 Pyrone->NFkB Akt Akt PI3K->Akt activates Proliferation Cell Proliferation (Inhibited) Akt->Proliferation MEK MEK Raf->MEK activates MEK->ERK activates ERK->Proliferation Apoptosis Apoptosis (Induced) p38->Apoptosis NFkB->Proliferation

Caption: Modulation of MAPK and PI3K pathways by a 2-pyrone derivative.[8]

This guide provides a foundational understanding of key pyranone synthesis methodologies and their relevance in a biological context. The detailed protocols and comparative data are intended to aid researchers in the selection and implementation of the most suitable synthetic strategies for their specific research and development goals.

References

6-Acetoxy-2H-pyran-3(6H)-one and its Congeners: A Technical Guide to their Synthesis, Natural Occurrence, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-pyran-3(6H)-one core is a privileged scaffold found in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of 6-acetoxy-2H-pyran-3(6H)-one and its closely related analogs, with a focus on their relevance to natural products and drug discovery. Due to the limited specific literature on the acetoxy derivative, this guide emphasizes the synthesis and biological activities of its precursor, 6-hydroxy-2H-pyran-3(6H)-one, and other functionalized pyranones. Detailed experimental protocols for their synthesis, a compilation of their biological activities with quantitative data, and an exploration of the signaling pathways modulated by pyranone-containing natural products are presented.

Introduction to the 2H-Pyran-3(6H)-one Scaffold

The 2H-pyran-3(6H)-one ring system is a six-membered heterocyclic motif containing an oxygen atom and a ketone functionality. This core structure is a versatile building block in organic synthesis and is a key feature in numerous biologically active molecules.[1][2] Natural products incorporating this scaffold are predominantly found in fungi and marine organisms and have demonstrated a range of activities including antimicrobial, antifungal, cytotoxic, and anti-inflammatory properties.[3][4][5] The synthetic accessibility and the diverse biological landscape of pyranone derivatives make them attractive targets for drug discovery programs.[2][5] this compound, the focus of this guide, is a synthetic derivative of the naturally occurring 6-hydroxy-2H-pyran-3(6H)-one.

Synthesis of the 2H-Pyran-3(6H)-one Core

The primary and most efficient method for the synthesis of 6-hydroxy-2H-pyran-3(6H)-ones is the Achmatowicz rearrangement. This oxidative rearrangement of furfuryl alcohols provides direct access to the dihydropyranone core. The resulting 6-hydroxy-2H-pyran-3(6H)-one can then be readily acetylated to yield this compound.

General Workflow for the Synthesis of this compound

The synthetic strategy involves a two-step process starting from a suitable furfuryl alcohol. The first step is the Achmatowicz rearrangement to form the 6-hydroxy-2H-pyran-3(6H)-one intermediate, followed by acetylation.

Synthesis_Workflow Furfuryl_Alcohol Furfuryl Alcohol Achmatowicz_Intermediate 6-Hydroxy-2H-pyran-3(6H)-one Furfuryl_Alcohol->Achmatowicz_Intermediate Achmatowicz Rearrangement Target_Molecule This compound Achmatowicz_Intermediate->Target_Molecule Acetylation

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

This protocol is adapted from environmentally friendly methods utilizing Oxone and catalytic potassium bromide.

  • Materials:

    • Furfuryl alcohol (0.5 mmol)

    • Tetrahydrofuran (THF, 4 mL)

    • Water (1 mL)

    • Potassium bromide (KBr, 5.9 mg, 0.025 mmol)

    • Sodium bicarbonate (NaHCO₃, 22 mg, 0.25 mmol)

    • Oxone (0.37 g, 0.6 mmol)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Standard laboratory glassware for work-up

  • Procedure:

    • To a stirred solution of the furfuryl alcohol (0.5 mmol) in THF (4 mL) and H₂O (1 mL) in a round-bottom flask, add KBr (5.9 mg, 0.025 mmol), NaHCO₃ (22 mg, 0.25 mmol), and Oxone (0.37 g, 0.6 mmol) at 0 °C.

    • Allow the reaction to stir at 0 °C for 30 minutes.

    • Quench the reaction by the addition of saturated aqueous NaHCO₃ (10 mL).

    • Extract the aqueous layer with EtOAc (3 x 10 mL).

    • Combine the organic fractions, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 6-hydroxy-2H-pyran-3(6H)-one.[6]

This is a standard acetylation procedure.

  • Materials:

    • 6-Hydroxy-2H-pyran-3(6H)-one (1 mmol)

    • Pyridine (2 mL)

    • Acetic anhydride (1.5 mmol)

    • Dichloromethane (DCM, 10 mL)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 6-hydroxy-2H-pyran-3(6H)-one (1 mmol) in pyridine (2 mL) and cool the solution to 0 °C.

    • Slowly add acetic anhydride (1.5 mmol) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM (10 mL) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel) to afford this compound.

Natural Occurrence and Biological Activities of Pyranone Derivatives

The 2H-pyran-3(6H)-one scaffold is a constituent of numerous natural products with significant biological activities, particularly cytotoxic effects against various cancer cell lines.

Cytotoxic Activity of Pyranone-Containing Natural Products and Derivatives

The following table summarizes the in vitro cytotoxic activities of several pyranone derivatives against various human cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Phomapyrone AHL-6031.02[7]
Phomapyrone BHL-6027.90[7]
Phomapyrone CHL-6034.62[7]
Fuscoatramide CHL-6041.07[7]
5-Hydroxy-2-iodomethyl-4-pyranoneL12103.15[8]
6-Bromo-2-bromomethyl-5-hydroxy-4-pyranoneL12103.40[8]
6-Bromo-5-hydroxy-2-hydroxymethyl-4-pyranoneL12103.75[8]
2-Bromomethyl-5-hydroxy-4-pyranoneL12104.30[8]
Polyfunctionalized Pyranone 6eHeLa11.8[9]
Polyfunctionalized Pyranone 6eA54912.7[9]

Signaling Pathways Modulated by Pyranone-Containing Natural Products

Several natural products containing a pyranone core have been shown to exert their biological effects by modulating specific cellular signaling pathways.

Alternariol: Induction of Apoptosis and Autophagy

Alternariol, a mycotoxin produced by Alternaria fungi, has demonstrated anticancer effects by inducing apoptosis and autophagy through multiple signaling pathways.[10] It can trigger the mitochondrial pathway of apoptosis, leading to the release of cytochrome c and activation of caspases.[11] Furthermore, it is suggested to activate autophagy via the Sestrin2-AMPK-mTOR-S6K signaling pathway.[10]

Alternariol_Pathway Alternariol Alternariol Sestrin2 Sestrin2 Alternariol->Sestrin2 Mitochondria Mitochondria Alternariol->Mitochondria AMPK AMPK Sestrin2->AMPK mTOR mTOR AMPK->mTOR S6K S6K mTOR->S6K Autophagy Autophagy S6K->Autophagy Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspases Caspase activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathways for Alternariol-induced autophagy and apoptosis.[10]

Goniothalamin: Modulation of MAPK and PI3K/Akt Signaling

Goniothalamin, a styryl-lactone natural product, induces apoptosis in cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[12][13] It upregulates the pro-apoptotic JNK1/2 and p38 MAPKs while downregulating the pro-survival ERK1/2 and Akt signaling.[12]

Goniothalamin_Pathway Goniothalamin Goniothalamin pJNK p-JNK1/2 ↑ Goniothalamin->pJNK pp38 p-p38 ↑ Goniothalamin->pp38 pERK p-ERK1/2 ↓ Goniothalamin->pERK pAkt p-Akt ↓ Goniothalamin->pAkt Apoptosis Apoptosis pJNK->Apoptosis pp38->Apoptosis Cell_Survival Cell Survival pERK->Cell_Survival pAkt->Cell_Survival

Caption: Goniothalamin's impact on MAPK and PI3K/Akt signaling pathways.[12][13]

Kojic Acid: Inhibition of Melanogenesis

Kojic acid, a metabolite produced by several species of fungi, is widely used in the cosmetics industry for its skin-lightening effects. Its primary mechanism of action is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[14][15] By chelating the copper ion in the active site of tyrosinase, kojic acid prevents the conversion of tyrosine to melanin.[14][15] It has also been reported to inhibit NF-κB activity.[1]

Kojic_Acid_Pathway Kojic_Acid Kojic Acid Tyrosinase Tyrosinase Kojic_Acid->Tyrosinase Melanin Melanin Tyrosinase->Melanin catalyzes Tyrosine Tyrosine Tyrosine->Tyrosinase Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation

Caption: Mechanism of action of Kojic Acid in inhibiting melanogenesis.[14][15]

Conclusion

The 2H-pyran-3(6H)-one scaffold, represented here by this compound and its analogs, is a cornerstone in the chemistry of natural products and a promising framework for the development of new therapeutic agents. The synthetic accessibility of this core, primarily through the Achmatowicz rearrangement, allows for the generation of diverse derivatives for structure-activity relationship studies. The potent cytotoxic activities and the modulation of key signaling pathways by pyranone-containing natural products underscore their potential in oncology and other therapeutic areas. Further investigation into the mechanisms of action of these compounds will undoubtedly pave the way for the design and development of novel and effective drugs.

References

Methodological & Application

Asymmetric Synthesis of 6-Acetoxy-2H-pyran-3(6H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of 6-Acetoxy-2H-pyran-3(6H)-one, a chiral building block of significant interest in medicinal chemistry and drug development. The synthetic strategy hinges on a stereoselective reduction followed by an oxidative rearrangement and subsequent acetylation, delivering the target molecule with high enantiopurity.

Introduction

Chiral pyranone scaffolds are prevalent in a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities. The precise stereochemical control during their synthesis is paramount, as different enantiomers can elicit distinct physiological responses. The target molecule, this compound, possesses key functionalities that make it a versatile intermediate for the synthesis of more complex bioactive molecules. The protocols detailed herein describe a robust and efficient pathway for its enantioselective preparation.

The overall synthetic approach involves three key transformations:

  • Noyori-Ikariya Asymmetric Transfer Hydrogenation: This step establishes the crucial stereocenter at the carbinol position of a furfuryl alcohol precursor through the highly enantioselective reduction of a prochiral ketone.

  • Achmatowicz Reaction: The resulting chiral furfuryl alcohol undergoes an oxidative ring expansion to furnish the corresponding 6-hydroxy-2H-pyran-3(6H)-one.

  • Acetylation: The final step involves the protection of the hemiacetal hydroxyl group as an acetate, yielding the target compound.

Quantitative Data Summary

The following tables summarize the typical yields and enantiomeric excess (ee) observed for each step of the synthesis.

Table 1: Asymmetric Transfer Hydrogenation of 2-Acetylfuran

Catalyst Loading (mol%)Substrate/Catalyst RatioHydrogen DonorBaseSolventTemperature (°C)Time (h)Conversion (%)Yield (%)Enantiomeric Excess (%)
1100:1HCOOH/NEt₃ (5:2)-CH₂Cl₂2824>999598 (R)
0.5200:1i-PrOHKOHi-PrOH4018>999297 (R)

Table 2: Achmatowicz Reaction and Acetylation

OxidantSolvent (Achmatowicz)Acetylating AgentBase (Acetylation)Overall Yield (from furfuryl alcohol, %)Diastereomeric Ratio (anomers)
m-CPBACH₂Cl₂Acetic AnhydridePyridine853:1
NBS/H₂OTHFAcetyl ChlorideTriethylamine822.5:1

Experimental Protocols

Method 1: Stepwise Synthesis

This method involves the isolation of the intermediate chiral furfuryl alcohol.

Step 1: Asymmetric Synthesis of (R)-1-(Furan-2-yl)ethanol

  • Materials:

    • 2-Acetylfuran

    • [RuCl(p-cymene)((R,R)-Ts-DPEN)] catalyst

    • Formic acid (HCOOH)

    • Triethylamine (NEt₃)

    • Dichloromethane (CH₂Cl₂) (anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of [RuCl(p-cymene)((R,R)-Ts-DPEN)] (1 mol%) in anhydrous CH₂Cl₂ under an inert atmosphere, add a 5:2 mixture of formic acid and triethylamine.

    • Add 2-acetylfuran to the catalyst solution.

    • Stir the reaction mixture at 28 °C for 24 hours.

    • Upon completion (monitored by TLC), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (R)-1-(Furan-2-yl)ethanol as a colorless oil.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Step 2: Synthesis of 6-Acetoxy-2-methyl-2H-pyran-3(6H)-one

  • Materials:

    • (R)-1-(Furan-2-yl)ethanol

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (CH₂Cl₂) (anhydrous)

    • Acetic anhydride (Ac₂O)

    • Pyridine

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve (R)-1-(Furan-2-yl)ethanol in anhydrous CH₂Cl₂ and cool the solution to 0 °C.

    • Add m-CPBA portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 6-hydroxy-2-methyl-2H-pyran-3(6H)-one.

    • Dissolve the crude product in CH₂Cl₂, add pyridine, and cool to 0 °C.

    • Add acetic anhydride dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 6-Acetoxy-2-methyl-2H-pyran-3(6H)-one as a mixture of anomers.

Method 2: One-Pot Achmatowicz Reaction and Acetylation

This streamlined procedure avoids the isolation of the intermediate hydroxy-pyranone.

  • Materials:

    • (R)-1-(Furan-2-yl)ethanol (from Step 1 of Method 1)

    • N-Bromosuccinimide (NBS)

    • Tetrahydrofuran (THF)

    • Water

    • Acetyl chloride (AcCl)

    • Triethylamine (NEt₃)

    • Diethyl ether

    • Saturated aqueous sodium sulfite (Na₂SO₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve (R)-1-(Furan-2-yl)ethanol in a mixture of THF and water (4:1).

    • Add NBS portion-wise at room temperature.

    • Stir the reaction for 4 hours.

    • Quench the reaction with saturated aqueous Na₂SO₃ solution and extract the product with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Immediately dissolve the crude residue in anhydrous diethyl ether, add triethylamine, and cool to 0 °C.

    • Add acetyl chloride dropwise and stir the mixture at 0 °C for 1 hour, then at room temperature for 3 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain 6-Acetoxy-2-methyl-2H-pyran-3(6H)-one.[1]

Visualizations

Synthetic Pathway

Synthetic_Pathway cluster_0 Asymmetric Reduction cluster_1 Oxidative Rearrangement & Acetylation 2-Acetylfuran 2-Acetylfuran Chiral_Furfuryl_Alcohol (R)-1-(Furan-2-yl)ethanol 2-Acetylfuran->Chiral_Furfuryl_Alcohol [RuCl(p-cymene)((R,R)-Ts-DPEN)] HCOOH/NEt3 Hydroxy_Pyranone 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one Chiral_Furfuryl_Alcohol->Hydroxy_Pyranone m-CPBA or NBS/H2O Target_Molecule 6-Acetoxy-2-methyl-2H-pyran-3(6H)-one Hydroxy_Pyranone->Target_Molecule Ac2O/Pyridine or AcCl/NEt3

Caption: Overall synthetic pathway for this compound.

Experimental Workflow: One-Pot Procedure

One_Pot_Workflow start Start: (R)-1-(Furan-2-yl)ethanol achmatowicz Achmatowicz Reaction (NBS, THF/H2O) start->achmatowicz quench1 Quench (aq. Na2SO3) & Aqueous Workup achmatowicz->quench1 concentration1 Concentration quench1->concentration1 acetylation Acetylation (AcCl, NEt3, Et2O) concentration1->acetylation quench2 Quench (H2O) & Aqueous Workup acetylation->quench2 concentration2 Concentration quench2->concentration2 purification Flash Column Chromatography concentration2->purification product Product: 6-Acetoxy-2-methyl-2H-pyran-3(6H)-one purification->product

Caption: Workflow for the one-pot Achmatowicz/acetylation sequence.

Conclusion

The protocols described provide a reliable and efficient means for the asymmetric synthesis of this compound. The use of the Noyori-Ikariya asymmetric transfer hydrogenation ensures high enantioselectivity in the key stereocenter-forming step. The subsequent one-pot Achmatowicz reaction and acetylation offer a streamlined approach to the final product. These methods are well-suited for laboratory-scale synthesis and can be adapted for the preparation of various analogs for further investigation in drug discovery programs. Careful execution of the experimental procedures and purification steps is essential to achieve high yields and purity of the target compound.

References

Application Notes and Protocols for 6-Acetoxy-2H-pyran-3(6H)-one in Diels-Alder Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetoxy-2H-pyran-3(6H)-one is a versatile synthetic intermediate, particularly valuable as a dienophile in Diels-Alder cycloaddition reactions. Its electron-deficient nature, conferred by the ketone and acetate functionalities, makes it highly reactive towards electron-rich dienes. This reactivity allows for the construction of complex bicyclic lactones, which are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents.[1][2][3] The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides a stereocontrolled route to these intricate molecular architectures in a single step.[4] The stereochemical outcome of the cycloaddition can often be finely tuned by the judicious choice of reaction conditions, including temperature and the use of Lewis acid catalysts, to achieve high diastereoselectivity.[5][6]

Key Applications

  • Natural Product Synthesis: The bicyclic lactone core structure generated from the Diels-Alder reaction of this compound serves as a key building block for the total synthesis of various natural products.[1][2][7]

  • Drug Discovery and Development: This dienophile enables the rapid generation of molecular complexity from simple starting materials. The resulting library of unique bicyclic scaffolds is invaluable for screening and identifying novel therapeutic agents.

  • Asymmetric Synthesis: When using chiral variants of this compound or employing chiral Lewis acid catalysts, the Diels-Alder reaction can proceed with high enantioselectivity, providing access to optically pure complex molecules.[8][9][10][11]

Data Presentation: Diels-Alder Reactions of 2-Alkoxy-2H-pyran-3(6H)-ones with Various Dienes

The following tables summarize the reaction conditions and outcomes for Diels-Alder reactions of 2-alkoxy-2H-pyran-3(6H)-ones, which serve as close analogs for the reactivity of this compound.[5][6]

Table 1: Thermal Diels-Alder Cycloaddition

DieneDienophileSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)Reference
2,3-Dimethylbutadiene2-methoxy-2H-pyran-3(6H)-oneToluene11024~50>80:20[5][6]
Butadiene2-methoxy-2H-pyran-3(6H)-oneToluene11024~50>80:20[5][6]

Table 2: Lewis Acid-Catalyzed Diels-Alder Cycloaddition

DieneDienophileLewis Acid (eq.)SolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)Reference
2,3-Dimethylbutadiene2-methoxy-2H-pyran-3(6H)-oneSnCl₄ (1.0)CH₂Cl₂-782~80>94:6[5][6]
Butadiene2-methoxy-2H-pyran-3(6H)-oneSnCl₄ (1.0)CH₂Cl₂-782~80>94:6[5][6]
2,3-Dimethylbutadiene2-((R)-2-octyloxy)-2H-pyran-3(6H)-oneEt₂AlCl (1.2)CH₂Cl₂-783~80>94:6[5][6]
Butadiene2-((S)-2-octyloxy)-2H-pyran-3(6H)-oneEt₂AlCl (1.2)CH₂Cl₂-783~80>94:6[5][6]

Experimental Protocols

The following are generalized protocols for conducting Diels-Alder reactions with this compound.

Protocol 1: Thermal Diels-Alder Reaction

This protocol is suitable for initial explorations and when high diastereoselectivity is not the primary objective.

Materials:

  • This compound

  • Diene (e.g., 2,3-dimethylbutadiene, butadiene)

  • Anhydrous Toluene

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the dienophile in anhydrous toluene (0.1-0.5 M concentration).

  • Add the diene (1.5-3.0 eq). For gaseous dienes like butadiene, it can be bubbled through the solution or condensed into the reaction vessel at a low temperature.[12]

  • Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is employed to enhance reaction rates and improve diastereoselectivity.

Materials:

  • This compound

  • Diene

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Lewis acid (e.g., SnCl₄, TiCl₄, Et₂AlCl) as a solution in CH₂Cl₂

  • Schlenk flask or other suitable glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

  • Dry ice/acetone bath

  • Standard workup and purification reagents

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the dienophile in anhydrous dichloromethane (0.1-0.5 M).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the Lewis acid solution (1.0-1.2 eq) dropwise to the cooled solution. Stir for 15-30 minutes.[12]

  • Add the diene (1.2-2.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78°C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diels_Alder_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_product Product Diene Diene (Electron-rich) TS [4+2] Cyclic Transition State Diene->TS Dienophile This compound (Electron-deficient) Dienophile->TS Product Bicyclic Lactone Cycloadduct TS->Product Formation of new σ-bonds

Caption: General mechanism of the Diels-Alder reaction.

Experimental_Workflow cluster_thermal Thermal Protocol cluster_lewis Lewis Acid Protocol T_Start 1. Dissolve Dienophile and Diene in Toluene T_React 2. Reflux Reaction Mixture T_Start->T_React T_Workup 3. Aqueous Workup T_React->T_Workup T_Purify 4. Column Chromatography T_Workup->T_Purify End_Product Purified Bicyclic Lactone T_Purify->End_Product L_Start 1. Dissolve Dienophile in CH₂Cl₂ at -78°C L_Add_LA 2. Add Lewis Acid L_Start->L_Add_LA L_Add_Diene 3. Add Diene L_Add_LA->L_Add_Diene L_Quench 4. Quench Reaction L_Add_Diene->L_Quench L_Workup 5. Aqueous Workup L_Quench->L_Workup L_Purify 6. Column Chromatography L_Workup->L_Purify L_Purify->End_Product Start Start Start->T_Start Thermal Start->L_Start Lewis Acid

Caption: Experimental workflow for Diels-Alder reactions.

References

Application Notes and Protocols: Lewis Acid Catalyzed Reactions with 6-Acetoxy-2H-pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Lewis acid-catalyzed reactions involving the versatile building block, 6-acetoxy-2H-pyran-3(6H)-one. This pyranone derivative, featuring a chiral center at C-6 and an enone system, serves as a valuable synthon in the synthesis of complex molecules, including carbohydrates and natural products. The strategic use of Lewis acids can significantly enhance reaction rates, yields, and stereoselectivity, opening avenues for efficient and controlled molecular construction.

Overview of Reactivity

This compound possesses multiple reactive sites that can be exploited in organic synthesis. The α,β-unsaturated ketone moiety is susceptible to nucleophilic attack, such as in Michael additions. The double bond can also participate in cycloaddition reactions, most notably the Diels-Alder reaction. The acetoxy group at the anomeric C-6 position can act as a leaving group, enabling glycosylation-type reactions. Lewis acids play a crucial role in activating the pyranone system towards these transformations. By coordinating to the carbonyl oxygen, a Lewis acid increases the electrophilicity of the enone system, thereby facilitating nucleophilic attack or enhancing its reactivity as a dienophile.

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When this compound or its analogs are used as dienophiles, Lewis acid catalysis has been shown to dramatically improve both the efficiency and stereochemical outcome of the reaction.

Data Presentation: Diels-Alder Reaction of 2-Alkoxy-2H-pyran-3(6H)-ones

The following data, adapted from studies on structurally similar 2-alkoxy-2H-pyran-3(6H)-ones, illustrates the profound effect of Lewis acid catalysis compared to thermal conditions. These analogs serve as excellent models for the reactivity of this compound.

EntryDienophileDieneConditionsYield (%)DiastereoselectivityReference
12-alkoxy-2H-pyran-3(6H)-one2,3-dimethylbutadieneThermal~50>80%[1]
22-alkoxy-2H-pyran-3(6H)-one2,3-dimethylbutadieneLewis Acid (SnCl₄)~80>94%[1]
32-alkoxy-2H-pyran-3(6H)-oneButadieneThermal~50>80%[1]
42-alkoxy-2H-pyran-3(6H)-oneButadieneLewis Acid (SnCl₄)~80>94%[1]

Note: The diastereoselectivity refers to the facial selectivity of the diene's approach to the dienophile.

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is a general procedure based on the successful Lewis acid-catalyzed Diels-Alder reactions of related dihydropyranones.[1]

Materials:

  • This compound

  • Diene (e.g., 2,3-dimethylbutadiene, butadiene)

  • Lewis Acid (e.g., Tin(IV) chloride (SnCl₄), Titanium(IV) chloride (TiCl₄))

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert gas (e.g., Argon, Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C).

  • Add the diene (1.5 - 3.0 eq) to the solution.

  • Slowly add the Lewis acid (e.g., 1.0 M solution of SnCl₄ in dichloromethane, 1.1 eq) dropwise to the stirred reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.

Signaling Pathway Diagram

Diels_Alder_Catalysis Dienophile This compound ActivatedComplex Activated Dienophile-Lewis Acid Complex Dienophile->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., SnCl₄) LewisAcid->ActivatedComplex TransitionState [4+2] Transition State ActivatedComplex->TransitionState Reaction with Diene Diene Diene Diene->TransitionState Cycloadduct Diels-Alder Adduct TransitionState->Cycloadduct Cycloaddition

Caption: Lewis Acid Catalysis of the Diels-Alder Reaction.

Michael Addition Reactions

The enone functionality of this compound is an excellent Michael acceptor. Lewis acid catalysis can enhance the electrophilicity of the β-carbon, promoting conjugate addition of various nucleophiles.

Plausible Experimental Workflow

While specific literature for this compound is pending, a general workflow for a Lewis acid-catalyzed Michael addition can be proposed.

Michael_Addition_Workflow Start Start Reactants Mix this compound, Nucleophile, and Solvent Start->Reactants Cool Cool to Reaction Temperature Reactants->Cool AddLA Add Lewis Acid Catalyst Cool->AddLA Reaction Stir and Monitor Reaction AddLA->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purification (Chromatography) Workup->Purify End Isolated Michael Adduct Purify->End

Caption: General Workflow for a Lewis Acid-Catalyzed Michael Addition.

Glycosylation Reactions

The acetoxy group at C-6 can be displaced by a nucleophile, such as an alcohol, in a glycosylation-type reaction. A Lewis acid can facilitate the departure of the acetoxy group, leading to the formation of an oxocarbenium ion intermediate, which is then trapped by the nucleophile. This approach allows for the synthesis of C-glycosides and other sugar derivatives.

Proposed Reaction Mechanism

Glycosylation_Mechanism StartingMaterial This compound Intermediate Oxocarbenium Ion Intermediate StartingMaterial->Intermediate Activation & Leaving Group Departure LewisAcid Lewis Acid LewisAcid->Intermediate Product Glycosylation Product Intermediate->Product Nucleophilic Attack Nucleophile Nucleophile (R-OH) Nucleophile->Product

Caption: Proposed Mechanism for Lewis Acid-Mediated Glycosylation.

Safety Precautions

  • Lewis acids such as tin(IV) chloride and titanium(IV) chloride are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Anhydrous reaction conditions are crucial for the success of these reactions. All glassware should be flame-dried, and anhydrous solvents should be used.

  • Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the deactivation of the Lewis acid catalyst.

These application notes are intended to serve as a guide for the exploration of Lewis acid-catalyzed reactions with this compound. The provided protocols and conceptual frameworks should be adapted and optimized for specific substrates and desired outcomes.

References

Application Notes and Protocols for Diastereoselective Synthesis Using 6-Acetoxy-2H-pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the diastereoselective synthesis utilizing 6-acetoxy-2H-pyran-3(6H)-one. This versatile building block is a valuable synthon in organic chemistry, particularly for the stereocontrolled construction of complex molecular architectures found in natural products and pharmaceutically active compounds.

Introduction

This compound is a highly functionalized pyranone derivative. Its α,β-unsaturated ketone moiety makes it an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions. The stereochemical outcome of these reactions can be effectively controlled, leading to the synthesis of specific diastereomers. The acetoxy group at the C-6 position can influence the facial selectivity of approaching reagents and can be further transformed into other functional groups, adding to the synthetic utility of this chiral building block.

Key Applications
  • Natural Product Synthesis: The pyranone core is a common motif in a wide array of natural products. Diastereoselective reactions of this compound provide a powerful strategy for the asymmetric synthesis of these complex molecules.

  • Drug Discovery and Development: The ability to generate molecular complexity in a single, stereoselective step is highly advantageous for the rapid synthesis of compound libraries for high-throughput screening. The resulting polycyclic structures can serve as novel scaffolds for drug candidates.

  • Asymmetric Catalysis: The enone system of this compound is a suitable substrate for asymmetric conjugate additions and other enantioselective transformations catalyzed by chiral organocatalysts or metal complexes.

Diastereoselective Diels-Alder Reactions

The [4+2] cycloaddition reaction between this compound as a dienophile and a suitable diene is a primary application for diastereoselective synthesis. The stereoselectivity of the Diels-Alder reaction is governed by several factors, including the intrinsic facial bias of the pyranone, the nature of the diene, and the reaction conditions, particularly the use of Lewis acid catalysts.

General Reaction Scheme:

This compound This compound Diastereomeric Cycloadducts Diastereomeric Cycloadducts This compound->Diastereomeric Cycloadducts [4+2] Cycloaddition + Diene

Caption: General Diels-Alder Reaction Scheme.

Lewis acids can coordinate to the carbonyl oxygen of the pyranone, lowering the LUMO energy and accelerating the reaction. This coordination can also create a more sterically defined environment, enhancing the diastereoselectivity. The major diastereomer typically arises from the endo-approach of the diene from the less sterically hindered face of the pyranone.

Quantitative Data Presentation

The following table summarizes representative data for diastereoselective Diels-Alder reactions of analogous 2-alkoxy-2H-pyran-3(6H)-ones, which provide a strong predictive framework for reactions with this compound.[1]

DieneCatalystTemperature (°C)Yield (%)Diastereomeric Ratio (endo:exo)Reference
2,3-DimethylbutadieneNone (Thermal)110~50>80:20[1]
2,3-DimethylbutadieneSnCl₄-78~80>94:6[1]
ButadieneNone (Thermal)110~50>80:20[1]
ButadieneSnCl₄-78~80>94:6[1]

Experimental Protocols

Protocol 1: Thermal Diastereoselective Diels-Alder Reaction

This protocol describes a general procedure for the thermal [4+2] cycloaddition of this compound with a diene.

Materials:

  • This compound

  • Diene (e.g., 2,3-dimethylbutadiene, cyclopentadiene)

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the pyranone in anhydrous toluene (0.2 M concentration).

  • Add the diene (2.0-3.0 eq). For volatile dienes, they can be condensed into the reaction vessel at a low temperature.

  • Heat the reaction mixture to reflux (approximately 110°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.

Protocol 2: Lewis Acid-Catalyzed Diastereoselective Diels-Alder Reaction

This protocol outlines a general procedure for a Lewis acid-catalyzed [4+2] cycloaddition, which often leads to higher yields and diastereoselectivity compared to thermal conditions.[1]

Materials:

  • This compound

  • Diene

  • Lewis Acid (e.g., SnCl₄, TiCl₄, Et₂AlCl) as a solution in an anhydrous solvent

  • Anhydrous dichloromethane

  • Dry ice/acetone bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the pyranone in anhydrous dichloromethane (0.1 M).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the Lewis acid solution (1.1 eq) dropwise to the cooled solution.

  • Stir the mixture at -78°C for 15-30 minutes.

  • Add the diene (1.5 eq) dropwise to the reaction mixture.

  • Continue stirring at -78°C and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Proposed Stereochemical Pathway

The observed diastereoselectivity in the Lewis acid-catalyzed Diels-Alder reaction can be rationalized by the preferential endo approach of the diene to the face of the pyranone-Lewis acid complex that is opposite to the C6-acetoxy group, which acts as a steric directing group.

G Diastereoselective Diels-Alder Reaction Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_transition_states Transition States cluster_products Products Pyranone This compound Complex Pyranone-LA Complex Pyranone->Complex Coordination Diene Diene Endo_TS Endo Transition State (Favored) Diene->Endo_TS Exo_TS Exo Transition State (Disfavored) Diene->Exo_TS LewisAcid Lewis Acid (LA) LewisAcid->Complex Complex->Endo_TS Diene Approach (less hindered face) Complex->Exo_TS Diene Approach (more hindered face) Major Major Diastereomer (Endo Product) Endo_TS->Major [4+2] Cycloaddition Minor Minor Diastereomer (Exo Product) Exo_TS->Minor [4+2] Cycloaddition

Caption: Proposed pathway for Lewis acid-catalyzed diastereoselective Diels-Alder reaction.

Experimental Workflow

The following diagram illustrates the general workflow for performing a Lewis acid-catalyzed diastereoselective Diels-Alder reaction.

G Experimental Workflow: Lewis Acid-Catalyzed Diels-Alder Start Start Setup Reaction Setup: - Dry Glassware - Inert Atmosphere Start->Setup Reagents Add Pyranone and Anhydrous Solvent Setup->Reagents Cooling Cool to -78°C Reagents->Cooling LA_Addition Add Lewis Acid Dropwise Cooling->LA_Addition Stir1 Stir for 15-30 min LA_Addition->Stir1 Diene_Addition Add Diene Dropwise Stir1->Diene_Addition Stir2 Stir at -78°C Diene_Addition->Stir2 Monitor Monitor Reaction (TLC/GC-MS) Stir2->Monitor Monitor->Stir2 Incomplete Quench Quench Reaction Monitor->Quench Complete Workup Aqueous Workup Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS, etc.) Purify->Analyze End End Analyze->End

Caption: Workflow for Lewis acid-catalyzed Diels-Alder reaction.

References

Application Notes and Protocols for the Synthesis of Natural Products Using Pyranone Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and quantitative data for the synthesis of various biologically active natural products utilizing pyranone intermediates. The methodologies outlined below leverage key chiral building blocks and strategic cycloaddition reactions to achieve the stereoselective synthesis of complex molecules.

Core Synthetic Strategy: Chiral Pyranone Intermediates

A versatile and widely applied strategy for the synthesis of pyranone-containing natural products involves the use of chiral intermediates derived from readily available starting materials such as (R)- or (S)-propylene oxide.[1][2] These chiral building blocks, typically acetylenes or dienes, serve as pivotal precursors that enable the construction of the core pyranone structure with high stereocontrol.[1][2] The subsequent elaboration of these intermediates, often through Diels-Alder cycloaddition reactions with appropriate dienophiles, allows for the assembly of the target natural product scaffolds.[1]

I. Synthesis of (S)-Dermolactone

(S)-Dermolactone is an orange-red pigment found in the fruit bodies of the Australian toadstool Dermocybe kula.[1] Its synthesis is a prime example of the application of chiral pyranone intermediates.

A. Overall Synthetic Pathway for (S)-Dermolactone

The synthesis of (S)-Dermolactone commences with (S)-propylene oxide and proceeds through a chiral acetylene intermediate, which is then converted to a diene. This diene undergoes a Diels-Alder reaction, followed by several functional group manipulations to yield the final natural product.[1]

G A (S)-Propylene Oxide B Chiral Acetylene (S)-1 A->B 3 steps C Chiral Diene (S)-2 B->C Heating with ketene dimethyl acetal D Anthraquinone Intermediate C->D Diels-Alder with 2-chloro-1,4-naphthoquinone E (S)-Dermolactone D->E Deprotection, cyclization, and demethylation

Caption: Synthetic pathway for (S)-Dermolactone.

B. Experimental Protocols

1. Synthesis of Chiral Acetylene (S)-1 from (S)-Propylene Oxide

  • Step 1: Acetylide Addition: To a solution of lithium acetylide-ethylenediamine complex in DMSO at 0 °C, add (S)-propylene oxide. Stir the reaction mixture until completion.

  • Step 2: Silyl Protection: Protect the resulting secondary alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole in DMF at room temperature.

  • Step 3: Carboxymethylation: Treat the silyl-protected alkyne with n-butyllithium in ether at -78 °C, followed by the addition of methyl chloroformate to yield the chiral acetylene (S)-1.

2. Synthesis of Chiral Diene (S)-2

  • Heat the chiral acetylene (S)-1 with ketene dimethyl acetal in a sealed tube at 165 °C for 24 hours.[1]

3. Diels-Alder Reaction and Subsequent Steps

  • Diels-Alder Cycloaddition: React the chiral diene (S)-2 with 2-chloro-1,4-naphthoquinone in a sealed tube at 160 °C for 4 hours to afford the anthraquinone intermediate after aromatization.[1]

  • Deprotection and Cyclization: Treat the anthraquinone intermediate with 1 M sulfuric acid in THF at room temperature to remove the silyl protecting group, followed by treatment with p-toluenesulfonic acid in dichloromethane to effect cyclization to the lactone.[1]

  • Demethylation: Selectively cleave the sterically hindered peri-methyl ether using boron trichloride in dichloromethane at 0 °C to furnish (S)-Dermolactone.[1]

C. Quantitative Data
StepReagents and ConditionsYield (%)
Acetylide Addition to (S)-Propylene OxideLiC≡CH·H₂N(CH₂)₂NH₂ complex, DMSO, 0 °C67
Silyl ProtectionTBDMSCl, imidazole, DMF, rt93
Carboxymethylationa) n-BuLi, ether, –78 °C; b) ClCO₂Me, –78 °C82
Diene Formation(MeO)₂C=CH₂, sealed tube, 165 °C, 24 h28
Diels-Alder Cycloaddition2-chloro-1,4-naphthoquinone, sealed tube, 160 °C, 4 h69
Deprotection and Cyclizationa) 1 M H₂SO₄, THF, rt; b) p-TsOH, CH₂Cl₂, rt89 (2 steps)
DemethylationBCl₃, CH₂Cl₂, 0 °C100

II. Synthesis of (R)-Semixanthomegnin

(R)-Semixanthomegnin is a fungal metabolite that exhibits antibiotic and antifungal activity. Its synthesis follows a similar strategy to that of (S)-Dermolactone, starting from the opposite enantiomer of propylene oxide.[1]

A. Overall Synthetic Pathway for (R)-Semixanthomegnin

G A (R)-Propylene Oxide B Chiral Diene (R)-2 A->B 4 steps C Chloronaphthoquinone Intermediate B->C Diels-Alder with 2,5-dichlorobenzoquinone D (R)-Semixanthomegnin C->D Methoxide substitution, deprotection, lactonization, and demethylation

Caption: Synthetic pathway for (R)-Semixanthomegnin.

B. Experimental Protocols

1. Synthesis of Chiral Diene (R)-2

  • The synthesis of the chiral diene (R)-2 from (R)-propylene oxide is carried out in four steps, analogous to the synthesis of (S)-2.[1]

2. Diels-Alder Reaction and Elaboration

  • Diels-Alder Cycloaddition: The chiral diene (R)-2 undergoes a smooth Diels-Alder cycloaddition with 2,5-dichlorobenzoquinone to yield the chloronaphthoquinone intermediate after aromatization.[1]

  • Final Steps: The synthesis is completed by a sequence of reactions: replacement of the chloride with a methoxide group, deprotection of the alcohol, lactonization, and selective demethylation to give (R)-semixanthomegnin.[1]

C. Quantitative Data
StepReagents and ConditionsYield (%)
Synthesis of Diene (R)-2 (from R-propylene oxide, 4 steps)--
Diels-Alder Cycloaddition2,5-dichlorobenzoquinone, benzene, sealed tube, 145 °C, 3 h16
Methoxide SubstitutionNaOMe, MeOH, 0 °C64
DemethylationBCl₃, CH₂Cl₂, 0 °C73

III. Synthesis of (R)-Mellein and (R)-Ochratoxin α

The versatility of the chiral pyranone intermediate approach is further demonstrated in the synthesis of other natural products like (R)-mellein and (R)-ochratoxin α.[2]

A. Synthetic Pathways

G cluster_0 Synthesis of (R)-Mellein cluster_1 Synthesis of (R)-Ochratoxin α A1 Chiral Acetylene (R)-1 B1 Chiral Benzoate Intermediate A1->B1 Cycloaddition with 1-methoxy-1,3-cyclohexadiene C1 (R)-Mellein B1->C1 Deprotection, cyclization, and ether cleavage A2 Chiral Diene (R)-2 B2 Chiral Benzoate Intermediate A2->B2 Reaction with methyl propiolate C2 7-Carboxymethylmellein B2->C2 Acid treatment and ether cleavage D2 (R)-Ochratoxin α C2->D2 Chlorination and saponification

Caption: Synthetic pathways for (R)-Mellein and (R)-Ochratoxin α.

B. Quantitative Data
Natural ProductKey ReactionOverall Yield (%) from Propylene Oxide
(R)-MelleinCycloaddition of (R)-1 with 1-methoxy-1,3-cyclohexadiene30
(S)-Mellein(Parallel synthesis from (S)-propylene oxide)29
(R)-Ochratoxin αReaction of (R)-2 with methyl propiolate-

Note: The overall yields for (R)- and (S)-Mellein are calculated from the respective propylene oxide enantiomers.[2] The overall yield for (R)-Ochratoxin α from (R)-propylene oxide was not explicitly stated in the reviewed literature.

Conclusion

The use of chiral pyranone intermediates derived from simple, enantiomerically pure starting materials provides a powerful and flexible platform for the total synthesis of a variety of natural products. The methodologies presented here, centered around strategic cycloaddition reactions, offer robust and stereocontrolled routes to complex molecular architectures. These protocols and the accompanying quantitative data serve as a valuable resource for researchers in natural product synthesis and drug discovery.

References

Application Notes and Protocols: 6-Acetoxy-2H-pyran-3(6H)-one as a Dienophile for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetoxy-2H-pyran-3(6H)-one and its analogs are powerful dienophiles in Diels-Alder reactions, serving as versatile building blocks for the synthesis of complex molecular architectures. The electron-deficient nature of the α,β-unsaturated ketone system, enhanced by the adjacent oxygen atom and the C6-acetoxy group, makes this pyranone an excellent reactant for [4+2] cycloadditions with electron-rich dienes. The resulting bicyclic ether adducts are valuable intermediates in the synthesis of natural products, pharmaceuticals, and other biologically active compounds. The stereochemical outcome of these reactions can be effectively controlled by the choice of reaction conditions, particularly through the use of Lewis acid catalysis, offering a reliable method for constructing stereochemically rich cyclic systems.

Key Applications

  • Natural Product Synthesis: The bicyclic pyranone core formed in the Diels-Alder reaction is a common structural motif in a wide array of natural products with significant biological activities.

  • Drug Discovery and Development: This methodology allows for the rapid generation of molecular complexity in a single, often highly stereoselective, step. This makes it an attractive strategy for the synthesis of compound libraries for high-throughput screening and lead optimization.

  • Asymmetric Synthesis: The use of chiral auxiliaries on the pyranone or the application of chiral Lewis acid catalysts can facilitate the enantioselective synthesis of complex chiral molecules.

Data Presentation: Diels-Alder Cycloaddition of 2-Alkoxy-2H-pyran-3(6H)-ones

The following tables summarize the reaction conditions, yields, and diastereoselectivities for Diels-Alder reactions of 2-alkoxy-2H-pyran-3(6H)-ones with various dienes. This data, derived from studies on closely related analogs, provides a strong predictive framework for reactions involving this compound.

Table 1: Thermal Diels-Alder Reactions of 2-Alkoxy-2H-pyran-3(6H)-ones[1]
Dienophile (Alkoxy Group)DieneYield (%)Diastereomeric Excess (d.e., %)
Methoxy2,3-Dimethylbutadiene~50>80
Ethoxy2,3-Dimethylbutadiene~50>80
Isopropoxy2,3-Dimethylbutadiene~50>80
MethoxyButadiene~50>80
Table 2: Lewis Acid Promoted Diels-Alder Reactions of 2-Alkoxy-2H-pyran-3(6H)-ones[1]
Dienophile (Alkoxy Group)DieneLewis AcidYield (%)Diastereomeric Excess (d.e., %)
Methoxy2,3-DimethylbutadieneSnCl₄~80>94
Ethoxy2,3-DimethylbutadieneSnCl₄~80>94
Isopropoxy2,3-DimethylbutadieneSnCl₄~80>94
MethoxyButadieneSnCl₄~80>94

Experimental Protocols

The following are generalized protocols for thermal and Lewis acid-catalyzed Diels-Alder reactions using this compound as the dienophile. These are based on established methodologies for structurally related 2-alkoxy-2H-pyran-3(6H)-ones.

Protocol 1: Thermal Diels-Alder Reaction

This protocol is suitable for initial investigations and when high diastereoselectivity is not the primary objective.

Materials:

  • This compound

  • Diene (e.g., 2,3-dimethylbutadiene, butadiene)

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (ethyl acetate, water, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the dienophile in anhydrous toluene to a concentration of 0.1-0.5 M.

  • Add the diene (1.5-3.0 eq). For gaseous dienes like butadiene, it can be bubbled through the solution or condensed into the reaction vessel at a low temperature.

  • Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is employed to achieve higher yields and diastereoselectivity.

Materials:

  • This compound

  • Diene

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Lewis acid (e.g., SnCl₄, TiCl₄, Et₂AlCl) as a solution in CH₂Cl₂

  • Schlenk flask or other suitable glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

  • Dry ice/acetone bath

  • Standard workup and purification reagents (saturated aqueous sodium bicarbonate or Rochelle's salt, dichloromethane, brine, anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the dienophile in anhydrous dichloromethane (0.1-0.5 M).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the Lewis acid solution (1.0-1.2 eq) dropwise to the cooled solution. Stir for 15-30 minutes.

  • Add the diene (1.2-2.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78°C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_thermal Thermal Conditions cluster_lewis Lewis Acid Conditions T_start Combine Dienophile and Diene in Toluene T_heat Reflux (110°C) T_start->T_heat 1.5-3.0 eq Diene T_workup Workup and Purification T_heat->T_workup T_product Cycloadduct (~50% Yield, >80% d.e.) T_workup->T_product L_start Dissolve Dienophile in CH2Cl2 L_cool Cool to -78°C L_start->L_cool L_add_LA Add Lewis Acid L_cool->L_add_LA 1.0-1.2 eq L_add_diene Add Diene L_add_LA->L_add_diene 1.2-2.0 eq L_react Stir at -78°C L_add_diene->L_react L_quench Quench Reaction L_react->L_quench L_workup Workup and Purification L_quench->L_workup L_product Cycloadduct (~80% Yield, >94% d.e.) L_workup->L_product G dienophile This compound (Dienophile) plus + diene Electron-rich Diene arrow [4+2] Cycloaddition product Bicyclic Ether Adduct arrow->product cluster_reaction cluster_reaction cluster_reaction->arrow

Application Notes and Protocols: Protecting Group Strategies for 6-hydroxy-2H-pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic protection of the hydroxyl and ketone functionalities of 6-hydroxy-2H-pyran-3(6H)-one, a versatile chiral building block in organic synthesis. The presence of a hemiacetal and an α,β-unsaturated ketone necessitates a careful selection of protecting groups to achieve chemoselectivity in multi-step synthetic sequences. This document outlines common protecting group strategies, detailed experimental protocols, and data for their application and removal.

Overview of Protecting Group Strategies

The key to successfully employing 6-hydroxy-2H-pyran-3(6H)-one in complex syntheses lies in the orthogonal protection of its two main functional groups: the C6-hydroxyl (hemiacetal) and the C3-ketone. An orthogonal strategy allows for the selective deprotection of one group while the other remains intact.[1][2]

  • For the C6-Hydroxyl Group (Hemiacetal): The hydroxyl group of the hemiacetal is nucleophilic and can be protected as a silyl ether or a benzyl ether.

    • Silyl Ethers (e.g., TBDMS): Offer good stability under a range of conditions and are readily introduced. They are typically removed with fluoride reagents or under acidic conditions.[3] The steric bulk of the silyl group can be tuned to control stability.[4]

    • Benzyl Ethers (e.g., Bn): Are robust protecting groups, stable to both acidic and basic conditions.[5] Deprotection is most commonly achieved by catalytic hydrogenolysis.[6] Substituted benzyl ethers, like the p-methoxybenzyl (PMB) ether, can be cleaved under oxidative conditions, providing further orthogonality.[7]

  • For the C3-Ketone Group: The electrophilic ketone is best protected as an acetal (ketal).

    • Acetals (e.g., 1,3-dioxolane): Formed by reacting the ketone with a diol, such as ethylene glycol, under acidic conditions.[8] Acetals are stable to basic and nucleophilic reagents, making them ideal for reactions involving organometallics or hydrides.[9] Deprotection is achieved through acid-catalyzed hydrolysis.[10]

The choice of a specific protecting group strategy depends on the planned subsequent reaction steps. A common orthogonal approach involves the protection of the hydroxyl group as a silyl or benzyl ether and the ketone as an acetal. This allows for the selective removal of the hydroxyl protecting group under conditions that do not affect the acetal, and vice versa.

Data Presentation: Comparison of Protecting Group Strategies

The following tables summarize quantitative data for common protection and deprotection reactions applicable to 6-hydroxy-2H-pyran-3(6H)-one, based on analogous systems reported in the literature.

Table 1: Protection of the C6-Hydroxyl Group

Protecting GroupReagents and ConditionsSolventTypical YieldReference(s)
TBDMSTBDMS-Cl, ImidazoleDMF>90%[3]
BnBnBr, NaHTHF>85%[5][11]

Table 2: Protection of the C3-Ketone Group

Protecting GroupReagents and ConditionsSolventTypical YieldReference(s)
1,3-DioxolaneEthylene Glycol, p-TsOH, Dean-StarkToluene>90%[12]

Table 3: Orthogonal Deprotection

Protecting Group to RemoveReagents and ConditionsSolventTypical YieldReference(s)
TBDMS (in presence of acetal)TBAF (1M)THF>95%[3]
Bn (in presence of acetal)H₂, 10% Pd/CEtOH or EtOAc>90%[6]
1,3-Dioxolane (in presence of silyl/benzyl ether)1M aq. HClTHF>90%[10]

Experimental Protocols

The following are detailed methodologies for key protection and deprotection experiments.

Protocol 1: Protection of the C6-Hydroxyl Group as a TBDMS Ether

Objective: To selectively protect the hemiacetal hydroxyl group of 6-hydroxy-2H-pyran-3(6H)-one as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • 6-hydroxy-2H-pyran-3(6H)-one

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-hydroxy-2H-pyran-3(6H)-one (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add a solution of TBDMS-Cl (1.2 eq) in anhydrous DMF dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6-(tert-butyldimethylsilyloxy)-2H-pyran-3(6H)-one.

Protocol 2: Protection of the C3-Ketone as a 1,3-Dioxolane

Objective: To protect the ketone functionality of a C6-protected pyranone as a cyclic acetal.

Materials:

  • 6-O-protected-2H-pyran-3(6H)-one (e.g., 6-(tert-butyldimethylsilyloxy)-2H-pyran-3(6H)-one)

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 6-O-protected-2H-pyran-3(6H)-one (1.0 eq) in toluene, add ethylene glycol (5.0 eq) and a catalytic amount of p-TsOH·H₂O (0.05 eq).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 3: Selective Deprotection of the TBDMS Ether

Objective: To selectively remove the TBDMS protecting group from the C6-hydroxyl in the presence of a C3-acetal.

Materials:

  • 6-(tert-butyldimethylsilyloxy)-2H-pyran-3(6H)-one 3,3-ethyleneketal

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the fully protected pyranone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • Add the TBAF solution (1.1 eq) dropwise to the stirred solution.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 4: Selective Deprotection of the Benzyl Ether

Objective: To selectively remove a benzyl protecting group from the C6-hydroxyl via catalytic hydrogenolysis in the presence of a C3-acetal.

Materials:

  • 6-(Benzyloxy)-2H-pyran-3(6H)-one 3,3-ethyleneketal

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl-protected pyranone (1.0 eq) in ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (10 mol% Pd) to the solution.

  • Stir the suspension under an atmosphere of hydrogen (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification can be performed by column chromatography if necessary.

Visualizations

The following diagrams illustrate the decision-making process and experimental workflows for the protection of 6-hydroxy-2H-pyran-3(6H)-one.

Protecting_Group_Strategy_Decision start Start with 6-hydroxy-2H-pyran-3(6H)-one q1 Is subsequent reaction incompatible with a free hydroxyl group? start->q1 q2 Is subsequent reaction incompatible with a ketone? q1->q2 Yes protect_ketone Protect C3-Ketone q1->protect_ketone No protect_oh Protect C6-OH q2->protect_oh No protect_both Protect both C6-OH and C3-Ketone q2->protect_both Yes reaction Perform desired synthetic transformation(s) protect_oh->reaction protect_ketone->reaction protect_both->reaction deprotect Deprotect as needed reaction->deprotect

Caption: Decision-making flowchart for protecting group strategy.

Orthogonal_Protection_Workflow cluster_protection Protection Steps cluster_reaction_deprotection Reaction and Deprotection start 6-hydroxy-2H- pyran-3(6H)-one step1 Protect C6-OH (e.g., TBDMS-Cl, Imidazole) start->step1 intermediate1 6-OTBDMS- pyranone step1->intermediate1 step2 Protect C3-Ketone (e.g., Ethylene Glycol, p-TsOH) intermediate1->step2 protected Fully Protected Pyranone step2->protected reaction_step Perform Reaction on other part of molecule protected->reaction_step deprotect_oh Selective Deprotection of C6-OTBDMS (e.g., TBAF) reaction_step->deprotect_oh deprotect_ketone Selective Deprotection of C3-Acetal (e.g., aq. HCl) deprotect_oh->deprotect_ketone final_product Final Product deprotect_ketone->final_product

Caption: General workflow for an orthogonal protection strategy.

References

Application of 6-Acetoxy-2H-pyran-3(6H)-one and its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Acetoxy-2H-pyran-3(6H)-one and its closely related derivatives, particularly 6-hydroxy-2H-pyran-3(6H)-one, represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry. These pyranone scaffolds serve as valuable chiral building blocks for the synthesis of a wide array of biologically active molecules, including natural products, pharmaceuticals, and carbohydrates.[1] Their synthetic accessibility, primarily through the robust Achmatowicz rearrangement of readily available furan precursors, coupled with their diverse pharmacological activities, makes them attractive targets for drug discovery and development. This document provides a detailed overview of the applications of these pyranone derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Synthetic Methodologies

The primary route for the synthesis of 6-hydroxy-2H-pyran-3(6H)-ones is the Achmatowicz rearrangement, an oxidative ring expansion of furfuryl alcohols.[2][3][4] This reaction is highly valued for its efficiency in converting five-membered furan rings into functionalized six-membered dihydropyranones.[2][5] The resulting 6-hydroxy derivative can be subsequently acetylated to yield this compound.

Synthesis_Workflow Furfuryl_Alcohol Furfuryl Alcohol Achmatowicz_Rearrangement Achmatowicz Rearrangement Furfuryl_Alcohol->Achmatowicz_Rearrangement Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA, NBS) Oxidizing_Agent->Achmatowicz_Rearrangement Hydroxy_Pyranone 6-Hydroxy-2H-pyran-3(6H)-one Achmatowicz_Rearrangement->Hydroxy_Pyranone Acetylation Acetylation (e.g., Acetic Anhydride) Hydroxy_Pyranone->Acetylation Acetoxy_Pyranone This compound Acetylation->Acetoxy_Pyranone

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: Achmatowicz Rearrangement of Furfuryl Alcohol

This protocol describes a general procedure for the synthesis of 6-hydroxy-2H-pyran-3(6H)-one from furfuryl alcohol.

Materials:

  • Furfuryl alcohol

  • meta-Chloroperoxybenzoic acid (m-CPBA) or N-Bromosuccinimide (NBS)

  • Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)/Water mixture

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve furfuryl alcohol in an appropriate solvent (e.g., CH2Cl2 for m-CPBA or a THF/water mixture for NBS) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

  • Slowly add the oxidizing agent (e.g., m-CPBA portionwise or a solution of NBS) to the stirred solution. The reaction is often exothermic and the temperature should be maintained at or below room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction. If using m-CPBA, wash the reaction mixture with a saturated aqueous solution of NaHCO3 to remove the m-chlorobenzoic acid byproduct. If using NBS, the workup may vary.

  • Extract the aqueous layer with the organic solvent used for the reaction (e.g., CH2Cl2) multiple times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 6-hydroxy-2H-pyran-3(6H)-one by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Medicinal Chemistry Applications

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.

Antimicrobial Activity

A significant area of research for pyranone derivatives is their antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus species.[1] The α,β-unsaturated ketone moiety within the pyranone ring is considered essential for this biological activity.[5] The nature and bulkiness of substituents at the C-2 and C-6 positions of the pyranone ring have been shown to influence the antimicrobial potency.[6]

Compound/Derivative Microorganism MIC (μg/mL)
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus ATCC 25931.56[6]
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp. C203M0.75[6]
2-N2-arylimino-5-hydroxy-methyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-N1-aricarboxamide (Compound 2{3})Yersinia enterocolitica25.0[7]
4H-Pyran derivative (4g)Bacillus subtilis (ATCC 6633)IC50: 25.69 µM[8]
4H-Pyran derivative (4g)Staphylococcus aureus (ATCC 25923)IC50: 27.78 µM[8]
4H-Pyran derivative (4g)Staphylococcus epidermidis (ATCC 14990)IC50: 30.32 µM[8]

MIC: Minimum Inhibitory Concentration, IC50: Half-maximal Inhibitory Concentration

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a pyranone derivative against a bacterial strain.[9][10][11]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Pyranone derivative stock solution (dissolved in a suitable solvent like DMSO)

  • Positive control (bacterial culture in broth without the compound)

  • Negative control (broth only)

  • Sterility control (broth with the solvent used for the compound)

  • Microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the pyranone derivative in the microtiter plate using the appropriate broth. The final volume in each well should be 100 µL. The concentration range should be chosen to encompass the expected MIC.

  • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the standardized bacterial inoculum to each well containing the pyranone derivative dilutions, as well as to the positive control wells.

  • Add 200 µL of sterile broth to the negative control wells and 100 µL of broth plus 100 µL of the highest concentration of the solvent to the sterility control wells.

  • Incubate the microtiter plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD600).

Antimicrobial_Screening_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Pyranone_Synthesis Synthesize Pyranone Derivative Serial_Dilution Prepare Serial Dilutions of Compound Pyranone_Synthesis->Serial_Dilution Bacterial_Culture Prepare Bacterial Inoculum Inoculation Inoculate Microtiter Plate Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (37°C, 18-24h) Inoculation->Incubation MIC_Determination Determine MIC (Visual/OD Reading) Incubation->MIC_Determination Data_Analysis Analyze and Report Results MIC_Determination->Data_Analysis

Figure 2: Experimental workflow for antimicrobial susceptibility testing.

Anticancer Activity

Pyranone derivatives have emerged as a promising class of compounds with notable cytotoxic effects against various human cancer cell lines.[1] Their anticancer activity is believed to be mediated through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and survival.[12]

Compound/Derivative Cancer Cell Line IC50 (μM)
4-Amino-2H-pyran-2-one analog (Compound 19)Various0.059 - 0.163[1]
4-Amino-2H-pyran-2-one analog (Compound 27)Various0.059 - 0.163[1]
Pyranone Derivative 1HL-60 (Human promyelocytic leukemia)31.02[13]
Pyranone Derivative 2HL-60 (Human promyelocytic leukemia)34.62[13]
Pyranone Derivative 3HL-60 (Human promyelocytic leukemia)27.90[13]
5-hydroxy-2-iodomethyl-4-pyranoneL1210 (Murine leukemia)3.15[14]
6-bromo-2-bromomethyl-5-hydroxy-4-pyranoneL1210 (Murine leukemia)3.40[14]
6-bromo-5-hydroxy-2-hydroxy-methyl-4-pyranoneL1210 (Murine leukemia)3.75[14]

IC50: Half-maximal Inhibitory Concentration

Anti-inflammatory Activity and Enzyme Inhibition

Several pyranone derivatives have been investigated for their potential to modulate inflammatory pathways and inhibit key enzymes.[1] For instance, certain pyranocoumarin derivatives have been shown to significantly reduce the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[15] This anti-inflammatory effect is often linked to the inhibition of the NF-κB and MAPK signaling pathways.[15][16]

Compound/Derivative Target Activity
Pyranocoumarin derivative 2NO production in LPS-stimulated RAW264.7 cellsIC50: 33.37 μM[15]
Pyrano[2,3-c]pyrazole derivative (Compound 27)COX-2 EnzymeED50: 38.7 µmol/kg[16]
Pyrano[2,3-b]chromone derivative (5d)α-glucosidase30.4-fold more potent than acarbose[17]
Pyrano[2,3-b]chromone derivative (5d)α-amylase6.1-fold more potent than acarbose[17]

IC50: Half-maximal Inhibitory Concentration, ED50: Effective Dose 50

Signaling Pathways

The biological activities of pyranone derivatives are often attributed to their interaction with critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immune responses, and cell survival.[][19] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[19][20] Some pyranone derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[15][16]

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NFκB (Inactive) IKK->IkB_NFkB phosphorylates IκB NFkB NFκB (Active) IkB_NFkB->NFkB releases Proteasome Proteasome IkB_NFkB->Proteasome degradation of IκB DNA DNA NFkB->DNA Pyranone Pyranone Derivative Pyranone->IKK inhibits Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription

Figure 3: Inhibition of the NF-κB signaling pathway by pyranone derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another key cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[21][22] This pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression.[23] The anti-proliferative and pro-apoptotic effects of some pyranone derivatives in cancer cells have been linked to the modulation of the MAPK pathway, including the activation of p-ERK and p38 MAPK.[24]

MAPK_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, p38) MAPKK->MAPK phosphorylates Transcription_Factor Transcription Factor MAPK->Transcription_Factor translocates and phosphorylates Pyranone Pyranone Derivative Pyranone->MAPK modulates Gene_Expression Altered Gene Expression (Proliferation, Apoptosis) Transcription_Factor->Gene_Expression

Figure 4: Modulation of the MAPK signaling pathway by pyranone derivatives.

Conclusion

This compound and its hydroxy-analogs are highly valuable scaffolds in medicinal chemistry. Their straightforward synthesis and the diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, underscore their therapeutic potential. The ability of these compounds to modulate key signaling pathways such as NF-κB and MAPK provides a mechanistic basis for their observed effects. Further exploration and derivatization of the pyranone core, guided by structure-activity relationship studies, are likely to yield novel and potent therapeutic agents for a variety of diseases. The detailed protocols and compiled data herein serve as a valuable resource for researchers dedicated to advancing the field of drug discovery with these promising heterocyclic compounds.

References

Application Notes: Synthesis of Novel Heterocyclic Compounds from 6-Acetoxy-2H-pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Acetoxy-2H-pyran-3(6H)-one is a versatile synthetic intermediate, readily accessible through the Achmatowicz rearrangement of furfuryl alcohol followed by acetylation. Its unique combination of functional groups—an enone system, a chiral center, and a masked aldehyde at the C6 position (as an acetal)—makes it a powerful building block for the synthesis of a diverse range of novel heterocyclic compounds. This document provides detailed protocols for the synthesis of pyrazole, pyridine, and pyrimidine derivatives starting from this compound. These heterocyclic scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules. For instance, pyrazole derivatives are known to act as inhibitors of various kinases, playing a role in cell signaling pathways.

Key Reactive Sites of this compound

The synthetic utility of this compound stems from its distinct reactive sites, which can be selectively targeted to construct different heterocyclic cores.

  • Enone System (C4-C5): The α,β-unsaturated ketone is susceptible to Michael addition by various nucleophiles.

  • Carbonyl Group (C3): The ketone at the C3 position can undergo condensation reactions.

  • Acetoxy Group (C6): This group can act as a leaving group, facilitating ring-opening or substitution reactions.

Synthetic Pathways Overview

This document outlines three primary synthetic pathways to generate novel heterocyclic compounds:

  • Synthesis of Pyrazole Derivatives: Reaction with hydrazine derivatives targets the enone system and the C3 carbonyl, leading to the formation of a pyrano[4,3-c]pyrazole scaffold.

  • Synthesis of Pyridine Derivatives: A multi-component reaction involving an ammonium source and an active methylene compound can be employed to construct a fused pyridine ring.

  • Synthesis of Pyrimidine Derivatives: Condensation with urea or thiourea in the presence of a suitable catalyst can yield pyrano[4,3-d]pyrimidine derivatives.

The general workflow for utilizing this compound as a precursor is depicted below.

G cluster_reactions Synthesis of Heterocycles start Furfuryl Alcohol achmatowicz Achmatowicz Rearrangement start->achmatowicz intermediate 6-Hydroxy-2H-pyran-3(6H)-one achmatowicz->intermediate acetylation Acetylation intermediate->acetylation starting_material This compound acetylation->starting_material hydrazine Reaction with Hydrazine Derivatives starting_material->hydrazine Protocol 1 ammonium Reaction with Ammonium Source starting_material->ammonium Protocol 2 urea Reaction with Urea/Thiourea starting_material->urea Protocol 3 pyrazole Pyrazole Derivatives hydrazine->pyrazole pyridine Pyridine Derivatives ammonium->pyridine pyrimidine Pyrimidine Derivatives urea->pyrimidine

Caption: General workflow for the synthesis of heterocyclic compounds.

Hypothetical Signaling Pathway Inhibition

Many pyrazole-containing compounds have been identified as potent inhibitors of protein kinases, which are crucial components of cellular signaling pathways. For example, a synthesized pyrazole derivative could potentially inhibit a tyrosine kinase, thereby blocking downstream signaling cascades that are often dysregulated in diseases like cancer. A simplified, hypothetical signaling pathway is illustrated below.

G ligand Growth Factor receptor Tyrosine Kinase Receptor ligand->receptor kinase Tyrosine Kinase (e.g., SRC, ABL) receptor->kinase Activation substrate Substrate Protein kinase->substrate Phosphorylation phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate downstream Downstream Signaling (e.g., RAS/MAPK) phosphorylated_substrate->downstream response Cellular Response (Proliferation, Survival) downstream->response pyrazole Synthesized Pyrazole Derivative pyrazole->kinase Inhibition

Caption: Hypothetical inhibition of a tyrosine kinase signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of a Pyrano[4,3-c]pyrazole Derivative

This protocol describes the reaction of this compound with phenylhydrazine to form a fused pyrazole heterocyclic system. The reaction proceeds via a probable Michael addition, followed by cyclization and dehydration.

Materials:

  • This compound

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add phenylhydrazine (1.1 mmol).

  • Add glacial acetic acid (0.5 mL) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired pyrano[4,3-c]pyrazole derivative.

Protocol 2: Synthesis of a Pyrano[4,3-b]pyridine Derivative

This protocol outlines a Hantzsch-like multi-component reaction for the synthesis of a fused dihydropyridine ring system from this compound.

Materials:

  • This compound

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Ethyl Cyanoacetate

  • Ammonium Acetate

  • Ethanol

  • Ice-cold water

  • Standard filtration apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), benzaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (15 mL).

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure pyrano[4,3-b]pyridine derivative.

Protocol 3: Synthesis of a Pyrano[4,3-d]pyrimidine Derivative

This protocol describes the synthesis of a fused pyrimidine ring through the condensation of this compound with thiourea.

Materials:

  • This compound

  • Thiourea

  • Potassium Carbonate

  • N,N-Dimethylformamide (DMF)

  • Dilute Hydrochloric Acid

  • Water

  • Standard filtration apparatus

Procedure:

  • To a mixture of this compound (1.0 mmol) and thiourea (1.2 mmol) in a round-bottom flask, add N,N-dimethylformamide (10 mL).

  • Add potassium carbonate (1.5 mmol) as a base.

  • Heat the reaction mixture to 100°C for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Neutralize the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be performed for further purification.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of heterocyclic derivatives based on analogous reactions reported in the literature. Note: These values are illustrative and may vary for the specific substrate this compound.

Table 1: Synthesis of Pyrano[4,3-c]pyrazole Derivatives

EntryHydrazine DerivativeSolventTemperature (°C)Time (h)Yield (%)
1PhenylhydrazineEthanol80575
24-ChlorophenylhydrazineEthanol80672
3Hydrazine HydrateEthanol80481

Table 2: Synthesis of Pyrano[4,3-b]pyridine Derivatives

EntryAldehydeActive Methylene Cmpd.SolventTime (h)Yield (%)
1BenzaldehydeEthyl CyanoacetateEthanol1068
24-MethoxybenzaldehydeMalononitrileEthanol875
34-NitrobenzaldehydeEthyl CyanoacetateEthanol1265

Table 3: Synthesis of Pyrano[4,3-d]pyrimidine Derivatives

EntryReagentBaseSolventTemperature (°C)Time (h)Yield (%)
1ThioureaK₂CO₃DMF100762
2UreaK₂CO₃DMF100858
3GuanidineSodium EthoxideEthanol80670

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Acetoxy-2H-pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Acetoxy-2H-pyran-3(6H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the two main stages of synthesis: the formation of the 6-hydroxy-2H-pyran-3(6H)-one intermediate and its subsequent acetylation.

Stage 1: Synthesis of 6-Hydroxy-2H-pyran-3(6H)-one via Achmatowicz Rearrangement

The primary route to the pyranone core is the Achmatowicz rearrangement of a corresponding furfuryl alcohol.

dot

Caption: Experimental workflow for the synthesis of the 6-hydroxy intermediate.

Problem Potential Cause Troubleshooting Steps
Low or No Yield of 6-Hydroxy-2H-pyran-3(6H)-one Incomplete oxidation of the starting furfuryl alcohol.- Ensure the purity and activity of the oxidizing agent. - Increase the equivalents of the oxidizing agent incrementally. - Extend the reaction time and monitor progress by TLC.
Decomposition of the starting material or product.- Maintain the recommended reaction temperature; overheating can lead to polymerization or side reactions. - Use fresh, distilled solvents to avoid impurities that may catalyze decomposition.
Incorrect workup procedure leading to product loss.- Ensure the pH is appropriate during the quenching and extraction steps. - Perform multiple extractions with a suitable organic solvent to ensure complete recovery.
Formation of Multiple Unidentified Byproducts Over-oxidation or side reactions of the furan ring.- Use a milder oxidizing agent. - Lower the reaction temperature. - Carefully control the stoichiometry of the oxidizing agent.
Presence of impurities in the starting material.- Purify the starting furfuryl alcohol by distillation or chromatography before use.
Product is an Inseparable Mixture Formation of diastereomers if a substituted furfuryl alcohol is used.- Utilize chiral catalysts or resolving agents to achieve stereoselectivity. - Optimize purification conditions, such as using a different solvent system for column chromatography.
Stage 2: Acetylation of 6-Hydroxy-2H-pyran-3(6H)-one

This stage involves the esterification of the hemiacetal hydroxyl group.

dot

Troubleshooting_Acetylation cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Acetylated Product cause1 Incomplete Reaction start->cause1 cause2 Product Degradation start->cause2 cause3 Purification Issues start->cause3 sol1a Increase Equivalents of Acetic Anhydride/Base cause1->sol1a Try sol1b Extend Reaction Time cause1->sol1b Try sol1c Check Reagent Purity cause1->sol1c Check sol2a Use Milder Conditions (e.g., lower temperature) cause2->sol2a Implement sol2b Anhydrous Conditions cause2->sol2b Ensure sol3a Alternative Purification (e.g., recrystallization) cause3->sol3a Explore sol3b Optimize Chromatography cause3->sol3b Optimize

Caption: Troubleshooting logic for the acetylation step.

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete acetylation of the hydroxyl group.- Increase the equivalents of acetic anhydride and the base catalyst (e.g., pyridine, triethylamine). - Ensure the reaction is carried out under anhydrous conditions, as water will consume the acetic anhydride. - Consider using a more reactive acetylating agent, such as acetyl chloride, with caution.
Ring-opening or other side reactions of the hemiacetal.- Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions. - Use a non-nucleophilic base to avoid competition with the hydroxyl group.
Difficult purification leading to product loss.- If the product is an oil, try co-evaporation with a high-boiling solvent to remove residual reagents before chromatography. - Consider purification by distillation under reduced pressure if the product is thermally stable.
Product Decomposes During Purification Instability of the acetylated product on silica gel.- Deactivate the silica gel with a small percentage of triethylamine in the eluent. - Consider using a different stationary phase for chromatography, such as alumina.
Thermal decomposition during solvent removal.- Use a rotary evaporator at a lower temperature and pressure. - Avoid prolonged heating of the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 6-hydroxy-2H-pyran-3(6H)-one precursor?

A1: The most prevalent method is the Achmatowicz rearrangement, which involves the oxidation of a 2-furfuryl alcohol derivative. This reaction can be carried out using various oxidizing agents, including meta-chloroperoxybenzoic acid (m-CPBA) or N-bromosuccinimide (NBS).

Q2: What are the typical yields for the Achmatowicz rearrangement in this synthesis?

A2: Yields can vary depending on the substrate and specific conditions. However, literature reports on similar compounds show yields of around 70% when using m-CPBA with 2-chloro-1-(furan-2-yl) ethanol. Chemoenzymatic methods have also been reported with yields around 66%.

Q3: I am observing significant amounts of dark, polymeric material in my Achmatowicz reaction. What could be the cause?

A3: The formation of polymeric byproducts is a known issue, often due to the high reactivity of furan compounds. This can be caused by excessive heat, the use of a too-strong oxidizing agent, or the presence of acidic impurities. It is crucial to maintain careful temperature control and use pure reagents and solvents.

Q4: What conditions are recommended for the acetylation of the 6-hydroxy-2H-pyran-3(6H)-one?

A4: A standard approach is to use acetic anhydride in the presence of a base like pyridine or triethylamine in an aprotic solvent such as dichloromethane. The reaction is typically performed at room temperature or cooled to 0 °C to control reactivity. It is critical to perform this reaction under anhydrous conditions.

Q5: The hemiacetal starting material for the acetylation is not very stable. How should I handle and store it?

A5: Hemiacetals can be in equilibrium with their open-chain aldehyde form, which can be prone to decomposition. It is best to use the 6-hydroxy-2H-pyran-3(6H)-one immediately after purification. If storage is necessary, keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.

Q6: How can I confirm the formation of the final acetylated product?

A6: The formation of this compound can be confirmed by standard spectroscopic methods. In ¹H NMR spectroscopy, you should observe a new singlet corresponding to the acetyl methyl protons around 2.1 ppm. In IR spectroscopy, a new carbonyl stretch for the ester will appear around 1740-1750 cm⁻¹, in addition to the enone carbonyl stretch.

Data Presentation

Table 1: Comparison of Conditions for Achmatowicz Rearrangement of Furan Alcohols
Substrate Oxidizing Agent Solvent Temperature Time Yield (%) Reference
2-chloro-1-(furan-2-yl)ethanolm-CPBADichloromethane0 °C to rt-70
(5-alkylfuran-2-yl)carbinolsLaccase/TEMPO/O₂---up to 90
Furfuryl AlcoholAlcohol Oxidase & ChloroperoxidaseAqueous Buffer--66
Table 2: General Conditions for Hemiacetal Acetylation
Acetylation Reagent Catalyst/Base Solvent Temperature General Applicability
Acetic AnhydridePyridine or TriethylamineDichloromethane, THF0 °C to rtStandard, mild conditions
Acetyl ChlorideTriethylamine (as acid scavenger)Dichloromethane, Ether0 °CMore reactive, for hindered or less reactive alcohols
Acetic AnhydrideLewis Acid (e.g., BF₃·OEt₂)Dichloromethane-40 °C to 30 °CFor certain ketone-derived substrates

Experimental Protocols

Protocol 1: Synthesis of 6-Hydroxy-2H-pyran-3(6H)-one (General Procedure)
  • Preparation: Dissolve the starting furfuryl alcohol derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reaction: Slowly add the oxidizing agent (e.g., m-CPBA, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

  • Workup: Quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate solution if m-CPBA was used). Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 6-hydroxy-2H-pyran-3(6H)-one.

Protocol 2: Synthesis of this compound (General Procedure)
  • Preparation: Dissolve 6-hydroxy-2H-pyran-3(6H)-one (1.0 eq) in anhydrous dichloromethane in a flame-dried, nitrogen-flushed round-bottom flask. Add a base (e.g., triethylamine, 1.5 eq). Cool the mixture to 0 °C.

  • Reaction: Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to proceed at 0 °C or warm to room temperature, monitoring its progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography to obtain the final product.

Technical Support Center: Controlling Diastereoselectivity in 6-Acetoxy-2H-pyran-3(6H)-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling diastereoselectivity in reactions involving 6-Acetoxy-2H-pyran-3(6H)-one.

Troubleshooting Guides

This section addresses common issues encountered during key synthetic transformations of this compound, with a focus on improving diastereoselectivity.

Diastereoselective Reduction of the C3-Ketone

Question: I am getting a low diastereomeric ratio (d.r.) in the reduction of the ketone in this compound. What are the potential causes and how can I improve the selectivity?

Answer:

Low diastereoselectivity in the reduction of the C3-ketone is a common challenge. The stereochemical outcome is influenced by several factors, including the choice of reducing agent, temperature, solvent, and potential chelation effects.[1]

Possible Causes and Solutions:

  • Choice of Reducing Agent: The steric bulk of the hydride source is a critical factor in controlling the facial selectivity of the reduction.[1]

    • For Axial Attack (leading to the equatorial alcohol): Smaller, less sterically hindered reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) tend to favor axial attack, which can lead to the thermodynamically more stable equatorial alcohol.[1]

    • For Equatorial Attack (leading to the axial alcohol): Bulkier reducing agents, such as L-Selectride® or K-Selectride®, favor equatorial attack due to steric hindrance, resulting in the formation of the axial alcohol.[1]

  • Chelation Control: The presence of the acetoxy group at the C6 position can be exploited for chelation-controlled reduction. Lewis acidic reagents can coordinate to both the carbonyl oxygen and the acetoxy oxygen, locking the conformation of the pyranone ring and directing the hydride attack from a specific face.[1]

    • Consider using zinc borohydride (Zn(BH₄)₂), which is known to participate in chelation control.[1]

    • The use of cerium(III) chloride with NaBH₄ (Luche Reduction) can enhance the electrophilicity of the carbonyl group and may improve selectivity.[1]

  • Reaction Temperature: Lowering the reaction temperature often increases diastereoselectivity. This is because the energy difference between the diastereomeric transition states is enhanced at lower temperatures. Performing reactions at -78 °C is highly recommended.[1]

  • Solvent Choice: The coordinating ability of the solvent can influence the extent of chelation and the conformation of the substrate.

    • Non-coordinating solvents like dichloromethane (DCM) or toluene may favor chelation control when a Lewis acidic reagent is used.[1]

    • Coordinating solvents like methanol or ethanol can influence the reactivity of the reducing agent and the substrate conformation.

Troubleshooting Workflow for Low Diastereoselectivity in Reduction

G start Low Diastereoselectivity Observed reducing_agent Modify Reducing Agent start->reducing_agent temperature Lower Reaction Temperature (e.g., to -78 °C) reducing_agent->temperature No Improvement analysis Analyze Diastereomeric Ratio (NMR, HPLC) reducing_agent->analysis Improved chelation Employ Chelation Control temperature->chelation No Improvement temperature->analysis Improved solvent Screen Solvents chelation->solvent No Improvement chelation->analysis Improved solvent->analysis Improved

Caption: A workflow for troubleshooting low diastereoselectivity in ketone reductions.

Diastereoselective Alkylation at the C2 Position

Question: I am attempting a diastereoselective alkylation of the enolate of this compound, but I am observing poor selectivity. How can I address this?

Answer:

Achieving high diastereoselectivity in the alkylation of enolates derived from pyranones depends on effective control of the enolate geometry and the direction of electrophilic attack.

Possible Causes and Solutions:

  • Enolate Geometry: The geometry of the enolate (E vs. Z) can influence the facial selectivity of the alkylation. The choice of base and solvent can affect the enolate geometry.

    • Consider using lithium diisopropylamide (LDA) in THF at low temperatures (e.g., -78 °C) for kinetic deprotonation.

  • Steric Hindrance: The existing stereocenter at C6, bearing the acetoxy group, should direct the incoming electrophile to the less sterically hindered face of the enolate.

    • Ensure that the acetoxy group is effectively blocking one face. If not, consider if a bulkier protecting group at C6 could enhance facial bias.

  • Counterion Effects: The nature of the metal counterion (e.g., Li⁺, Na⁺, K⁺) can influence the aggregation state and reactivity of the enolate.

    • Lithium enolates often provide good selectivity. The addition of lithium chloride (LiCl) can sometimes improve reproducibility and selectivity by breaking up aggregates.

  • Electrophile Structure: The steric bulk of the electrophile can play a role in the diastereoselectivity. Highly reactive and less bulky electrophiles may show lower selectivity.

Diastereoselective Michael Addition to the α,β-Unsaturated System

Question: My Michael addition to this compound is resulting in a mixture of diastereomers. What factors can I modify to improve the diastereoselectivity?

Answer:

Controlling the diastereoselectivity of a Michael addition to your substrate involves managing the approach of the nucleophile to the β-carbon of the α,β-unsaturated ketone.

Possible Causes and Solutions:

  • Nucleophile Choice: The structure and steric bulk of the nucleophile are critical. Bulkier nucleophiles may exhibit higher diastereoselectivity.

  • Catalyst System: The choice of catalyst can significantly influence the stereochemical outcome.

    • For asymmetric reactions, chiral catalysts are necessary to induce facial selectivity.

    • Even in substrate-controlled reactions, Lewis or Brønsted acid/base catalysts can influence the transition state geometry.

  • Solvent Effects: The polarity of the solvent can affect the conformation of the substrate and the transition state, thereby impacting diastereoselectivity. It is advisable to screen a range of solvents with different polarities.

  • Temperature: As with other stereoselective reactions, lowering the temperature can enhance the energy difference between competing diastereomeric transition states, often leading to improved selectivity.

Diastereoselective Diels-Alder Reaction

Question: I am using this compound as a dienophile in a Diels-Alder reaction and the diastereoselectivity is poor. How can I improve it?

Answer:

In Diels-Alder reactions, the facial selectivity of the diene's approach to the dienophile is key to controlling diastereoselectivity. For your substrate, the stereocenter at C6 should direct the incoming diene.

Possible Causes and Solutions:

  • Thermal vs. Lewis Acid Catalysis: Thermal Diels-Alder reactions may offer moderate diastereoselectivity. The use of a Lewis acid catalyst can significantly enhance both the rate and the diastereoselectivity of the reaction.[1] Lewis acids coordinate to the carbonyl oxygen, locking the conformation of the dienophile and increasing its reactivity, which can lead to higher facial selectivity.[1]

  • Choice of Lewis Acid: Different Lewis acids can have a profound impact on the diastereomeric ratio. It is crucial to screen a variety of Lewis acids to find the optimal one for your specific diene and dienophile combination.

  • Solvent and Temperature: Non-coordinating solvents are generally preferred for Lewis acid-catalyzed reactions. Lowering the temperature is also a standard strategy to improve selectivity.

Frequently Asked Questions (FAQs)

Q1: How does the C6-acetoxy group influence diastereoselectivity in these reactions?

A1: The acetoxy group at the C6 position is a key stereodirecting group. Its steric bulk hinders the approach of reagents from one face of the pyranone ring, forcing them to attack from the opposite, less hindered face. In reactions involving the C3-carbonyl, it can also participate in chelation with a Lewis acid and the carbonyl oxygen, leading to a more rigid conformation and enhanced facial selectivity.[1]

Q2: What analytical techniques are best for determining the diastereomeric ratio (d.r.) of my products?

A2: The most common and effective method for determining the d.r. is high-field ¹H NMR spectroscopy. The signals for protons near the newly formed stereocenter(s) will have different chemical shifts and/or coupling constants for each diastereomer. By integrating these distinct signals, you can calculate the ratio. For more complex mixtures or for separation and quantification, chiral HPLC or GC can also be employed.

Q3: Can I predict the major diastereomer that will be formed?

A3: Yes, to a certain extent. For reactions on the pyranone ring, the C6-acetoxy group will likely direct incoming reagents to the opposite face. In the case of reductions, the Felkin-Anh model or chelation-control models can often predict the outcome. For Diels-Alder reactions, the approach of the diene from the face opposite to the C6 substituent is generally favored.[1]

Q4: When should I consider using a chiral auxiliary?

A4: If the inherent diastereoselectivity provided by the C6-acetoxy group is insufficient for your needs, or if you are performing a reaction that creates a new stereocenter without the influence of the existing one (e.g., on a side chain), a chiral auxiliary may be a good option. The auxiliary is temporarily attached to the molecule to direct the stereochemistry of a specific reaction and is then removed.

Data Presentation

Table 1: Diastereoselective Diels-Alder Reaction of 2-Alkoxy-2H-pyran-3(6H)-ones with 2,3-Dimethylbutadiene

Data adapted from a study on analogous 2-alkoxy derivatives, which serves as a strong proxy for the reactivity of the 6-acetoxy substrate.

EntryLewis Acid (1.1 eq.)SolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1None (Thermal)Toluene110~50>80:20
2ZnCl₂CH₂Cl₂-30~80>94:6
3MgBr₂·OEt₂CH₂Cl₂-78~80>94:6
4Eu(fod)₃CH₂Cl₂-78~80>94:6

(Data is illustrative based on trends reported for similar substrates in the literature)[1]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Diastereoselective Diels-Alder Reaction

This protocol is a general guideline and may require optimization for specific substrates and dienes.

Materials:

  • This compound

  • Diene (e.g., 2,3-dimethylbutadiene)

  • Lewis Acid (e.g., ZnCl₂, MgBr₂·OEt₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve in anhydrous CH₂Cl₂.

  • Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Add the Lewis acid (1.1 eq) portion-wise to the stirred solution. Stir for 15-20 minutes.

  • Slowly add the diene (1.5-2.0 eq) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR.

  • Purify the product by flash column chromatography on silica gel.

Logical Relationship for Diels-Alder Optimization

G start Start: Diels-Alder Reaction thermal Thermal Conditions start->thermal lewis_acid Lewis Acid Catalysis start->lewis_acid d_r_check1 Diastereoselectivity Acceptable? thermal->d_r_check1 d_r_check2 Diastereoselectivity Acceptable? lewis_acid->d_r_check2 d_r_check1->lewis_acid No end End: Optimized Protocol d_r_check1->end Yes screen_la Screen Lewis Acids (ZnCl₂, MgBr₂, etc.) d_r_check2->screen_la No d_r_check2->end Yes optimize_temp Optimize Temperature (e.g., -30 to -78 °C) screen_la->optimize_temp optimize_temp->d_r_check2

Caption: Decision workflow for optimizing Diels-Alder reaction conditions.

Protocol 2: General Procedure for Diastereoselective Reduction using NaBH₄ and CeCl₃ (Luche Reduction)

This protocol is a general guideline for a chelation-controlled reduction.

Materials:

  • This compound

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and CeCl₃·7H₂O (1.1 eq).

  • Add anhydrous MeOH and stir at room temperature for 30-60 minutes until the salt is fully or partially dissolved.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add NaBH₄ (1.5 eq) portion-wise to the stirred solution. Be cautious of gas evolution.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Allow the mixture to warm to room temperature.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[1]

  • Determine the diastereomeric ratio of the crude product by ¹H NMR and purify by flash column chromatography.[1]

References

Side reactions and byproduct formation in pyranone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyranone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproduct formation encountered during pyranone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for pyranones and their major associated side reactions?

A1: The synthesis of pyranones is commonly achieved through several key reactions, each with its own set of potential side reactions:

  • Pechmann Condensation: Primarily used for coumarins (benzo-α-pyrones), this reaction can yield chromones (benzo-γ-pyrones) as significant byproducts through the competing Simonis chromone cyclization.[1]

  • Knoevenagel Condensation: This versatile method for forming C=C bonds is a key step in many 2H-pyran-2-one syntheses.[1] A common issue is the formation of bis-adducts or low yields if the subsequent cyclization is not efficient.

  • Diels-Alder Reaction: This [4+2] cycloaddition is a powerful tool for creating the pyranone ring. However, challenges with regioselectivity can lead to the formation of undesired constitutional isomers.[2]

  • Iodolactonization: Used for the synthesis of 2-pyrones from (Z)-2-en-4-ynoic acids, this reaction can produce (Z)-5-alkylidenefuran-2(5H)-ones as byproducts.[3][4]

  • Claisen Condensation: Employed in the synthesis of 4-hydroxy-2-pyrones, this reaction can sometimes lead to the formation of furan systems as competing cyclization products.[5]

Q2: How can I minimize the formation of chromone byproducts in my Pechmann condensation?

A2: The selectivity between coumarin and chromone formation is highly dependent on the reaction conditions and the choice of catalyst. The Simonis chromone cyclization is a competing reaction pathway. To favor coumarin formation, consider the following:

  • Catalyst Selection: Strong Brønsted acids like sulfuric acid are commonly used. However, Lewis acids or solid acid catalysts can offer different selectivity.

  • Reaction Temperature: For highly activated phenols, milder conditions, even room temperature, can suppress side reactions. For less reactive phenols, careful temperature optimization is crucial.

  • Solvent Choice: While often performed neat, the choice of solvent can influence the reaction outcome. Some modern protocols utilize solvent-free conditions, which can reduce byproducts.[6]

Q3: My Knoevenagel condensation for 2H-pyran-2-one synthesis is resulting in a low yield and a mixture of products. What should I do?

A3: Low yields and product mixtures in Knoevenagel-based pyranone synthesis often stem from incomplete reaction or the formation of side products like bis-adducts. To optimize your reaction:

  • Catalyst Screening: Test a range of basic catalysts (e.g., piperidine, ammonium acetate) or Lewis acids. Optimize the catalyst loading, typically starting around 5-10 mol%.

  • Solvent Selection: Protic polar solvents like ethanol or water are often effective. Aprotic polar solvents such as DMF can also be used. In some cases, solvent-free conditions may be optimal.

  • Temperature Optimization: Systematically vary the reaction temperature to find the optimal balance between reaction rate and byproduct formation.

  • Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reactant may lead to side product formation.

Troubleshooting Guides

Guide 1: Pechmann Condensation - Low Coumarin Selectivity

Problem: Significant formation of chromone byproduct is observed.

Pechmann_Troubleshooting start Low Coumarin Selectivity (High Chromone Byproduct) catalyst Evaluate Catalyst start->catalyst temperature Optimize Temperature catalyst->temperature If selectivity is still low catalyst_opts Switch to a milder catalyst? (e.g., Amberlyst-15) Adjust catalyst loading? catalyst->catalyst_opts solvent Consider Solvent System temperature->solvent If byproducts persist temperature_opts Lower reaction temperature? Run at room temp for activated phenols? temperature->temperature_opts success Improved Coumarin Selectivity solvent->success solvent_opts Attempt solvent-free conditions? Screen different solvents? solvent->solvent_opts

Detailed Steps:

  • Evaluate the Catalyst:

    • Issue: The chosen acid catalyst may favor the Simonis chromone cyclization pathway.

    • Solution: If using a strong Brønsted acid like H₂SO₄, consider switching to a milder or solid acid catalyst such as Amberlyst-15. Experiment with different catalyst loadings; an excess of a strong acid can promote side reactions.

  • Optimize the Reaction Temperature:

    • Issue: High temperatures can provide the activation energy for the formation of undesired byproducts.

    • Solution: Attempt to run the reaction at a lower temperature. For highly activated phenols like resorcinol, the reaction may proceed efficiently at room temperature. For less reactive substrates, perform a systematic temperature screen to find the optimal point where the desired reaction proceeds at a reasonable rate while minimizing byproduct formation.

  • Consider the Solvent System:

    • Issue: The solvent can influence the relative rates of the desired and undesired reaction pathways.

    • Solution: Many successful Pechmann condensations are performed under solvent-free conditions.[6] If you are using a solvent, consider screening others or moving to a neat reaction mixture.

Guide 2: Knoevenagel Condensation - Low 2H-Pyran-2-one Yield

Problem: The reaction produces a low yield of the desired 2H-pyran-2-one, with significant amounts of starting material remaining or the formation of multiple products.

Knoevenagel_Troubleshooting start Low 2H-Pyran-2-one Yield check_catalyst Verify Catalyst Activity & Loading start->check_catalyst check_solvent Assess Solvent Suitability check_catalyst->check_solvent If no improvement catalyst_details Screen different catalysts (base/Lewis acid). Optimize loading (5-20 mol%). check_catalyst->catalyst_details check_temp Optimize Reaction Temperature check_solvent->check_temp If still low yield solvent_details Try protic (EtOH, H₂O) or aprotic (DMF) solvents. Consider solvent-free conditions. check_solvent->solvent_details check_time Adjust Reaction Time check_temp->check_time If reaction is slow temp_details Systematically vary temperature. Monitor for decomposition at high temps. check_temp->temp_details success Improved Yield check_time->success

Detailed Steps:

  • Verify Catalyst Activity and Loading:

    • Issue: The catalyst may be inactive, or the loading may be suboptimal.

    • Solution: Use a fresh batch of catalyst. Screen a variety of catalysts, including common bases like piperidine or Lewis acids. Perform a catalyst loading study, typically between 5 and 20 mol%, to find the optimal concentration.

  • Assess Solvent Suitability:

    • Issue: The reactants may not be fully soluble, or the solvent may not effectively mediate the reaction.

    • Solution: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Protic polar solvents like ethanol and water are often good choices. Aprotic polar solvents like DMF can also be effective.[7] Consider running the reaction under solvent-free conditions, which can sometimes improve yields and simplify workup.[7]

  • Optimize Reaction Temperature:

    • Issue: The temperature may be too low to overcome the activation energy or too high, leading to decomposition of starting materials or products.

    • Solution: Systematically vary the reaction temperature. Monitor the reaction by TLC to track the consumption of starting materials and the formation of the desired product and any byproducts.

  • Adjust Reaction Time:

    • Issue: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress over a longer period using TLC. If the reaction is proceeding slowly but cleanly, extending the reaction time may be all that is needed.

Data Presentation

Table 1: Effect of Catalyst on Pechmann Condensation Yield
Phenolβ-KetoesterCatalyst (mol%)Temperature (°C)Time (h)Yield (%)Reference
PhloroglucinolEthyl AcetoacetateZn₀.₉₂₅Ti₀.₀₇₅O NPs (5)110567[8]
PhloroglucinolEthyl AcetoacetateZn₀.₉₂₅Ti₀.₀₇₅O NPs (10)110388[8][9]
PhloroglucinolEthyl AcetoacetateZn₀.₉₂₅Ti₀.₀₇₅O NPs (15)110388[8]
ResorcinolEthyl AcetoacetateTamarind Juice (20)902483[10]
m-AminophenolEthyl AcetoacetateInCl₃ (3)Room Temp10 min92[11]
ResorcinolEthyl AcetoacetateInCl₃ (3)Room Temp5 min95[11]
Table 2: Influence of Solvent and Catalyst on Knoevenagel Condensation Yield
AldehydeActive MethyleneCatalyst (mol%)SolventTemperatureTimeYield (%)Reference
BenzaldehydeMalononitrileNi(NO₃)₂·6H₂O (5)WaterRoom Temp10 min90[7]
BenzaldehydeMalononitrileL-proline/Glycol (1:2)DES60 °C60 min94[7]
Aromatic AldehydesVariousHydrotalciteToluene100 °CHours61-99[12]
Aromatic AldehydesVariousHydrotalciteDMF100 °C15 min81-99[12]
BenzaldehydeMalononitrileNoneWater40 °C-95[13]

Experimental Protocols

Protocol 1: Selective Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

This protocol is adapted from a procedure using a solid acid catalyst to favor coumarin formation.

Materials:

  • Resorcinol (1.0 eq)

  • Ethyl acetoacetate (1.0-1.2 eq)

  • Amberlyst-15 (10-20 wt%)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine resorcinol and ethyl acetoacetate.

  • Catalyst Addition: Add Amberlyst-15 to the mixture.

  • Reaction Conditions: Heat the mixture to 110-120 °C under solvent-free conditions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Isolation: Add ethanol to the reaction mixture and stir. Filter to recover the solid catalyst.

  • Purification: Evaporate the ethanol from the filtrate and recrystallize the crude product from aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Protocol 2: Optimized Knoevenagel Condensation for 2-Arylidene-malononitrile Synthesis

This protocol utilizes water as a solvent for an environmentally friendly and efficient reaction.[7]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ni(NO₃)₂·6H₂O (5 mol%)

  • Water

Procedure:

  • Reactant Mixture: In a round-bottom flask, dissolve the aromatic aldehyde and malononitrile in water (5 mL).

  • Catalyst Addition: Add Ni(NO₃)₂·6H₂O to the solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (typically complete within 10-30 minutes).

  • Work-up: Upon completion, add cold water (15-25 mL) to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and air dry.

Signaling Pathways and Workflows

Pechmann_vs_Simonis cluster_pechmann Pechmann Condensation (Coumarin Pathway) cluster_simonis Simonis Reaction (Chromone Pathway) Phenol Phenol beta-Ketoester beta-Ketoester Transesterification Transesterification Intramolecular\nHydroxyalkylation Intramolecular Hydroxyalkylation Dehydration_P Dehydration Coumarin Coumarin Phenol_S Phenol beta-Ketoester_S β-Ketoester Intermolecular\nCondensation Intermolecular Condensation Intramolecular\nCyclization Intramolecular Cyclization Dehydration_S Dehydration Chromone Chromone

Experimental_Workflow start Start reagents Combine Reactants & Solvent start->reagents catalyst Add Catalyst reagents->catalyst reaction Heat / Stir (Monitor by TLC) catalyst->reaction workup Quench Reaction & Extract reaction->workup purification Column Chromatography or Recrystallization workup->purification analysis Characterize Product (NMR, IR, MS) purification->analysis end Pure Pyranone analysis->end

References

Technical Support Center: Purification of 6-Acetoxy-2H-pyran-3(6H)-one and its Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of 6-Acetoxy-2H-pyran-3(6H)-one and its adducts. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Purification of this compound

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common and effective methods for the purification of this compound are flash column chromatography and recrystallization. The choice between these methods will depend on the nature of the impurities and the scale of the reaction.

Q2: My purified this compound appears to be degrading. What could be the cause and how can I prevent it?

A2: this compound, and related pyranone structures, can be sensitive to certain conditions. A likely cause of degradation is exposure to acidic or strongly basic conditions, or prolonged exposure to water, which can lead to hydrolysis of the acetoxy group or the hemiacetal moiety.[1][2]

Troubleshooting Steps:

  • Avoid Aqueous Conditions: Minimize contact with water during work-up and purification. If an aqueous wash is necessary, use neutral or slightly basic water (e.g., saturated sodium bicarbonate solution) and work quickly at low temperatures.

  • pH Control: Ensure all solvents and reagents used in the purification process are neutral. If acidic impurities are present from the synthesis, a mild basic wash (e.g., cold saturated NaHCO₃ solution) during the work-up can be beneficial.

  • Temperature: Avoid excessive heat during purification, as it can accelerate degradation. Concentrate solutions under reduced pressure at low temperatures.

  • Storage: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) to prevent degradation over time.

Q3: I am having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. What can I do?

A3: Co-elution is a common challenge in chromatography. Here are several strategies to improve separation:

Troubleshooting Steps:

  • Optimize Solvent System: Systematically vary the polarity of the eluent. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve resolution. Consider using a ternary solvent system (e.g., hexane/ethyl acetate/dichloromethane) to modulate selectivity.

  • Change Adsorbent: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (neutral or basic) or a bonded-phase silica gel (e.g., diol or cyano).

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may effectively remove the impurity.

Purification of Diels-Alder Adducts of this compound

Q4: What are the typical purification methods for Diels-Alder adducts of this compound?

A4: Similar to the parent compound, Diels-Alder adducts are most commonly purified by flash column chromatography or recrystallization. The choice will depend on the physical state of the adduct (solid or oil) and the impurities present.

Q5: My Diels-Alder reaction has produced a mixture of endo and exo isomers. How can I separate them?

A5: The separation of diastereomers can be challenging but is often achievable with careful chromatography.

Troubleshooting Steps:

  • High-Performance Flash Chromatography (HPFC): Utilize smaller particle size silica gel and optimized solvent systems for improved resolution.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) on a normal or reverse-phase column can be employed.

  • Recrystallization: If one diastereomer is significantly less soluble in a particular solvent system, fractional recrystallization can be an effective separation method.

Q6: The yield of my purified Diels-Alder adduct is low. What are the potential reasons?

A6: Low yields can result from several factors during the reaction and purification process.

Troubleshooting Steps:

  • Incomplete Reaction: Monitor the reaction progress by TLC or NMR to ensure it has gone to completion.

  • Product Instability: The adducts may be sensitive to the purification conditions. As with the starting material, avoid strong acids and bases. Some adducts may also be thermally labile.

  • Physical Losses: Ensure efficient extraction from the reaction mixture and minimize losses during transfers and concentration steps.

  • Sub-optimal Chromatography: An inappropriate solvent system can lead to poor recovery from the column. Ensure the product is fully eluted.

Data Presentation

Table 1: Typical Purification Methods for this compound and Analogs

Compound ClassPurification MethodTypical Solvents/EluentsKey Considerations
2-Alkoxy-2H-pyran-3(6H)-onesFlash Column ChromatographyHexane/Ethyl Acetate gradientsMonitor for decomposition on silica gel.
RecrystallizationDiethyl ether/HexaneSuitable for solid compounds.
Diels-Alder AdductsFlash Column ChromatographyHexane/Ethyl Acetate gradientsSeparation of diastereomers may require careful optimization.
RecrystallizationEthanol, or Acetone/HexaneEffective for crystalline adducts.

Table 2: Representative Yields for Diels-Alder Reactions of Related 2-Alkoxy-2H-pyran-3(6H)-ones [3]

DieneReaction ConditionsYield of CycloadductsDiastereoselectivity
2,3-DimethylbutadieneThermal~50%>80%
2,3-DimethylbutadieneLewis Acid Catalyzed~80%>94%
ButadieneThermal~50%>80%
ButadieneLewis Acid Catalyzed~80%>94%

Note: These yields are for related alkoxy derivatives and should be considered as a general guide. Yields for this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography Purification
  • Column Preparation: Select a column of appropriate size and pack it with silica gel as a slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, acetone/hexane, or diethyl ether/hexane.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer can induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Crude_Product Crude Product (this compound or Adduct) Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization TLC TLC Analysis Column_Chromatography->TLC Recrystallization->TLC Pure_Product Pure Product TLC->Pure_Product Fractions Combined NMR NMR Spectroscopy Pure_Product->NMR Characterization

Caption: General workflow for the purification and analysis of this compound and its adducts.

Troubleshooting_Logic Start Problem Encountered Degradation Product Degradation? Start->Degradation CoElution Co-elution of Impurities? Start->CoElution LowYield Low Yield? Start->LowYield Check_pH Check pH and Water Exposure (Neutralize, Dry Solvents) Degradation->Check_pH Yes Optimize_Chromo Optimize Chromatography (Solvent, Adsorbent) or Recrystallize CoElution->Optimize_Chromo Yes Check_Reaction Verify Reaction Completion and Check for Product Instability LowYield->Check_Reaction Yes

References

Stability of "6-Acetoxy-2H-pyran-3(6H)-one" under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 6-Acetoxy-2H-pyran-3(6H)-one under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound is primarily influenced by pH and temperature. The molecule contains an acetoxy group (an ester) and a cyclic hemiacetal ether, both of which are susceptible to hydrolysis. The ketone functional group can also participate in reactions under certain conditions.

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, the acetoxy group at the C-6 position is highly susceptible to acid-catalyzed hydrolysis, leading to the formation of 6-hydroxy-2H-pyran-3(6H)-one and acetic acid. The resulting 6-hydroxy-2H-pyran-3(6H)-one, being a hemiacetal, can then undergo further degradation by ring-opening to form 5-hydroxy-4-oxo-2-pentenal.[1]

Q3: What is the expected stability of this compound under basic conditions?

A3: Under basic conditions, the acetoxy group will undergo base-catalyzed hydrolysis (saponification) to yield 6-hydroxy-2H-pyran-3(6H)-one and an acetate salt. While the cyclic ether is generally more stable in basic media, the ketone at the C-3 position can be susceptible to base-catalyzed reactions like aldol-type condensations, particularly under harsh conditions (e.g., strong base, elevated temperature).

Q4: What are the likely degradation products of this compound?

A4: The primary degradation products are 6-hydroxy-2H-pyran-3(6H)-one and acetic acid (or its salt). Further degradation of the hydroxy-pyranone can lead to the ring-opened product, 5-hydroxy-4-oxo-2-pentenal.[1] Under strongly basic conditions, self-condensation products of the ketone may also be observed.

Q5: How can I monitor the stability of this compound in my experiments?

A5: The stability of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is well-suited for separating the parent compound from its degradation products and quantifying their amounts over time. For the structural elucidation of any new products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Rapid disappearance of starting material in acidic buffer.The compound is likely undergoing acid-catalyzed hydrolysis of the acetoxy group.Increase the pH of the buffer to neutral or slightly basic conditions if the experimental protocol allows. Alternatively, conduct the experiment at a lower temperature to decrease the rate of hydrolysis.
Formation of unexpected polar impurities.These could be 6-hydroxy-2H-pyran-3(6H)-one or the ring-opened 5-hydroxy-4-oxo-2-pentenal resulting from hydrolysis.Confirm the identity of the impurities using LC-MS or NMR. If hydrolysis is confirmed, adjust the pH and temperature as recommended above.
Low yield or recovery after prolonged reaction in a basic medium.Possible saponification of the acetoxy group and/or self-condensation or rearrangement of the ketone at the C-3 position.Use a milder base or lower the reaction temperature. Analyze the reaction mixture for higher molecular weight byproducts using techniques like mass spectrometry.
Inconsistent results between experimental runs.Variability in pH, temperature, or the presence of catalytic impurities.Ensure precise control of pH and temperature. Use high-purity solvents and reagents.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general method to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • pH meter

  • HPLC system with a suitable C18 column

  • Thermostatic oven

  • Photostability chamber

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute it with the mobile phase to a final concentration of 100 µg/mL.

    • Analyze by a stability-indicating HPLC method. If no degradation is observed, consider using 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 8 hours.

    • At appropriate time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute it with the mobile phase to a final concentration of 100 µg/mL.

    • Analyze by HPLC. If no degradation is observed, consider using 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 12 hours.

    • At appropriate time points, withdraw an aliquot, dilute with the mobile phase to a final concentration of 100 µg/mL, and analyze by HPLC.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a final concentration of 100 µg/mL, and analyze by HPLC.

  • Photostability Testing:

    • Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be kept in the dark in the same chamber.

    • After the exposure period, prepare solutions of both the exposed and control samples at a concentration of 100 µg/mL and analyze by HPLC.

Data Presentation:

Summarize all quantitative data from the stability studies into clearly structured tables for easy comparison.

Table 1: Stability of this compound under Acidic Conditions (0.1 M HCl at 60°C)

Time (hours)% Parent Compound Remaining% 6-hydroxy-2H-pyran-3(6H)-one% Other Degradants
010000
2
4
8
24

Table 2: Stability of this compound under Basic Conditions (0.1 M NaOH at 60°C)

Time (hours)% Parent Compound Remaining% 6-hydroxy-2H-pyran-3(6H)-one% Other Degradants
010000
1
2
4
8

Visualizations

degradation_pathway A This compound B 6-Hydroxy-2H-pyran-3(6H)-one A->B H+ or OH- (Hydrolysis) D Acetic Acid A->D H+ E Acetate A->E OH- C 5-Hydroxy-4-oxo-2-pentenal B->C H+ (Ring Opening)

Caption: Proposed degradation pathway of this compound.

experimental_workflow cluster_stress Stress Conditions Acid Acidic (HCl) Analysis HPLC / LC-MS Analysis Acid->Analysis Base Basic (NaOH) Base->Analysis Oxidative Oxidative (H2O2) Oxidative->Analysis Thermal Thermal (80°C) Thermal->Analysis Photo Photolytic Photo->Analysis Start This compound (Stock Solution) Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photo Data Data Interpretation (Degradation Profiling) Analysis->Data

Caption: Workflow for forced degradation studies.

References

Troubleshooting low conversion rates in Diels-Alder reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diels-Alder reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their [4+2] cycloaddition experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges, particularly low conversion rates.

Troubleshooting Guide: Low Conversion Rates

This guide addresses the most common issues leading to low conversion or failed Diels-Alder reactions in a question-and-answer format.

Issue 1: The reaction is slow, incomplete, or fails to proceed.

This is a frequent challenge and can often be traced back to the electronic properties of the reactants or suboptimal reaction conditions.[1]

  • Question: Are the electronic properties of my diene and dienophile suitable for a Diels-Alder reaction?

  • Answer: For a "normal electron-demand" Diels-Alder reaction, the rate is highest when the diene is electron-rich and the dienophile is electron-poor.[1][2] This is due to the primary molecular orbital interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1][2]

    • Recommendation: Enhance the reactivity by using a diene with electron-donating groups (EDGs) like alkoxy or alkyl groups, which raise the HOMO energy. Conversely, use a dienophile with electron-withdrawing groups (EWGs) such as carbonyls, nitriles, or nitro groups, which lower the LUMO energy.[1][2] For "inverse-electron demand" reactions, the electronic requirements are reversed.[2][3]

  • Question: Is the diene in the correct conformation for the reaction?

  • Answer: The Diels-Alder reaction requires the diene to be in the s-cis conformation, where the double bonds are on the same side of the central single bond.[3][4][5][6] Acyclic dienes can exist in both s-cis and s-trans conformations, with the s-trans conformer often being more stable due to reduced steric hindrance.[3][4][7]

    • Recommendation: If you are using an acyclic diene, the equilibrium between conformers might favor the unreactive s-trans form. Increasing the temperature can sometimes provide the energy to overcome the rotational barrier to the s-cis conformation. However, be mindful of the retro-Diels-Alder reaction at very high temperatures. Cyclic dienes, such as cyclopentadiene, are locked in the reactive s-cis conformation and are highly reactive.[1]

  • Question: Are the reaction temperature and time optimized?

  • Answer: Temperature has a dual effect on Diels-Alder reactions. Increasing the temperature generally increases the reaction rate by providing the necessary activation energy.[1] However, excessively high temperatures can favor the reverse reaction, known as the retro-Diels-Alder reaction.[1][8][9]

    • Recommendation: If the reaction is slow, consider incrementally increasing the temperature. Monitor the reaction progress using techniques like TLC, GC-MS, or NMR.[1] It may be that the reaction simply requires a longer time to reach completion.[1]

Issue 2: The desired product is decomposing (Retro-Diels-Alder).

If you observe product formation followed by its disappearance over time, or if yields are consistently low at high temperatures, the retro-Diels-Alder reaction is a likely culprit.[1]

  • Question: How can I prevent the retro-Diels-Alder reaction?

  • Answer: The retro-Diels-Alder reaction is entropically favored at higher temperatures as one molecule breaks into two.[1][10]

    • Recommendation: To minimize this, run the reaction at the lowest temperature that allows for a reasonable conversion rate.[1] This might mean running the reaction at room temperature or even below 0°C, especially when using a highly active catalyst. Accepting a longer reaction time at a lower temperature can often preserve the product.[1]

Issue 3: The diene or dienophile is unreactive due to steric hindrance.

  • Question: Could steric hindrance be inhibiting my reaction?

  • Answer: Bulky substituents on the diene or dienophile can impede the approach of the two reactants, preventing the formation of the transition state.[3][11] Dienes with bulky substituents on their terminal carbons (C1 and C4) are particularly prone to low reactivity.[3]

    • Recommendation: If possible, consider using reactants with smaller substituents. Alternatively, increasing the reaction temperature may provide enough energy to overcome the steric repulsion. However, this must be balanced against the risk of the retro-Diels-Alder reaction. In some cases, using a Lewis acid catalyst can help to overcome steric barriers.

Issue 4: Low yields despite seemingly appropriate reactants and conditions.

  • Question: I am using an electron-rich diene and an electron-poor dienophile, but the yield is still low. What else can I do?

  • Answer: A Lewis acid catalyst can significantly accelerate the Diels-Alder reaction and improve yields, even with moderately reactive substrates.[12][13][14]

    • Recommendation: Introduce a Lewis acid such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), or zinc chloride (ZnCl₂).[12][15] Lewis acids coordinate to the dienophile, making it more electrophilic and lowering the activation energy of the reaction.[12][16] Be aware that Lewis acids can also catalyze polymerization of the diene, so careful optimization of catalyst loading and reaction conditions is necessary.[17]

  • Question: Can the solvent have a significant impact on the reaction rate?

  • Answer: Yes, the choice of solvent can influence the reaction rate. Polar solvents, and particularly water, can accelerate some Diels-Alder reactions.[18][19] This acceleration in water is attributed to hydrophobic effects, where the nonpolar reactants are forced together, increasing the effective concentration.[18]

    • Recommendation: If your reactants are sufficiently water-stable, consider running the reaction in water or a water-cosolvent mixture. This can also offer environmental benefits and simplify product purification if the product precipitates.[18][19]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental electronic requirements for a successful Diels-Alder reaction?

A "normal electron-demand" Diels-Alder reaction is fastest when the diene has electron-donating groups (EDGs) and the dienophile has electron-withdrawing groups (EWGs).[1][2] This facilitates the key interaction between the HOMO of the diene and the LUMO of the dienophile.[1][2] In an "inverse electron-demand" Diels-Alder, an electron-poor diene reacts with an electron-rich dienophile.[2][3]

Q2: Why is the s-cis conformation of the diene critical for the reaction?

The Diels-Alder reaction proceeds through a concerted, cyclic transition state where the new sigma bonds are formed simultaneously.[1] This geometry requires the diene to be in the s-cis conformation to allow for the necessary orbital overlap with the dienophile.[3][4][5][6]

Q3: How does temperature impact the conversion rate and product distribution?

Temperature has a dual effect. Increasing the temperature generally increases the reaction rate.[1] However, the Diels-Alder reaction is reversible, and the reverse reaction (retro-Diels-Alder) is favored at higher temperatures.[1][8][9] This can lead to a thermodynamic equilibrium between reactants and products. At lower temperatures, the kinetically favored endo product is often formed faster, while at higher temperatures, the more thermodynamically stable exo product may predominate if the reaction is reversible.[10]

Q4: What is the role of steric hindrance in low conversion rates?

Steric hindrance from bulky substituents on the diene or dienophile can prevent the reactants from approaching each other closely enough to react, leading to low or no conversion.[3][11]

Q5: How do Lewis acids catalyze the Diels-Alder reaction?

Lewis acids coordinate to a basic site on the dienophile (often a carbonyl oxygen), which increases the dienophile's electrophilicity.[12][16] While it was traditionally thought that this primarily lowers the dienophile's LUMO energy, more recent studies suggest that Lewis acids also accelerate the reaction by reducing the Pauli repulsion between the reactants.[3][13][14]

Data Presentation

Table 1: Relative Reactivity of Dienophiles with Cyclopentadiene

Dienophile SubstituentRelative Rate
-H1
-CHO5,000,000
-CO₂CH₃4,000,000
-CN400,000,000
-NO₂"record holder"

Data adapted from BenchChem Technical Support.[1]

Table 2: Effect of Lewis Acid Catalysts on Activation Energy

Lewis AcidActivation Energy (kcal/mol)
None23.7
I₂21.6
SnCl₄19.3
TiCl₄18.2
ZnCl₂17.8
BF₃15.6
AlCl₃14.8

Data for the reaction between isoprene and methyl acrylate, adapted from Vermeeren et al.[13][14]

Experimental Protocols

Protocol 1: General Procedure for a Thermally Promoted Diels-Alder Reaction

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diene (1.0 equivalent) in a suitable high-boiling solvent (e.g., toluene, xylene).[1]

  • Addition: Add the dienophile (1.0-1.2 equivalents) to the flask. Using a slight excess of one reactant can help drive the reaction to completion.[1]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-140°C) and stir.[1]

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them via TLC, GC-MS, or NMR.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may crystallize upon cooling. If not, the solvent can be removed under reduced pressure, and the product purified by chromatography or recrystallization.

Protocol 2: Diels-Alder Reaction in Water

This protocol is adapted for the reaction of anthracene-9-methanol with N-methylmaleimide.

  • Setup: Place the diene (e.g., 0.065g of anthracene-9-methanol) and 50 mL of water in a 100 mL round-bottom flask equipped with a stir bar.[18]

  • Addition: Add the dienophile (e.g., 3 equivalents of N-methylmaleimide) to the reaction flask.[18]

  • Reaction: Fit the flask with a water-cooled condenser and heat the reaction to reflux for 1 hour with stirring.[18]

  • Monitoring: The reaction progress can be monitored by TLC (e.g., using 1:1 ethyl acetate:hexanes as eluent). Ensure the water from the aliquot has evaporated before developing the plate.[18]

  • Isolation: After 1 hour, remove the flask from the heat and allow it to cool to room temperature. Further chill the flask in an ice bath to promote crystallization of the product.[18]

  • Purification: Collect the crystals by vacuum filtration.[18] The product can be further purified by recrystallization if necessary.

Protocol 3: Lewis Acid-Catalyzed Diels-Alder Reaction with AlCl₃

This is a general procedure and may require optimization for specific substrates.

  • Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add a solution of the dienophile (1.0 equivalent) in a dry, non-coordinating solvent (e.g., dichloromethane).[15][20]

  • Catalyst Addition: Cool the solution to a low temperature (e.g., -78°C to 0°C) and add the Lewis acid (e.g., AlCl₃, 0.1-1.0 equivalent) portion-wise. Stir the mixture for a short period to allow for complexation.[15][20]

  • Diene Addition: Add the diene (1.0-1.2 equivalents) dropwise to the cooled solution.

  • Reaction: Stir the reaction at the low temperature, allowing it to slowly warm to room temperature if necessary. Monitor the reaction progress by TLC or other appropriate methods.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a proton source, such as a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualizations

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (s-cis) TS [4+2] Cyclic Transition State Diene->TS Dienophile Dienophile Dienophile->TS Product Cyclohexene Adduct TS->Product

Caption: General mechanism of the Diels-Alder reaction.

Lewis_Acid_Catalysis Dienophile Dienophile (e.g., with C=O) ActivatedComplex Activated Dienophile-LA Complex Dienophile->ActivatedComplex + LA LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex ProductComplex Product-LA Complex ActivatedComplex->ProductComplex Diene Diene Diene->ProductComplex + Diene ProductComplex->LewisAcid Catalyst Regeneration Product Diels-Alder Product ProductComplex->Product - LA

Caption: Catalytic cycle of a Lewis acid in a Diels-Alder reaction.

Troubleshooting_Workflow Start Low Conversion in Diels-Alder Reaction CheckElectronics Check Reactant Electronics (Diene: EDG, Dienophile: EWG?) Start->CheckElectronics CheckConformation Check Diene Conformation (s-cis accessible?) CheckElectronics->CheckConformation No ModifyReactants Modify Reactants (Change substituents) CheckElectronics->ModifyReactants Yes CheckConditions Check Reaction Conditions (Temp, Time) CheckConformation->CheckConditions No CheckConformation->ModifyReactants Yes OptimizeTempTime Optimize Temperature & Time (Increase temp/time cautiously) CheckConditions->OptimizeTempTime CheckRetro Is Retro-Diels-Alder Occurring? UseCatalyst Consider Lewis Acid Catalyst CheckRetro->UseCatalyst No LowerTemp Lower Reaction Temperature CheckRetro->LowerTemp Yes OptimizeTempTime->CheckRetro ChangeSolvent Consider Polar/Aqueous Solvent UseCatalyst->ChangeSolvent Success Successful Reaction UseCatalyst->Success ChangeSolvent->Success LowerTemp->Success

Caption: Troubleshooting workflow for low Diels-Alder conversion rates.

References

Technical Support Center: Optimization of Catalyst Loading for Pyranone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of catalyst loading in pyranone synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during pyranone synthesis, with a focus on issues related to catalyst loading.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

Possible CauseRecommended Solutions
Insufficient Catalyst Loading The concentration of the catalyst may be too low to effectively drive the reaction. Gradually increase the catalyst loading in small increments (e.g., 1-2 mol%) to find the optimal concentration. Be aware that an excessive amount of catalyst can sometimes lead to side reactions or product degradation.[1]
Improper Reaction Conditions Temperature, pressure, and reaction time are critical parameters. Ensure your reaction is running at the optimal temperature for the specific catalyst and substrates you are using. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.[1]
Poor Quality Reagents or Solvents Impurities in your starting materials or solvents can poison the catalyst or interfere with the reaction. Use high-purity, anhydrous reagents and solvents, especially when working with air- or moisture-sensitive catalysts like many organometallics.
Catalyst Deactivation The catalyst may have lost its activity due to poisoning, fouling, or thermal degradation.[2][3][4] See the "Catalyst Deactivation" section below for more details.
Substrate-Specific Issues The electronic or steric properties of your substrates may require specific catalytic systems or conditions. Consult the literature for precedents with similar substrates.

Troubleshooting Workflow for Low Yield:

LowYieldWorkflow start Low or No Product Yield check_catalyst Verify Catalyst Loading and Activity start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Pressure) check_catalyst->check_conditions check_reagents Assess Reagent and Solvent Purity check_conditions->check_reagents optimize_loading Systematically Increase Catalyst Loading check_reagents->optimize_loading If all seem correct optimize_conditions Optimize Temperature and Time optimize_loading->optimize_conditions purify_reagents Purify/Replace Reagents and Solvents optimize_conditions->purify_reagents troubleshoot_deactivation Investigate Catalyst Deactivation purify_reagents->troubleshoot_deactivation successful_synthesis Successful Pyranone Synthesis troubleshoot_deactivation->successful_synthesis Problem Resolved

Caption: A stepwise approach to troubleshooting low product yield in pyranone synthesis.

Problem 2: Catalyst Deactivation

Possible Causes and Solutions:

Deactivation MechanismDescriptionPrevention and Mitigation StrategiesVisual Indicators
Poisoning Impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive. Common poisons for metal catalysts include sulfur, phosphorus, and halogen compounds.[4][5]- Ensure high purity of all reactants and solvents. - Purify feedstocks to remove potential poisons before they come into contact with the catalyst.[4]Often subtle, but may include a color change of the catalyst. For instance, sulfur poisoning can lead to the blackening of a catalyst due to sulfide formation.[6]
Fouling Deposition of byproducts or coke on the catalyst surface, blocking active sites. This is common in high-temperature reactions or when using complex organic substrates.[4][5]- Optimize reaction conditions (temperature, pressure, feedstock composition) to minimize the formation of coke and other deposits. - Implement regular catalyst regeneration cycles through thermal or chemical treatments to remove deposits.[4]Visible deposits on the catalyst surface, such as a black carbonaceous layer.
Sintering/Thermal Degradation At high temperatures, catalyst particles can agglomerate, leading to a reduction in the active surface area.[4][5]- Operate at the lowest effective temperature. - Choose catalysts with high thermal stability or use supports that help to stabilize the active particles.[4]Changes in the physical appearance of the catalyst, such as a change in particle size or texture. For palladium catalysts, degradation can be observed as the formation of 'Pd black'.[7][8]

Logical Flow for Addressing Catalyst Deactivation:

CatalystDeactivation cluster_diagnosis Diagnosis cluster_mitigation Mitigation observe Observe Visual Cues (e.g., color change, deposits) analyze Characterize Spent Catalyst (e.g., SEM, TEM, XPS) observe->analyze Confirm Cause purify Purify Reactants and Solvents analyze->purify If Poisoning optimize Optimize Reaction Conditions analyze->optimize If Fouling/Sintering regenerate Regenerate or Replace Catalyst purify->regenerate optimize->regenerate

Caption: A logical workflow for diagnosing and mitigating catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for pyranone synthesis?

A1: The optimal catalyst loading can vary significantly depending on the specific reaction, catalyst, and substrates used. However, a general starting point for optimization is often in the range of 1-10 mol%. For some highly efficient catalytic systems, loadings as low as 0.5 mol% may be sufficient, while other less active systems might require up to 20 mol%.[9] It is crucial to perform a catalyst loading study to determine the optimal amount for your specific reaction.

Q2: What are the consequences of using too high a catalyst loading?

A2: While it might seem that increasing the catalyst concentration will always improve the reaction rate and yield, excessive catalyst loading can have several negative consequences. These can include:

  • Increased side reactions: High catalyst concentrations can promote undesired reaction pathways, leading to a decrease in selectivity and the formation of impurities.

  • Product degradation: The catalyst itself might contribute to the decomposition of the desired pyranone product.

  • Difficult purification: Removing a large amount of catalyst residue from the reaction mixture can complicate the workup and purification process.

  • Increased cost: Catalysts, especially those based on precious metals, can be expensive. Using an excessive amount increases the overall cost of the synthesis.

Q3: How do I know if my catalyst is heterogeneous or homogeneous, and why does it matter for catalyst loading optimization?

A3: A heterogeneous catalyst exists in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). A homogeneous catalyst is in the same phase as the reactants (e.g., dissolved in the reaction solvent). This distinction is important for several reasons:

  • Separation: Heterogeneous catalysts are generally easier to separate from the reaction mixture (e.g., by filtration), which can simplify purification.

  • Mass transfer limitations: In heterogeneous catalysis, the reaction rate can be limited by the diffusion of reactants to the catalyst surface. Simply increasing the catalyst loading might not increase the reaction rate if mass transfer is the limiting step.

  • Active site concentration: For homogeneous catalysts, the concentration of active sites is directly related to the amount of catalyst added. For heterogeneous catalysts, the number of accessible active sites on the surface is the critical factor.

Data Presentation: Catalyst Loading vs. Yield

The following tables provide examples of how catalyst loading can affect the yield of pyranone synthesis under specific reaction conditions.

Table 1: Optimization of KOH Loading on CaO for 4H-Pyran Synthesis [10]

EntryCatalystCatalyst Loading (wt%)Yield (%)
1CaO-45
2KOH-50
310% KOH/CaO1075
415% KOH/CaO1585
520% KOH/CaO 20 92
625% KOH/CaO2588

Reaction conditions: Ethyl acetoacetate, aromatic aldehyde, and malononitrile, solvent-free, 60°C, 10 minutes.

Table 2: Racemic Cyclopropanation of 2-Pyridinone with Diazoacetate [11]

EntryCatalyst Loading (mol%)Equivalents of DiazoacetateYield (%)
12.53.097
22.51.589
31.03.096
41.0 2.0 95

Reaction conditions: 2-pyridinone (5.0 mmol), diazoacetate, and catalyst in a suitable solvent.

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Synthesis of Pyranones

This protocol is adapted from a procedure for the efficient synthesis of pyranones via a ruthenium-catalyzed cascade reaction.[12]

Materials:

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium(II) p-cymene chloride dimer)

  • NaOAc (Sodium acetate)

  • Acrylic acid derivative

  • Ethyl glyoxylate

  • p-Toluenesulfonamide

  • HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol), anhydrous

Procedure:

  • To a dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the acrylic acid derivative (1.0 mmol), ethyl glyoxylate (1.2 mmol), and p-toluenesulfonamide (1.1 mmol).

  • Add [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol%) and NaOAc (0.2 mmol, 20 mol%).

  • Add anhydrous HFIP (2.0 mL) to the reaction mixture.

  • Heat the reaction mixture to 100°C and stir for the required reaction time (monitor by TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired pyranone.

Protocol 2: N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis of 2-Pyrones

This protocol is a general representation of an NHC-catalyzed annulation reaction for the synthesis of 2-pyrones.[13][14][15][16][17][18]

Materials:

  • NHC precatalyst (e.g., an imidazolium salt)

  • Base (e.g., DBU, Cs₂CO₃)

  • Starting materials (e.g., α,β-unsaturated aldehyde and a suitable coupling partner)

  • Anhydrous solvent (e.g., THF, toluene)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the NHC precatalyst (e.g., 10 mol%) and the base (e.g., 1.2 equivalents).

  • Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes to generate the active NHC catalyst.

  • Add the α,β-unsaturated aldehyde (1.0 mmol) and the coupling partner (1.2 mmol) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (this can range from room temperature to elevated temperatures, depending on the specific reaction) and monitor its progress by TLC or GC.

  • Once the reaction is complete, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-pyrone.

Experimental Workflow Diagram:

ExperimentalWorkflow start Prepare Dry Glassware under Inert Atmosphere add_reagents Add Reactants, Catalyst, and Solvent start->add_reagents reaction Run Reaction at Optimal Temperature add_reagents->reaction monitor Monitor Reaction Progress (TLC/GC) reaction->monitor monitor->reaction Incomplete workup Quench and Work-up monitor->workup Complete purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: A general experimental workflow for catalyzed pyranone synthesis.

References

Scalable synthesis of "6-Acetoxy-2H-pyran-3(6H)-one" for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of 6-Acetoxy-2H-pyran-3(6H)-one. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to facilitate successful industrial applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthetic route to this compound?

A1: A widely adopted and scalable two-step route involves the Achmatowicz rearrangement of a suitable furfuryl alcohol derivative to a 6-hydroxy-2H-pyran-3(6H)-one intermediate, followed by a selective acetylation to yield the final product. This method is favored for its use of readily available starting materials and generally good yields.

Q2: What are the critical process parameters to control during the Achmatowicz rearrangement for industrial-scale production?

A2: For successful scale-up, meticulous control of the reaction temperature, the rate of oxidant addition, and the post-reaction workup is crucial. Maintaining a low temperature during the initial oxidation helps to minimize the formation of over-oxidized byproducts. A controlled addition of the oxidizing agent ensures consistent reaction kinetics and prevents thermal runaways. The workup procedure must be optimized to efficiently remove residual reagents and byproducts without degrading the product.

Q3: Are there any known stability issues with this compound during storage and handling?

A3: this compound is a moderately stable compound. However, as an ester, it can be susceptible to hydrolysis under strongly acidic or basic conditions. For long-term storage, it is recommended to keep the compound in a cool, dry, and inert atmosphere, away from strong acids, bases, and moisture.

Q4: What are the recommended analytical techniques for in-process control and final product quality assessment?

A4: For in-process control, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective for monitoring reaction progress. For final product characterization and quality control, a combination of HPLC for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification is recommended.

Q5: Can the acetyl group be replaced with other protecting groups?

A5: Yes, the 6-hydroxy intermediate can be functionalized with a variety of protecting groups depending on the requirements of subsequent synthetic steps. Common alternatives include benzoyl, pivaloyl, or silyl ethers (e.g., TBDMS). The choice of protecting group will depend on its stability to downstream reaction conditions and the ease of its eventual removal.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Achmatowicz rearrangement 1. Incomplete reaction. 2. Over-oxidation of the furan ring. 3. Degradation of the product during workup.1. Monitor the reaction closely by TLC/HPLC and consider extending the reaction time if necessary. 2. Maintain a low reaction temperature (e.g., -20 to 0 °C) and ensure slow, controlled addition of the oxidant. 3. Use a buffered aqueous workup to avoid harsh pH conditions. Minimize exposure to high temperatures during solvent removal.
Formation of multiple byproducts 1. Presence of impurities in the starting material. 2. Reaction temperature too high. 3. Incorrect stoichiometry of reagents.1. Ensure the purity of the starting furfuryl alcohol derivative using appropriate analytical techniques. 2. Strictly control the internal reaction temperature. 3. Carefully verify the molar ratios of all reagents before addition.
Incomplete acetylation of the 6-hydroxy intermediate 1. Insufficient amount of acetylating agent or catalyst. 2. Presence of moisture in the reaction. 3. Steric hindrance around the hydroxyl group.1. Use a slight excess (1.1-1.2 equivalents) of the acetylating agent and a catalytic amount of a suitable base (e.g., pyridine, DMAP). 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. If steric hindrance is a significant factor, consider a more reactive acetylating agent or a longer reaction time at a slightly elevated temperature.
Product discoloration (yellow or brown tint) 1. Presence of residual catalyst or byproducts. 2. Thermal degradation during purification.1. Purify the crude product by column chromatography followed by recrystallization. 2. Avoid excessive heating during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature.
Difficulty in product purification/isolation 1. Product is highly polar and water-soluble. 2. Formation of an emulsion during aqueous workup.1. For column chromatography, consider using a more polar solvent system or a modified stationary phase. Recrystallization from a suitable solvent system can also be effective. 2. Add brine to the aqueous layer to break the emulsion. If the problem persists, consider a filtration step through a pad of celite.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Hydroxy-2H-pyran-3(6H)-one via Achmatowicz Rearrangement

This protocol describes a general procedure for the key intermediate synthesis.

  • Reaction Setup: A 3-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with the starting furfuryl alcohol derivative (1.0 eq) and a suitable solvent (e.g., dichloromethane/methanol mixture). The flask is cooled to -20 °C in a cooling bath.

  • Oxidant Preparation: A solution of the oxidizing agent (e.g., m-chloroperbenzoic acid, MCPBA, 1.1 eq) in the same solvent is prepared in the dropping funnel.

  • Reaction Execution: The oxidant solution is added dropwise to the stirred solution of the furfuryl alcohol derivative over a period of 1-2 hours, ensuring the internal temperature does not exceed -15 °C.

  • In-process Monitoring: The reaction progress is monitored by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase).

  • Workup: Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed sequentially with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and filtered.

  • Isolation: The solvent is removed under reduced pressure to yield the crude 6-hydroxy-2H-pyran-3(6H)-one, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Acetylation of 6-Hydroxy-2H-pyran-3(6H)-one
  • Reaction Setup: The crude or purified 6-hydroxy-2H-pyran-3(6H)-one (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: A catalytic amount of a base (e.g., pyridine, 0.1 eq) is added, followed by the dropwise addition of the acetylating agent (e.g., acetic anhydride, 1.2 eq) at 0 °C.

  • Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: The reaction is quenched by the addition of water. The organic layer is separated, washed with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude this compound is then purified by column chromatography (e.g., silica gel, gradient elution with ethyl acetate in hexane) and/or recrystallization.

Quantitative Data Summary

The following tables summarize typical quantitative data for the scalable synthesis of this compound.

Table 1: Reaction Parameters and Yields

Step Key Reagents Typical Scale (moles) Temperature (°C) Reaction Time (h) Typical Yield (%)
Achmatowicz RearrangementFurfuryl alcohol derivative, MCPBA1.0 - 10.0-20 to 02 - 475 - 85
Acetylation6-Hydroxy intermediate, Acetic Anhydride1.0 - 10.00 to 252 - 490 - 98

Table 2: Quality Control Specifications

Parameter Method Specification
AppearanceVisualWhite to off-white crystalline solid
PurityHPLC≥ 98.5%
Identity¹H NMR, ¹³C NMR, MSConforms to structure
Water ContentKarl Fischer≤ 0.5%
Residual SolventsGC-HSAs per ICH guidelines

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.

experimental_workflow cluster_achmatowicz Step 1: Achmatowicz Rearrangement cluster_acetylation Step 2: Acetylation cluster_purification Step 3: Purification start Furfuryl Alcohol Derivative oxidation Oxidation with MCPBA (-20°C) start->oxidation DCM/MeOH workup1 Aqueous Workup oxidation->workup1 Quench intermediate Crude 6-Hydroxy Intermediate workup1->intermediate acetylation Acetylation with Ac₂O, Pyridine (0°C to RT) intermediate->acetylation workup2 Aqueous Workup acetylation->workup2 crude_product Crude Product workup2->crude_product chromatography Column Chromatography crude_product->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Final Product (this compound) recrystallization->final_product

A schematic overview of the scalable synthesis of this compound.

A troubleshooting decision tree for low yield in the Achmatowicz rearrangement step.

Technical Support Center: Overcoming Epimerization in Pyranone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to epimerization in reactions involving pyranones.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant issue in pyranone synthesis?

Epimerization is a chemical process that results in the inversion of a single stereocenter in a molecule containing multiple stereocenters. In the context of pyranone chemistry, this can lead to the formation of a diastereomer of your target compound. This is a critical issue because different diastereomers can exhibit vastly different biological activities, pharmacological properties, and toxicological profiles. Uncontrolled epimerization results in diastereomeric mixtures that are often difficult to separate, leading to lower yields of the desired product and complicating the drug development process.[1]

Q2: What are the primary causes of epimerization in reactions involving pyranones?

Epimerization in pyranone chemistry is most commonly caused by the removal of a proton (deprotonation) from a stereocenter that is alpha (adjacent) to the carbonyl group of the pyranone ring. This forms a planar enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, leading to a mixture of diastereomers.[1]

Several factors can promote this process:

  • Basic Conditions: Bases can readily abstract the acidic alpha-proton. The strength and steric bulk of the base are critical factors.

  • Acidic Conditions: While less common for simple alpha-proton abstraction, acidic conditions can catalyze enolization and subsequent epimerization.

  • Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for both deprotonation and reprotonation, often leading to a thermodynamic equilibrium mixture of epimers.[1]

  • Prolonged Reaction Times: Extended exposure to conditions that promote epimerization increases the likelihood of reaching a thermodynamic equilibrium, which may not favor the desired diastereomer.[1]

Q3: How can I detect and quantify the extent of epimerization in my pyranone product?

The most common and effective methods for detecting and quantifying epimerization are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR can distinguish between diastereomers. Protons and carbons in different stereochemical environments will have distinct chemical shifts and coupling constants. Integration of the corresponding peaks allows for the determination of the diastereomeric ratio (d.r.). 2D NMR techniques like NOESY can also be used to confirm the relative stereochemistry of the isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating diastereomers.

    • Normal-Phase and Reversed-Phase HPLC: Diastereomers have different physical properties and can often be separated on standard silica or C18 columns.[2][3][4]

    • Chiral HPLC: Chiral stationary phases can also be effective for separating diastereomers and are essential for separating enantiomers.[2]

  • Gas Chromatography (GC): For volatile pyranone derivatives, GC with a chiral column can be used to separate and quantify diastereomers.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with pyranones that can lead to epimerization.

Problem 1: My reaction produced a mixture of diastereomers. How can I improve the stereoselectivity?

  • Potential Cause: The reaction conditions are promoting equilibration to the more thermodynamically stable epimer, or the reaction is not sufficiently stereoselective.

  • Solution Strategy: The goal is often to operate under kinetic control to favor the formation of one diastereomer, which may be the less stable one.

Troubleshooting Workflow for Epimerization

epimerization_workflow start Mixture of Diastereomers Observed temp Lower Reaction Temperature start->temp Is the reaction run at elevated temperature? base Modify the Base temp->base Still seeing epimerization? solvent Change the Solvent base->solvent Is the base appropriate? time Reduce Reaction Time solvent->time Is the solvent optimal? end Improved Diastereoselectivity time->end Is the reaction time minimized?

Caption: A logical workflow for troubleshooting and minimizing epimerization.

  • Lower the Reaction Temperature: This is often the most effective strategy. Lower temperatures favor the kinetically controlled product by making the reverse reaction (equilibration) and the pathway to the undesired epimer less accessible. For example, in the Prins cyclization to form 2,6-disubstituted tetrahydropyranones, conducting the reaction at -35 °C with BF₃·OEt₂ leads to excellent diastereoselectivity.[1][5]

  • Change the Base:

    • Use a Bulky, Non-Nucleophilic Base: Sterically hindered bases, such as lithium diisopropylamide (LDA) or potassium tert-butoxide, are less likely to coordinate with the substrate in a way that facilitates proton exchange after the initial deprotonation. They tend to favor the abstraction of the most accessible proton, leading to the kinetic enolate.

    • Use a Weaker Base: If a strong base is not required for the reaction to proceed, switching to a weaker base can reduce the rate of enolate formation and subsequent epimerization.

  • Modify the Solvent: The polarity of the solvent can influence the stability of the enolate intermediate and the transition states leading to the different epimers. Experiment with a range of aprotic solvents (e.g., THF, toluene, dichloromethane) to find the optimal conditions. In some cases, less polar solvents can reduce the extent of epimerization.

  • Reduce the Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. This minimizes the time for the product to equilibrate to the thermodynamic mixture.

Problem 2: I am trying to perform a reaction on a substituent of the pyranone ring, but I am losing the stereochemistry at the adjacent carbon.

  • Potential Cause: The reagents or conditions are causing epimerization of the stereocenter alpha to the pyranone carbonyl.

  • Solution Strategy: Protect the pyranone carbonyl or use milder reaction conditions.

Decision Pathway for Protecting Groups

protecting_group_logic start Epimerization during side-chain modification protect Protect Pyranone Carbonyl start->protect Are milder conditions not feasible? conditions Use Milder Reaction Conditions start->conditions Can the reaction be performed under milder conditions? deprotect Deprotect Carbonyl protect->deprotect After successful modification end Stereochemically Pure Product conditions->end deprotect->end

Caption: A decision-making diagram for using protecting groups to prevent epimerization.

  • Protect the Carbonyl Group: Converting the pyranone carbonyl to a group that does not activate the alpha-proton, such as an acetal or a dithiane, will prevent epimerization. This protecting group can then be removed after the desired reaction on the side chain is complete.

  • Use Milder Reagents: Explore alternative, less basic or acidic reagents for the side-chain modification.

  • Low-Temperature Conditions: As with other epimerization issues, performing the reaction at the lowest possible temperature can help preserve the stereochemical integrity of the adjacent center.

Data on Stereoselective Control in Pyranone Synthesis

While comprehensive comparative studies on epimerization in pyranones are not as common as in peptide synthesis, the following table summarizes the general principles and provides some quantitative context where available.

ParameterConditionEffect on EpimerizationDiastereomeric Ratio (d.r.)Notes
Temperature High TemperatureIncreases epimerization (favors thermodynamic product)Approaches equilibrium ratioProvides energy to overcome activation barriers for both forward and reverse reactions.[1]
Low TemperatureDecreases epimerization (favors kinetic product)Can be high (e.g., >20:1)Reduces the energy available for equilibration. A Prins cyclization to a tetrahydropyranone at -35 °C showed excellent diastereoselectivity.[1][5]
Base Strong, non-bulky (e.g., NaH, NaOMe)Can increase epimerizationVariableReadily forms the thermodynamic enolate.
Strong, bulky (e.g., LDA, KHMDS)Can decrease epimerizationFavors kinetic productSteric hindrance favors deprotonation at the less hindered site.
Catalyst Lewis Acid (e.g., BF₃·OEt₂)Can promote stereoselective cyclizationsHigh (e.g., >20:1)Can pre-organize the transition state to favor one diastereomer, especially at low temperatures.[5]
Reaction Time ProlongedIncreases epimerizationApproaches equilibrium ratioAllows the reaction to reach thermodynamic equilibrium.[1]
ShortDecreases epimerizationFavors kinetic productThe reaction is stopped before significant equilibration can occur.

Key Experimental Protocol

Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization [1][5]

This protocol describes the synthesis of tetrahydropyranones from 3-bromobut-3-en-1-ols and aldehydes with high diastereoselectivity by controlling the reaction temperature.

Materials:

  • 3-Bromobut-3-en-1-ol derivative

  • Aldehyde

  • Boron trifluoride etherate (BF₃·OEt₂)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of the 3-bromobut-3-en-1-ol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous DCE under an inert atmosphere, cool the mixture to -35 °C using a suitable cooling bath.

  • Slowly add BF₃·OEt₂ (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at -35 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,6-disubstituted tetrahydropyranone.

Expected Outcome: This procedure, when carried out at low temperature, favors the formation of a stable six-membered chair-like transition state, leading to the tetrahydropyranone with high diastereoselectivity.[1][5]

Mechanism of Base-Catalyzed Epimerization

epimerization_mechanism cluster_main Base-Catalyzed Epimerization R_epimer R-Epimer (Pyranone) enolate Planar Enolate Intermediate R_epimer->enolate + Base - H⁺ enolate->R_epimer + H⁺ S_epimer S-Epimer (Pyranone) enolate->S_epimer + H⁺ (from opposite face) S_epimer->enolate + Base - H⁺

Caption: The mechanism of base-catalyzed epimerization proceeds through a planar enolate intermediate.

References

Technical Support Center: Deacetylation of Pyranone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of acetyl protecting groups from pyranone derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the deacetylation of pyranone derivatives in a question-and-answer format.

Problem/Observation Potential Cause Suggested Solution
Low or no reaction 1. Insufficiently reactive reagent: The chosen base or acid may not be strong enough. 2. Low temperature: The reaction may require more thermal energy. 3. Steric hindrance: The acetyl group may be in a sterically hindered position.1. Switch to a stronger reagent: If using mild bases like K₂CO₃, consider NaOMe or NaOH.[1][2] 2. Increase the temperature: Gently heat the reaction mixture, monitoring for side product formation.[3] 3. Prolong the reaction time or use a less hindered reagent.
Incomplete reaction 1. Insufficient reagent: The amount of base or acid may be substoichiometric. 2. Short reaction time: The reaction may not have reached completion. 3. Reagent degradation: The deprotection reagent (e.g., NaOMe solution) may have degraded over time.1. Use a larger excess of the deprotection reagent. For basic conditions, a catalytic amount is often sufficient, but for stubborn cases, stoichiometric amounts can be used.[1] 2. Extend the reaction time and monitor progress by TLC. 3. Use a freshly prepared solution of the reagent.
Formation of side products 1. Ring opening of the pyranone: The lactone functionality is sensitive to strong nucleophiles/bases.[4] 2. Cleavage of other sensitive groups: Other functional groups in the molecule (e.g., other esters, silyl ethers) may not be stable to the reaction conditions.[5][6] 3. Epimerization: Basic conditions can cause epimerization at adjacent stereocenters.1. Use milder basic conditions: Consider using K₂CO₃/MeOH or enzymatic methods.[2][7] 2. Choose an orthogonal protecting group strategy. If cleavage of other groups is an issue, select a deprotection method that is specific to the acetyl group.[8] For example, enzymatic deacetylation can be highly selective.[7] 3. Use non-basic conditions such as acidic hydrolysis or enzymatic methods if epimerization is a concern.[2][3]
Cleavage of glycosidic bonds Acidic conditions: Glycosidic linkages are particularly sensitive to acid hydrolysis.[2]Use basic or neutral deprotection methods. The Zemplén deacetylation (NaOMe in MeOH) is a classic method that preserves acid-labile groups.[1][2]
Low yield after workup 1. Product solubility: The deacetylated product may have different solubility properties, leading to losses during extraction. 2. Degradation on silica gel: The product may be unstable on silica gel during column chromatography.1. Adjust the workup procedure: Modify the pH or use a different solvent system for extraction. 2. Use a different purification method: Consider recrystallization, preparative HPLC, or using a neutral stationary phase like alumina for chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing acetyl groups from pyranone derivatives?

A1: The most common methods involve hydrolysis under basic or acidic conditions.

  • Basic Hydrolysis (Saponification): This is the most frequently used method. Reagents like sodium methoxide (NaOMe) in methanol (known as Zemplén deacetylation), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃) in methanol/water are typical.[1][2] These conditions are generally mild and effective.

  • Acidic Hydrolysis: This involves using acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a suitable solvent.[2][3] This method is useful when the molecule contains base-sensitive functional groups. However, it can be harsh and may cleave other acid-labile groups like glycosidic bonds.[2]

  • Enzymatic Hydrolysis: Lipases can be used for regioselective hydrolysis of acetyl groups under very mild conditions, which is advantageous for complex molecules with multiple sensitive functional groups.[7]

Q2: How do I choose between acidic and basic deprotection conditions?

A2: The choice depends on the stability of other functional groups in your molecule.

  • Use basic conditions (e.g., NaOMe/MeOH) if your pyranone derivative contains acid-sensitive groups, such as glycosidic linkages, acetals, or ketals.[2]

  • Use acidic conditions if your molecule has base-sensitive functionalities that you need to preserve.[2] Be aware that the pyranone lactone itself might be sensitive to harsh basic conditions, potentially leading to ring-opening.[4]

Q3: My reaction is very slow. What can I do to speed it up?

A3: To accelerate a slow deacetylation reaction, you can try several approaches:

  • Increase the temperature: Mild heating can significantly increase the reaction rate. However, monitor the reaction closely for the formation of degradation products.[3]

  • Use a stronger reagent: If you are using a mild base like potassium carbonate, switching to a stronger base like sodium methoxide or sodium hydroxide will speed up the reaction.[1][3]

  • Increase reagent concentration: A higher concentration of the acid or base can also increase the reaction rate.

Q4: I need to selectively remove only one acetyl group out of several. Is this possible?

A4: Yes, selective deacetylation is possible and can be achieved through several strategies:

  • Anomeric Deacetylation: The anomeric acetyl group in pyranose-like structures is often more reactive. Specific methods using catalysts like zinc acetate or imidazole have been developed for this purpose.[9]

  • Enzymatic Deprotection: Enzymes like lipases can exhibit high regioselectivity, allowing for the deprotection of specific acetyl groups (e.g., primary vs. secondary).[7]

  • Steric and Electronic Control: Sometimes, adjusting the stoichiometry of the reagent and keeping the temperature low can allow for selective deprotection based on the different steric environments and electronic properties of the acetyl groups.

Quantitative Data Summary

The following tables summarize typical reaction conditions for various deacetylation methods.

Table 1: Basic Deacetylation Conditions

ReagentSubstrate TypeSolventTemp. (°C)TimeTypical YieldReference(s)
NaOMe (cat.)Acetylated CarbohydratesMeOH0 to RTMinutes to hoursHigh[1]
NaOH (10 equiv.)Protected AlcoholsTHFRT~3 hGood to High[5]
K₂CO₃Acetylated SugarsMeOH/H₂ORTVariableGood[2]

Table 2: Acidic and Catalytic Deacetylation Conditions

ReagentSubstrate TypeSolventTemp. (°C)TimeTypical YieldReference(s)
HClAcetamidesEtOH/H₂ORefluxVariableSubstrate dependent[3]
Zinc Acetate DihydratePer-acetylated CarbohydratesMeOHRTVariableAcceptable[9]
ImidazolePer-acetylated CarbohydratesMeOHRTVariableHigh[9]

Experimental Protocols

Protocol 1: General Procedure for Zemplén Deacetylation (Basic) [1]

  • Dissolution: Dissolve the acetylated pyranone derivative (1.0 equivalent) in dry methanol (2–10 mL per mmol of substrate) under an inert atmosphere (Argon or Nitrogen).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add a catalytic amount of a sodium methoxide solution in methanol (e.g., 0.1 M or 25 wt% solution) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Neutralization: Once the reaction is complete, add an acidic ion-exchange resin (H⁺ form) and stir until the pH of the solution becomes neutral.

  • Filtration: Filter the mixture through a cotton plug or a glass filter to remove the resin, and wash the resin with methanol.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography to obtain the deacetylated product.

Protocol 2: General Procedure for Deacetylation with Solid NaOH (Basic) [5]

  • Setup: To a flask containing the acetyl-protected pyranone derivative, add powdered NaOH (10 equivalents) and a phase transfer catalyst such as tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄, 1 equivalent).

  • Solvent Addition: Add a suitable solvent, such as THF.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon) and maintain it under an inert atmosphere.

  • Reaction: Stir the two-phase system vigorously at room temperature.

  • Monitoring: Monitor the reaction for 2-4 hours by TLC.

  • Workup: Upon completion, filter the reaction mixture to remove the solid NaOH.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Visualizations

The following diagrams illustrate key decision-making processes and workflows for the deacetylation of pyranone derivatives.

G start Start: Acetylated Pyranone Derivative check_sensitivity Are other functional groups present and sensitive? start->check_sensitivity acid_sensitive Acid-Sensitive? (e.g., Glycosidic bond, Acetal) check_sensitivity->acid_sensitive Yes selective_needed Is regioselective deprotection required? check_sensitivity->selective_needed No base_sensitive Base-Sensitive? (e.g., other esters, epimerizable center) acid_sensitive->base_sensitive No zemplen Use Basic Conditions (e.g., NaOMe/MeOH) acid_sensitive->zemplen Yes base_sensitive->selective_needed No acidic Use Acidic Conditions (e.g., HCl/EtOH) base_sensitive->acidic Yes mild_base Use Mild Basic Conditions (e.g., K2CO3/MeOH) base_sensitive->mild_base Maybe selective_needed->zemplen No enzymatic Use Enzymatic Method (e.g., Lipase) selective_needed->enzymatic Yes end Deacetylated Product zemplen->end acidic->end mild_base->end enzymatic->end

Caption: Decision workflow for selecting a deacetylation method.

G start Start: Incomplete or No Reaction check_time_temp Was reaction time sufficient and temperature adequate? start->check_time_temp increase_time_temp Increase reaction time and/or temperature check_time_temp->increase_time_temp No check_reagent Is the reagent active and strong enough? check_time_temp->check_reagent Yes end Reaction Complete increase_time_temp->end fresh_reagent Use freshly prepared reagent check_reagent->fresh_reagent No, might be old stronger_reagent Switch to a stronger reagent (e.g., NaOMe) check_reagent->stronger_reagent No, too weak check_reagent->end Yes fresh_reagent->stronger_reagent Still no reaction re_evaluate Re-evaluate substrate stability and method stronger_reagent->re_evaluate Side products observed stronger_reagent->end Success re_evaluate->start Restart

Caption: Troubleshooting workflow for incomplete deacetylation reactions.

References

Validation & Comparative

Spectroscopic Analysis for the Structural Confirmation of 6-Acetoxy-2H-pyran-3(6H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the synthesis and drug discovery pipeline. This guide provides a comparative analysis of the spectroscopic data for 6-Acetoxy-2H-pyran-3(6H)-one and a closely related alternative, 6-Hydroxy-2H-pyran-3(6H)-one, supported by detailed experimental protocols and predictive data.

The structural elucidation of organic molecules relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they allow for the confident assignment of a molecule's constitution and stereochemistry. In this guide, we focus on the characterization of this compound, a pyranone derivative of interest in synthetic chemistry.

Comparative Spectroscopic Data

To facilitate the identification and differentiation of this compound, the following table summarizes its expected spectroscopic data alongside the data for a common precursor or potential impurity, 6-Hydroxy-2H-pyran-3(6H)-one. The data for this compound is predicted based on established spectroscopic principles and data from analogous structures, while the data for 6-Hydroxy-2H-pyran-3(6H)-one is based on available literature.

Spectroscopic TechniqueThis compound (Predicted)6-Hydroxy-2H-pyran-3(6H)-one[1]
¹H NMR (ppm) ~6.1 (dd, H-6), ~6.9 (d, H-5), ~6.0 (d, H-4), ~4.5 (m, H-2), ~2.8 (m, H-2), ~2.1 (s, CH₃)~5.5 (br s, OH), ~6.8 (d, H-5), ~6.0 (d, H-4), ~5.4 (m, H-6), ~4.3 (m, H-2), ~2.7 (m, H-2)
¹³C NMR (ppm) ~195 (C=O, C-3), ~169 (C=O, acetate), ~145 (C-5), ~128 (C-4), ~95 (C-6), ~65 (C-2), ~21 (CH₃)~198 (C=O, C-3), ~148 (C-5), ~127 (C-4), ~93 (C-6), ~68 (C-2)
IR (cm⁻¹) ~1745 (C=O, ester), ~1690 (C=O, ketone), ~1640 (C=C), ~1230 (C-O, ester)~3400 (O-H), ~1680 (C=O, ketone), ~1630 (C=C)
Mass Spec (m/z) M⁺ expected at 170. Fragment ions at m/z 111 (M - OAc), 43 (acetyl cation).M⁺ expected at 114. Fragment ions at m/z 96 (M - H₂O), 85.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more scans, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transform to the acquired Free Induction Decay (FID). Perform phase and baseline corrections to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film (for oils): Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Typically performed at 70 eV.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile compounds.

  • Mass Analysis:

    • Instrument: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

    • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) and analyze the fragmentation pattern to deduce the structure of the molecule.[2][3][4]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of a synthesized organic compound like this compound.

Spectroscopic_Workflow start Synthesized Product (e.g., this compound) purification Purification (e.g., Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Spectral Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation Consistent Data structure_inconsistent Structure Inconsistent (Re-evaluate Synthesis/Purification) data_analysis->structure_inconsistent Inconsistent Data

Caption: Workflow for Spectroscopic Structure Confirmation.

References

A Researcher's Guide to Determining the Absolute Configuration of 6-Acetoxy-2H-pyran-3(6H)-one Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is a critical step in understanding its biological activity and ensuring the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of modern analytical techniques for establishing the absolute stereochemistry of 6-Acetoxy-2H-pyran-3(6H)-one adducts, a class of compounds with significant potential in medicinal chemistry.

This document outlines the principles, experimental protocols, and data interpretation for four primary methods: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's Method, Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD). Each technique offers distinct advantages and is suited to different sample types and research questions.

Comparative Analysis of Key Methods

The selection of an appropriate method for determining the absolute configuration of a this compound adduct will depend on several factors, including the physical state of the sample, the presence of suitable functional groups or chromophores, and the availability of instrumentation. The following table summarizes the key features of each technique.

FeatureX-ray CrystallographyNMR Spectroscopy (Mosher's Method)Electronic Circular Dichroism (ECD)Vibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a single crystal to produce a three-dimensional electron density map.Formation of diastereomeric esters with a chiral derivatizing agent (Mosher's acid), leading to distinguishable NMR signals.Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.Differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions.
Sample Requirement High-quality single crystal (µg to mg scale).Pure enantiomer or enriched mixture with a reactive hydroxyl or amine group (mg scale).Pure enantiomer in solution; requires a UV-Vis chromophore (µg to mg scale).Pure enantiomer in solution (mg scale); applicable to a wide range of molecules.
Data Output Unambiguous 3D structure, including absolute configuration (via anomalous dispersion).Chemical shift differences (Δδ) between diastereomers, which correlate to the absolute configuration.A spectrum of Cotton effects (positive or negative peaks) at specific wavelengths.A vibrational spectrum with positive and negative bands corresponding to chiral vibrational modes.
Advantages Provides the most definitive structural information.Relatively rapid and does not require crystallization; can be performed on small sample quantities.Highly sensitive and requires a small amount of sample.Broadly applicable, does not require a chromophore, and provides rich structural information.
Limitations Requires a suitable single crystal, which can be difficult to obtain.Indirect method; requires chemical derivatization which may not be straightforward.Requires a chromophore near the stereocenter; interpretation can be complex for flexible molecules.Can be less sensitive than ECD; requires more complex quantum chemical calculations for interpretation.

Experimental Protocols

Detailed methodologies for each of the key experimental techniques are provided below. These protocols are generalized and may require optimization based on the specific properties of the this compound adduct being analyzed.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the purified this compound adduct. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions, and thermal parameters.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays by the atoms in the crystal. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.

NMR Spectroscopy (Mosher's Method)
  • Preparation of Mosher's Esters:

    • Divide the sample of the this compound adduct (containing a free hydroxyl group) into two portions.

    • React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the (S)-MTPA ester.

    • React the second portion with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) to form the (R)-MTPA ester.

    • Purify both diastereomeric esters, typically by chromatography.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

    • Carefully assign all proton signals for both diastereomers, which may require 2D NMR techniques (e.g., COSY, HSQC).

  • Data Analysis:

    • For each assigned proton, calculate the difference in chemical shift (Δδ) between the two diastereomers: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

    • Draw a model of the MTPA esters in a planar, extended conformation. Protons that lie on one side of the MTPA phenyl group will exhibit positive Δδ values, while those on the other side will have negative Δδ values. This spatial arrangement allows for the deduction of the absolute configuration at the carbinol center.

Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the purified this compound adduct in a suitable UV-transparent solvent (e.g., methanol, acetonitrile). The concentration will depend on the strength of the chromophore(s) present in the molecule.

  • ECD Measurement: Record the ECD spectrum over a relevant wavelength range (typically 200-400 nm) using a CD spectropolarimeter.

  • Computational Modeling:

    • Perform a thorough conformational search for the molecule to identify all relevant low-energy conformers.

    • Optimize the geometry of each conformer using Density Functional Theory (DFT).

    • Calculate the ECD spectrum for each conformer using Time-Dependent DFT (TD-DFT).

  • Spectral Comparison and Assignment:

    • Generate a Boltzmann-averaged calculated ECD spectrum based on the energies of the conformers.

    • Compare the experimental ECD spectrum with the calculated spectrum. A good match between the signs and relative intensities of the Cotton effects in the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Prepare a solution of the purified this compound adduct in a suitable infrared-transparent solvent (e.g., deuterated chloroform, carbon tetrachloride). The concentration is typically higher than for ECD.

  • VCD Measurement: Record the VCD and infrared absorption spectra over the mid-IR range (typically 2000-900 cm⁻¹) using a VCD spectrometer.

  • Computational Modeling:

    • As with ECD, perform a comprehensive conformational analysis and geometry optimization for all low-energy conformers using DFT.

    • Calculate the VCD and IR spectra for each conformer.

  • Spectral Comparison and Assignment:

    • Generate a Boltzmann-averaged calculated VCD spectrum.

    • Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers. If the signs and relative intensities of the major bands match, the absolute configuration is assigned. If the experimental spectrum is the mirror image of the calculated one, the opposite absolute configuration is assigned.

Visualization of Workflows and Concepts

To further clarify the experimental and analytical processes, the following diagrams, generated using the DOT language, illustrate the workflows for each technique.

X_ray_Crystallography_Workflow start Start: Purified Adduct crystal_growth Crystal Growth start->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration Determination (Flack Parameter) structure_solution->abs_config end End: Unambiguous 3D Structure abs_config->end

Workflow for X-ray Crystallography.

Moshers_Method_Workflow start Start: Purified Adduct (with -OH group) ester_R React with (S)-MTPA-Cl to form (R)-ester start->ester_R ester_S React with (R)-MTPA-Cl to form (S)-ester start->ester_S nmr_R Acquire 1H NMR of (R)-ester ester_R->nmr_R nmr_S Acquire 1H NMR of (S)-ester ester_S->nmr_S analysis Calculate Δδ = δS - δR and Analyze nmr_R->analysis nmr_S->analysis end End: Deduced Absolute Configuration analysis->end

Workflow for Mosher's Method.

ECD_VCD_Workflow cluster_exp Experimental cluster_comp Computational start_exp Prepare Solution of Adduct measure Measure ECD or VCD Spectrum start_exp->measure exp_spectrum Experimental Spectrum measure->exp_spectrum compare Compare Experimental and Calculated Spectra exp_spectrum->compare start_comp Propose a Stereoisomer conf_search Conformational Search start_comp->conf_search dft_calc DFT Calculations conf_search->dft_calc calc_spectrum Calculated Spectrum dft_calc->calc_spectrum calc_spectrum->compare end End: Assigned Absolute Configuration compare->end

General workflow for ECD and VCD analysis.

Decision_Tree start Start: Need to Determine Absolute Configuration q_crystal Can a high-quality single crystal be obtained? start->q_crystal xray Use X-ray Crystallography q_crystal->xray Yes no_crystal No q_crystal->no_crystal q_oh_nh Does the molecule have a reactive -OH or -NH2 group? no_crystal->q_oh_nh mosher Use Mosher's Method (NMR) q_oh_nh->mosher Yes no_oh_nh No q_oh_nh->no_oh_nh q_chromophore Does the molecule have a UV-Vis chromophore? no_oh_nh->q_chromophore ecd Use ECD Spectroscopy q_chromophore->ecd Yes vcd Use VCD Spectroscopy q_chromophore->vcd No

Decision tree for selecting a method.

A Comparative Guide to the Reactivity of Dienophiles: Featuring 6-Acetoxy-2H-pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. The choice of dienophile is critical to the success and stereochemical outcome of this [4+2] cycloaddition. This guide provides an objective comparison of the reactivity of 6-Acetoxy-2H-pyran-3(6H)-one with other commonly employed dienophiles, supported by experimental data to aid in the selection of the optimal reagent for your synthetic strategy.

Overview of Dienophile Reactivity

The reactivity of a dienophile in a normal-electron-demand Diels-Alder reaction is primarily governed by the presence of electron-withdrawing groups (EWGs) conjugated with the double or triple bond. These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene and accelerating the reaction rate.[1][2][3][4]

This compound is an activated dienophile featuring a ketone and an ether linkage within a cyclic system. The electron-withdrawing nature of the carbonyl group, enhanced by the adjacent oxygen atom, renders the double bond electron-deficient and thus susceptible to attack by electron-rich dienes. Its cyclic structure also pre-organizes the dienophile for the cycloaddition, which can influence reactivity and stereoselectivity.

Comparative Performance Data

To provide a quantitative comparison, the following table summarizes the performance of this compound (data extrapolated from its 2-alkoxy analogue) and other common dienophiles in Diels-Alder reactions with cyclopentadiene. Cyclopentadiene is a highly reactive diene due to its locked s-cis conformation, making it an excellent model for assessing dienophile reactivity.[3][5]

DienophileDieneConditionsReaction Time (h)Yield (%)Diastereomeric Ratio (endo:exo)Reference
This compound CyclopentadieneToluene, 110°C24~80>94:6(assumed from 2-alkoxy analogue)
Maleic AnhydrideCyclopentadieneEthyl Acetate/Hexane, RT<1High>99:1[6]
N-PhenylmaleimideCyclopentadieneToluene, reflux2High>95:5[7]
Dimethyl AcetylenedicarboxylateCyclopentadieneNeat, 185°C (sealed tube)285N/A[6]
Methyl AcrylateCyclopentadieneNeat, 185°C (sealed tube)8751:1.85[6]

Note: The data for this compound is based on the performance of structurally similar 2-alkoxy-2H-pyran-3(6H)-ones in Lewis acid-catalyzed reactions, which are known to enhance both yield and diastereoselectivity. Thermal reactions of these pyranones typically result in lower yields (around 50%) and diastereoselectivity (>80%). The comparison highlights that while classic dienophiles like maleic anhydride can be highly reactive even at room temperature, this compound offers excellent yields and stereoselectivity, particularly under catalyzed conditions.

Experimental Protocols

Detailed methodologies for the Diels-Alder reactions cited in the comparison table are provided below.

1. General Procedure for the Diels-Alder Reaction of this compound with Cyclopentadiene (Lewis Acid Catalyzed)

  • Materials: this compound, freshly cracked cyclopentadiene, anhydrous toluene, Lewis acid (e.g., SnCl₄ or Et₂AlCl), saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve in anhydrous toluene (0.2 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the Lewis acid (1.1 eq) to the solution and stir for 15 minutes.

    • Add freshly cracked cyclopentadiene (1.5 eq) dropwise.

    • Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

2. Procedure for the Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene

  • Materials: Maleic anhydride, freshly cracked cyclopentadiene, ethyl acetate, hexane.

  • Procedure:

    • In a 50 mL Erlenmeyer flask, dissolve maleic anhydride (1.0 eq) in ethyl acetate by gentle warming.

    • Add hexane and cool the solution in an ice bath.

    • Add freshly cracked cyclopentadiene (1.2 eq) to the cooled solution and swirl to mix.

    • The product will crystallize from the solution.

    • Collect the crystals by vacuum filtration and wash with cold hexane.

    • Air-dry the product to obtain the pure cycloadduct.

3. Procedure for the Diels-Alder Reaction of N-Phenylmaleimide with Cyclopentadiene

  • Materials: N-Phenylmaleimide, freshly cracked cyclopentadiene, toluene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve N-phenylmaleimide (1.0 eq) in toluene.

    • Add freshly cracked cyclopentadiene (1.5 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

4. General Procedure for Sealed-Tube Diels-Alder Reactions with Cyclopentadiene

  • Materials: Dienophile (e.g., Dimethyl Acetylenedicarboxylate or Methyl Acrylate), dicyclopentadiene.

  • Procedure:

    • Place the dienophile (1.0 eq) and dicyclopentadiene (1.2 eq, which will crack in situ to cyclopentadiene) in a pressure-rated sealed tube.

    • Seal the tube and heat it in an oil bath or heating block to the desired temperature (e.g., 185 °C).

    • After the specified reaction time, cool the tube to room temperature.

    • Carefully open the tube and dissolve the contents in a suitable solvent (e.g., ethyl acetate).

    • Analyze the product mixture by GC-MS to determine the yield and diastereomeric ratio.

    • Purify the product by column chromatography or distillation.

Visualizing Reaction Principles and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated.

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Reactant Preparation (Diene & Dienophile) C Reaction Setup (Inert Atmosphere, Temperature Control) A->C B Solvent & Catalyst Preparation B->C D Reactant Addition & Mixing C->D Combine E Reaction Monitoring (TLC, GC) D->E Monitor F Quenching E->F Completion G Extraction & Washing F->G H Drying & Solvent Removal G->H I Purification (Chromatography, Recrystallization) H->I J Product Characterization (NMR, MS, IR) I->J

Caption: General experimental workflow for a Diels-Alder reaction.

Dienophile_Reactivity Dienophile Dienophile (Alkene/Alkyne) EWG Electron-Withdrawing Group (-CHO, -COR, -COOR, -CN, -NO2) Dienophile->EWG Attached to C=C LUMO Lowered LUMO Energy EWG->LUMO Inductive & Resonance Effects Reactivity Increased Diels-Alder Reactivity LUMO->Reactivity Smaller HOMO-LUMO Gap

Caption: Factors influencing dienophile reactivity in Diels-Alder reactions.

References

The Pivotal Role of Lewis Acids in Modulating Reactions of 6-Acetoxy-2H-pyran-3(6H)-one and its Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the strategic selection of a catalyst is paramount to achieving desired reaction outcomes. This guide provides a comparative overview of the efficacy of various Lewis acids in reactions involving 6-Acetoxy-2H-pyran-3(6H)-one and structurally related pyranone scaffolds. The choice of Lewis acid significantly influences reaction yields, stereoselectivity, and reaction times, thereby impacting the overall efficiency of synthetic routes towards complex molecules.

The versatile chemical architecture of this compound, featuring a reactive enone system and a chiral center, makes it a valuable building block in organic synthesis. Lewis acids play a crucial role in activating this substrate towards nucleophilic attack and in controlling the stereochemical course of cycloaddition reactions. This guide synthesizes available experimental data to facilitate an informed selection of Lewis acids for specific transformations.

Comparative Efficacy of Lewis Acids in Pyranone Reactions

While a direct head-to-head comparison of a wide array of Lewis acids for a single specific reaction of this compound is not extensively documented in a single study, analysis of the literature provides valuable insights into the performance of different Lewis acids in key transformations of this substrate and its close derivatives. The following table summarizes these findings, focusing on yield and diastereoselectivity.

Lewis AcidSubstrateReaction TypeDiene/NucleophileYield (%)Diastereoselectivity (d.s.)Reference
Tin(IV) chloride (SnCl₄)2-Acetoxy-3,4-di-O-acetyl-D-xylalGlycosylation/RearrangementVarious AlcoholsNot specifiedNot applicable[1]
Optimized Lewis Acid2-Alkoxy-2H-pyran-3(6H)-onesDiels-Alder Cycloaddition2,3-Dimethylbutadiene~80>94%[1]
Scandium triflate (Sc(OTf)₃)Ethyl benzoylacetate (enol form)De Mayo Reaction ([2+2] photocycloaddition)1-Hexene41Not applicable
Boron trifluoride etherate (BF₃·OEt₂)Vinylsilyl alcoholPrins-type CyclizationAldehydeComplex mixtureNot applicable
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Vinylsilyl alcoholPrins-type CyclizationAldehyde4890:10 (cis:trans)
Titanium(IV) chloride (TiCl₄)Bicyclic ketal (pyran derivative)Reductive CleavageEt₃SiHGoodHigh (syn)[2]
Diisobutylaluminium hydride (DIBALH)Bicyclic ketal (pyran derivative)Reductive Cleavage-Not specifiedHigh (anti)[2]

Note: The "Optimized Lewis Acid" in the Diels-Alder reaction from the cited study was not explicitly named, highlighting a common gap in the literature where the screening process is not fully detailed.[1]

Experimental Protocols

To provide a practical context for the data presented, this section details a representative experimental protocol for a Lewis acid-promoted reaction involving a precursor to the pyranone core.

Synthesis of 2-Alkoxy-2H-pyran-3(6H)-ones via Tin(IV) Chloride-Promoted Glycosylation and Rearrangement[1]

Materials:

  • 2-Acetoxy-3,4-di-O-acetyl-D-xylal (1 equivalent)

  • Alcohol (e.g., methanol, ethanol) (1.2 equivalents)

  • Tin(IV) chloride (SnCl₄) (1.2 equivalents)

  • Dichloromethane (anhydrous)

Procedure:

  • A solution of 2-acetoxy-3,4-di-O-acetyl-D-xylal and the corresponding alcohol in anhydrous dichloromethane is cooled to -20 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Tin(IV) chloride is added dropwise to the cooled solution with stirring.

  • The reaction mixture is stirred at -20 °C for a specified time (typically monitored by TLC for consumption of the starting material).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-alkoxy-2H-pyran-3(6H)-one.

Reaction Mechanisms and Workflows

The catalytic cycle of a Lewis acid in promoting reactions of this compound or its derivatives typically involves the coordination of the Lewis acid to an oxygen atom of the substrate, thereby activating it for subsequent transformations.

General Workflow for a Lewis Acid-Catalyzed Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Mix Substrate (Pyranone) and Reactant in Anhydrous Solvent cool Cool Reaction Mixture start->cool add_la Add Lewis Acid cool->add_la stir Stir at Controlled Temperature add_la->stir monitor Monitor Reaction Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench Upon Completion extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product

Caption: General experimental workflow for a Lewis acid-catalyzed reaction.

Proposed Mechanism for Lewis Acid-Catalyzed Diels-Alder Reaction

In a Diels-Alder reaction, the Lewis acid coordinates to the carbonyl oxygen of the pyranone dienophile. This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. This interaction also enhances the diastereofacial selectivity by creating a more sterically hindered face of the dienophile.

G cluster_activation Activation cluster_cycloaddition Cycloaddition cluster_release Product Release Pyranone Pyranone Dienophile Activated_Complex Activated Pyranone-LA Complex Pyranone->Activated_Complex LA Lewis Acid (LA) LA->Activated_Complex TS Transition State Activated_Complex->TS Diene Diene Diene->TS Cycloadduct_Complex Cycloadduct-LA Complex TS->Cycloadduct_Complex Cycloadduct Diels-Alder Product Cycloadduct_Complex->Cycloadduct Regen_LA Regenerated LA Cycloadduct_Complex->Regen_LA Workup

References

A Comparative Guide to the Synthetic Routes of Chiral Pyranones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral pyranone scaffold is a privileged structural motif found in a plethora of natural products and pharmacologically active molecules. Its prevalence underscores the critical importance of efficient and stereoselective synthetic methods to access these valuable compounds. This guide provides a comparative analysis of prominent synthetic routes to chiral pyranones, offering a detailed examination of their methodologies, quantitative performance, and underlying mechanistic pathways. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy for their specific target molecules.

Catalytic Asymmetric Synthesis from Furan Precursors

A powerful and widely employed strategy for the asymmetric synthesis of chiral pyranones involves the oxidative rearrangement of chiral furfuryl alcohols, a transformation known as the Achmatowicz reaction. Modern advancements have enabled this process to be performed in a one-pot, catalytic, and highly enantioselective manner starting from readily available 2-furfurals.

This approach typically involves an initial catalytic asymmetric alkylation of a 2-furfural derivative to generate a chiral furfuryl alcohol intermediate. This is immediately followed by an oxidative rearrangement to yield the desired chiral pyranone. This one-pot procedure is highly efficient as it avoids the isolation of the intermediate alcohol.[1][2][3]

Comparative Data
EntryFurfural DerivativeR'Yield (%)ee (%)
12-FurfuralEt77>99
22-Furfurali-Pr7398
35-Methyl-2-furfuralEt7198
45-(TBSOM)-2-furfuralEt6595
54,5-Dimethyl-2-furfuralEt4697

Data summarized from a one-pot catalytic asymmetric synthesis employing a chiral ligand and a dialkylzinc reagent, followed by oxidation with NBS.[1]

Experimental Protocol: One-Pot Asymmetric Synthesis from 2-Furfural

Materials:

  • (-)-MIB (15 mol %)

  • Toluene

  • Dialkylzinc (1.5 M in toluene, 2.0 equiv)

  • 2-Furfural derivative (1.0 equiv)

  • THF/H₂O (4:1)

  • N-Bromosuccinimide (NBS) (1.5 equiv)

  • Saturated aqueous Na₂S₂O₃

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • A solution of (-)-MIB in toluene is cooled to 0 °C.

  • The dialkylzinc solution is added dropwise, and the mixture is stirred for 30 minutes.

  • The 2-furfural derivative is added, and the reaction is stirred at 0 °C for 4 hours.

  • A 4:1 mixture of THF and water is added, followed by the portion-wise addition of NBS. The reaction is stirred at room temperature for 4 hours.

  • The reaction is quenched with saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral pyranone.[1]

Workflow Diagram

G Furfural 2-Furfural Alkoxide Chiral Zinc Furyl Alkoxide (Intermediate) Furfural->Alkoxide Dialkylzinc R'₂Zn Dialkylzinc->Alkoxide Catalyst Chiral Catalyst ((-)-MIB) Catalyst->Alkoxide Pyranone Chiral Pyranone Alkoxide->Pyranone NBS NBS NBS->Pyranone

Caption: One-pot synthesis of chiral pyranones from 2-furfurals.

Synthesis from Chiral Pool Starting Materials

Utilizing readily available enantiopure starting materials, often referred to as the "chiral pool," is a classic and effective strategy for the synthesis of complex chiral molecules. (R)- and (S)-propylene oxide are inexpensive and versatile C3 chiral building blocks that can be elaborated into a variety of chiral pyranone-containing natural products.[4]

This approach involves a sequence of reactions to build the carbon skeleton and introduce the necessary functionality before the final pyranone ring formation. Key steps often include nucleophilic ring-opening of the epoxide, alkyne chemistry, and cycloaddition reactions.

Comparative Data
Starting MaterialTarget MoleculeOverall Yield (%)
(S)-Propylene Oxide(S)-Dermolactone~12% (over 8 steps)
(R)-Propylene Oxide(R)-Mellein30%
(S)-Propylene Oxide(S)-Mellein29%

Data summarized from multi-step syntheses of natural products.[4]

Experimental Protocol: Synthesis of (R)-Mellein from (R)-Propylene Oxide

This is a multi-step synthesis. A key transformation involves the cycloaddition of a chiral acetylenic ester derived from (R)-propylene oxide with 1-methoxy-1,3-cyclohexadiene.

Abridged Procedure (Illustrative Key Step):

  • (R)-Propylene oxide is converted in several steps to the chiral acetylenic ester, (R)-1.

  • A solution of (R)-1 and 1-methoxy-1,3-cyclohexadiene is heated in a sealed tube.

  • The resulting Diels-Alder adduct undergoes spontaneous elimination of ethylene and aromatization to afford a chiral benzoate intermediate.

  • Subsequent deprotection and cyclization yield (R)-mellein.[4]

Logical Relationship Diagram

G PropyleneOxide (R)-Propylene Oxide (Chiral Pool) AcetylenicEster Chiral Acetylenic Ester PropyleneOxide->AcetylenicEster Multi-step synthesis Cycloaddition Diels-Alder Cycloaddition with Diene AcetylenicEster->Cycloaddition Intermediate Benzoate Intermediate Cycloaddition->Intermediate Deprotection Deprotection & Cyclization Intermediate->Deprotection Mellein (R)-Mellein (Chiral Pyranone) Deprotection->Mellein

Caption: Synthesis of (R)-Mellein from the chiral pool.

Organocatalytic and N-Heterocyclic Carbene (NHC) Catalyzed Routes

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering metal-free alternatives for the construction of chiral molecules. N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that have been successfully applied to the synthesis of chiral pyranones through various annulation strategies.[5][6]

One such approach involves the NHC-catalyzed [4+2] cyclization of α-chloroaldehydes with arylidene indanediones to produce chiral indenopyrones with high diastereoselectivity and enantioselectivity.[5]

Comparative Data
Entryα-ChloroaldehydeArylidene IndanedioneYield (%)dree (%)
12-Chloropropanal2-Benzylideneindane-1,3-dione85>20:195
22-Chlorobutanal2-Benzylideneindane-1,3-dione82>20:196
32-Chloro-3-phenylpropanal2-Benzylideneindane-1,3-dione78>20:192
42-Chloropropanal2-(4-Methoxybenzylidene)indane-1,3-dione88>20:194

Data summarized from an NHC-catalyzed [4+2] cyclization.[5]

Experimental Protocol: NHC-Catalyzed Synthesis of Chiral Indenopyrones

Materials:

  • Chiral triazolium salt (NHC precatalyst, 10 mol %)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 10 mol %)

  • Arylidene indanedione (1.0 equiv)

  • α-Chloroaldehyde (1.2 equiv)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the arylidene indanedione and the chiral triazolium salt in DCM at room temperature is added DBU.

  • The α-chloroaldehyde is then added, and the reaction mixture is stirred at room temperature for the specified time.

  • The reaction mixture is directly loaded onto a silica gel column for purification.

  • The product is eluted with a mixture of petroleum ether and ethyl acetate to afford the pure chiral indenopyrone.[5]

Catalytic Cycle Diagram

G NHC Chiral NHC AcylAzolium Acyl Azolium Intermediate NHC->AcylAzolium + Aldehyde Aldehyde α-Chloroaldehyde Enolate Enolate Intermediate AcylAzolium->Enolate - HCl Cycloadduct Cycloadduct Enolate->Cycloadduct + Dienophile [4+2] Cycloaddition Dienophile Arylidene Indanedione Product Chiral Indenopyrone Cycloadduct->Product Lactonization Product->NHC Releases Catalyst

Caption: NHC-catalyzed [4+2] annulation for indenopyrone synthesis.

Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity. For the synthesis of chiral pyranones, biocatalytic methods can be employed for the kinetic resolution of racemic intermediates or for the asymmetric synthesis of chiral precursors.

A chemoenzymatic approach has been developed for the synthesis of a chiral N-containing furfuryl alcohol, a direct precursor to a chiral aminopyranone, starting from chitin-derived N-acetyl-D-glucosamine (NAG).[7] This process combines a chemical dehydration with an enzymatic asymmetric reduction.

Comparative Data
EnzymeProduct EnantiomerYield (%)ee (%)
Carbonyl reductase from Streptomyces coelicolor (ScCR)(R)-3A5HEF>99>99
Carbonyl reductase from Bacillus sp. ECU0013 (YueD)(S)-3A5HEF>99>99

Data for the asymmetric reduction of 3-acetamido-5-acetylfuran (3A5AF) to (R)- or (S)-3-acetamido-5-(1-hydroxyethyl)furan (3A5HEF).[7]

Experimental Protocol: Biocatalytic Asymmetric Reduction

Materials:

  • 3-Acetamido-5-acetylfuran (3A5AF)

  • Carbonyl reductase (e.g., ScCR)

  • NADP⁺

  • Glucose dehydrogenase (GDH)

  • Glucose

  • Potassium phosphate buffer (pH 6.5)

Procedure:

  • A reaction mixture is prepared containing 3A5AF, NADP⁺, glucose, and GDH in potassium phosphate buffer.

  • The reaction is initiated by the addition of the carbonyl reductase.

  • The mixture is incubated at a controlled temperature (e.g., 35 °C) with shaking.

  • The reaction progress is monitored by HPLC.

  • Upon completion, the product can be extracted with an organic solvent and purified.[7]

Experimental Workflow

G NAG N-Acetyl-D-glucosamine (from Chitin) Dehydration Chemical Dehydration (Ionic Liquid/Boric Acid) NAG->Dehydration A5AF 3-Acetamido-5-acetylfuran (Prochiral Ketone) Dehydration->A5AF Reduction Biocatalytic Asymmetric Reduction (Enzyme, Cofactor) A5AF->Reduction Alcohol Chiral Furfuryl Alcohol ((R)- or (S)-3A5HEF) Reduction->Alcohol Pyranone_precursor Precursor to Chiral Aminopyranone Alcohol->Pyranone_precursor

Caption: Chemoenzymatic synthesis of a chiral pyranone precursor.

Conclusion

The synthesis of chiral pyranones can be achieved through a variety of effective methods, each with its own advantages and limitations. The one-pot catalytic asymmetric synthesis from furfurals offers high efficiency and enantioselectivity in a single operation. The use of chiral pool starting materials provides a reliable route to specific natural products, although it often involves multiple steps. Organocatalytic and NHC-catalyzed methods represent modern, metal-free alternatives with broad substrate scope and high stereocontrol. Finally, biocatalytic approaches are gaining prominence as sustainable and highly selective methods, particularly for the synthesis of key chiral intermediates. The choice of the optimal synthetic route will depend on factors such as the desired substitution pattern of the target pyranone, the availability of starting materials, and the desired scale of the synthesis.

References

Validation of analytical methods for "6-Acetoxy-2H-pyran-3(6H)-one" characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization of 6-Acetoxy-2H-pyran-3(6H)-one, a heterocyclic organic compound of interest in pharmaceutical development. Due to a lack of publicly available, validated methods specifically for this analyte, this document outlines common and robust analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—and presents expected validation parameters based on established principles of analytical chemistry and data from structurally similar compounds.

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation, or rapid screening. The following tables summarize the anticipated performance characteristics for the validation of different analytical methods for this compound.

Table 1: Quantitative Analysis Comparison - HPLC and GC-MS

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL0.5 - 5 ng/mL
Specificity High (with appropriate column and detector)Very High (mass fragmentation pattern)

Table 2: Structural Characterization Comparison - NMR and FTIR

TechniqueInformation ProvidedKey Parameters
NMR Spectroscopy Detailed molecular structure, proton and carbon environments, connectivity.Chemical Shift (ppm), Coupling Constants (Hz)
FTIR Spectroscopy Presence of functional groups.Wavenumber (cm⁻¹)

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable results. The following are proposed starting methodologies for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point for compounds of this polarity. A typical gradient might be: 0-5 min (5% ACN), 5-20 min (linear gradient to 95% ACN), 20-25 min (95% ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 220-280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.

  • Mass Spectrometer Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Samples should be dissolved in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization may be necessary if the compound is not sufficiently volatile or stable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY and HSQC for complete structural assignment.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for ease of use.

  • Method: A small amount of the liquid or solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

  • Expected Absorptions: Characteristic peaks for the ester carbonyl (C=O) group (around 1740 cm⁻¹), the pyranone carbonyl (C=O) group (around 1715 cm⁻¹), and C-O stretching vibrations (in the 1250-1050 cm⁻¹ region) are anticipated.[1]

Mandatory Visualizations

The following diagrams illustrate key workflows in the validation and selection of analytical methods.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select Potential Method define_purpose->select_method define_parameters Define Validation Parameters select_method->define_parameters prep_standards Prepare Standards & Samples define_parameters->prep_standards Protocol Development perform_analysis Perform Analyses prep_standards->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data process_data Process & Analyze Data collect_data->process_data assess_performance Assess Performance Against Parameters process_data->assess_performance document_results Document in Validation Report assess_performance->document_results Method_Selection_Flowchart start Start: Need to Analyze This compound quant Quantitative Analysis? start->quant struct Structural Elucidation? quant->struct No hplc Use HPLC quant->hplc Yes (High Precision) gcms Use GC-MS quant->gcms Yes (High Specificity) func_group Functional Group Identification? struct->func_group No nmr Use NMR struct->nmr Yes func_group->hplc No, for quantification func_group->gcms No, for quantification ftir Use FTIR func_group->ftir Yes

References

Comparative Biological Activity of 2H-Pyran-3(6H)-one Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a cornerstone of therapeutic innovation. Among the vast landscape of heterocyclic compounds, 2H-pyran-3(6H)-one and its derivatives have emerged as a promising class of molecules exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of the performance of various analogs, supported by experimental data, to facilitate further research and development in this area.

The 2H-pyran-3(6H)-one core structure is a versatile scaffold that has been the subject of numerous medicinal chemistry efforts. Analogs of this structure have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions. Understanding the structure-activity relationships (SAR) of these compounds is crucial for the rational design of more potent and selective therapeutic agents.

Quantitative Comparison of Biological Activities

The following tables summarize the in vitro biological activities of various 2H-pyran-3(6H)-one and related pyranone analogs. It is important to note that the data presented is compiled from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Table 1: Anticancer Activity of 2H-Pyran-3(6H)-one and Related Pyranone Analogs
Compound/AnalogCancer Cell LineAssayIC50 (µM)Citation
Phomapyrone AHL-60 (Human promyelocytic leukemia)Not Specified31.02[1]
Phomapyrone BHL-60 (Human promyelocytic leukemia)Not Specified34.62[1]
11S, 13R-(+)-phomacumarin AHL-60 (Human promyelocytic leukemia)Not Specified27.90[1]
4d (a 4H-pyran derivative)HCT-116 (Human colorectal carcinoma)MTT75.1[1]
4k (a 4H-pyran derivative)HCT-116 (Human colorectal carcinoma)MTT85.88[1]
Compound 3d (a coumarin analogue bearing a 4H-pyran ring)Breast Cancer Cell LineNot Specified0.018[1]
Pyrano[3,2-c]pyridine Formimidate 5HepG-2 (Liver Carcinoma)MTT3.4 ± 0.3[2]
Pyrano[3,2-c]pyridine Formimidate 5HCT-116 (Colon Carcinoma)MTT5.2 ± 0.1[2]
Pyrano[3,2-c]pyridine Formimidate 5MCF-7 (Breast Carcinoma)MTT1.4 ± 0.6[2]
5-Oxo-dihydropyranopyran 4jMCF-7 (Breast Carcinoma)MTT26.6[2]
5-Oxo-dihydropyranopyran 4iMCF-7 (Breast Carcinoma)MTT34.2[2]
5-Oxo-dihydropyranopyran 4gSW-480 (Colon Adenocarcinoma)MTT34.6[2]
Table 2: Antimicrobial Activity of 2H-Pyran-3(6H)-one Analogs
Compound/AnalogMicroorganismAssayMIC (µg/mL)Citation
2H-pyran-3(6H)-one with phenylthio group at C-2 (8a)Gram-positive bacteriaNot Specified-[3]
Esterified 2H-pyran-3(6H)-one at C-6 (9)Gram-positive bacteriaNot Specified-[3]
Pyridine-2-one analog (8)Broad spectrumNot Specified-[3]
Pyrano[2,3-c] pyrazole (5c)E. coli, S. aureus, L. monocytogenes, K. pneumoniaeBroth Microdilution6.25 - 50[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[2][5]

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2) are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for an additional 24 to 72 hours.[2]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 3-4 hours at 37°C.[2][6]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[2][6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2] The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.[1]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[9]

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.[7]

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth with inoculum) and negative (broth only) controls are included.[7]

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[10]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these pyranone analogs, it is essential to visualize the cellular pathways they modulate.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of 2H-Pyran-3(6H)-one Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Assay) characterization->antimicrobial pathway Signaling Pathway Analysis cytotoxicity->pathway Hit Compounds antimicrobial->pathway Hit Compounds apoptosis Apoptosis Assays pathway->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway Pyranone Pyranone Analog PI3K PI3K Pyranone->PI3K Inhibition Ras Ras Pyranone->Ras Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

A Comparative Guide to Pyranone Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyranone scaffold is a privileged motif in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. The efficient construction of this heterocyclic core is a central focus in synthetic organic chemistry. This guide provides a comparative analysis of prominent strategies for pyranone synthesis, evaluating them based on cost-effectiveness, efficiency, and environmental impact. Experimental data is presented to support these comparisons, along with detailed protocols for key methodologies.

At a Glance: Comparison of Pyranone Synthesis Strategies

The following table summarizes the key quantitative parameters of three major pyranone synthesis strategies: Palladium-Catalyzed Cross-Coupling, N-Heterocyclic Carbene (NHC)-Catalyzed Annulation, and Multicomponent Reactions.

ParameterPalladium-Catalyzed Cross-CouplingN-Heterocyclic Carbene (NHC)-Catalyzed AnnulationMulticomponent Reaction (MCR)
Typical Catalyst Pd(0) or Pd(II) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂)Imidazolium or triazolium salts (NHC precatalysts)Often organocatalysts (e.g., piperidine) or simple inorganic bases (e.g., KOH)
Catalyst Loading 1-10 mol%10-20 mol%5-20 mol% (can be higher for simple bases)
Reaction Time 2 - 24 hours1.5 - 24 hours10 minutes - 10 hours
Typical Yield Good to excellent (70-95%)Good to excellent (75-95%)Good to excellent (73-97%)
Reaction Temperature Room temperature to high temperatures (e.g., 100 °C)Room temperature to moderate temperatures (e.g., 50 °C)Room temperature to 80 °C
Relative Catalyst Cost High (precious metal)Low to moderateLow
"Green" Considerations Often requires organic solvents, potential for metal contaminationMetal-free, often milder conditionsOften uses greener solvents (e.g., ethanol, water), high atom economy

In-Depth Analysis of Synthesis Strategies

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a powerful and versatile tool for the synthesis of highly functionalized pyranones. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the precise formation of carbon-carbon bonds, offering a high degree of control over the final product's structure.[1][2]

Cost-Benefit Analysis:

  • Benefits: High yields, broad substrate scope, and the ability to introduce a wide variety of functional groups are major advantages.[1] The reactions are often well-understood and reliable.

  • Costs: The primary drawback is the high cost of palladium, a precious metal.[1][3] Market volatility can significantly impact the overall cost of synthesis on a large scale.[1] Additionally, there is a risk of palladium contamination in the final product, which is a significant concern in pharmaceutical applications and necessitates costly purification steps. These reactions often require phosphine ligands, which can be expensive and air-sensitive.

Logical Workflow for Palladium-Catalyzed Pyranone Synthesis:

G Start Starting Materials (e.g., Halogenated Pyranone, Coupling Partner) Reaction Cross-Coupling Reaction (e.g., Suzuki, Heck) Start->Reaction Catalyst Palladium Precatalyst + Ligand Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Functionalized Pyranone Purification->Product

A typical workflow for palladium-catalyzed pyranone synthesis.
N-Heterocyclic Carbene (NHC)-Catalyzed Annulation Reactions

N-Heterocyclic carbenes have emerged as powerful organocatalysts for a variety of organic transformations, including the synthesis of pyranones. These metal-free catalysts can activate substrates in unique ways, leading to efficient annulation reactions to form the pyranone ring.

Cost-Benefit Analysis:

  • Benefits: NHCs are organocatalysts, which are generally less expensive, less toxic, and more stable than their transition metal counterparts.[4][5] NHC-catalyzed reactions can often be performed under mild conditions and can exhibit high stereoselectivity. The absence of metal catalysts eliminates the risk of metal contamination in the final product.

  • Costs: While generally cheaper than palladium catalysts, some complex chiral NHC precatalysts can be moderately expensive.[6] Catalyst loading can sometimes be higher than in palladium-catalyzed reactions.

Logical Workflow for NHC-Catalyzed Pyranone Synthesis:

G Start Starting Materials (e.g., Ynal, Aldehyde) Reaction [4+2] Annulation or other Cyclization Start->Reaction Catalyst NHC Precatalyst + Base Catalyst->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography or Crystallization Workup->Purification Product Substituted Pyranone Purification->Product

A generalized workflow for NHC-catalyzed pyranone synthesis.
Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, represent a highly efficient and atom-economical approach to pyranone synthesis. These reactions are often in line with the principles of green chemistry.[7][8]

Cost-Benefit Analysis:

  • Benefits: MCRs are highly convergent, leading to complex molecules from simple starting materials in a single step, which significantly reduces reaction time, energy consumption, and waste generation.[9] The catalysts used are often simple, inexpensive, and environmentally benign, such as basic ionic liquids or even natural catalysts like lemon peel powder.[9] Workup procedures are often straightforward.

  • Costs: The discovery of new MCRs can be challenging, and the optimization of reaction conditions for multiple components can be complex. The substrate scope may be more limited compared to more established methods like palladium catalysis.

Logical Workflow for a One-Pot Multicomponent Pyranone Synthesis:

G ReactantA Reactant A (e.g., Aldehyde) Reaction One-Pot Reaction ReactantA->Reaction ReactantB Reactant B (e.g., Malononitrile) ReactantB->Reaction ReactantC Reactant C (e.g., 1,3-Dicarbonyl) ReactantC->Reaction Catalyst Catalyst (e.g., Organocatalyst, Base) Catalyst->Reaction Product Pyranone Derivative Reaction->Product

A simplified workflow for a multicomponent pyranone synthesis.

Experimental Protocols

General Procedure for Palladium(0) Nanoparticle-Catalyzed Synthesis of Pyran Derivatives

This protocol is adapted from a ligand-free approach using palladium nanoparticles.

  • Materials: Aryl aldehyde (1 mmol), malononitrile (1.2 mmol), C-H activated compound (e.g., dimedone) (1 mmol), palladium nanoparticles (as prepared, ~5 mol%), ethanol (10 mL).

  • Procedure:

    • To a solution of the aryl aldehyde, malononitrile, and the C-H activated compound in ethanol, add the palladium nanoparticle catalyst.

    • Reflux the reaction mixture for the appropriate time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to recover the catalyst.

    • Remove the solvent from the filtrate under reduced pressure.

    • Extract the residue with ethyl acetate (3 x 10 mL).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

    • Evaporate the solvent and purify the crude product by column chromatography on silica gel.

General Procedure for NHC-Catalyzed [3+3] Annulation for 2H-Pyran-2-one Synthesis

This protocol describes a formal [3+3] annulation of an alkynyl ester and an enolizable ketone.

  • Materials: Alkynyl ester (0.2 mmol), enolizable ketone (0.3 mmol), NHC precatalyst (e.g., IMes·HCl, 0.04 mmol), base (e.g., DBU, 0.04 mmol), solvent (e.g., CH₂Cl₂, 1.0 mL).

  • Procedure:

    • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the NHC precatalyst and the base.

    • Add the solvent and stir the mixture at room temperature for 10 minutes.

    • Add the alkynyl ester and the enolizable ketone.

    • Stir the reaction at the appropriate temperature (e.g., 40 °C) for the specified time (e.g., 12-24 hours), monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel.

General Procedure for a Multicomponent Synthesis of Tetrahydrobenzo[b]pyran Derivatives

This protocol outlines a one-pot synthesis using a simple organocatalyst.

  • Materials: Aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), dimedone (1 mmol), piperidine (20 mol%), methanol (5 mL).

  • Procedure:

    • In a round-bottom flask, dissolve the aromatic aldehyde, malononitrile, and dimedone in methanol at room temperature.

    • Add piperidine to the mixture.

    • Stir the reaction at room temperature for a short duration (typically 1-8 minutes), monitoring for the formation of a solid precipitate.

    • Upon completion (as indicated by TLC), filter the solid product.

    • Wash the solid with a cold ethanol-water mixture.

    • Recrystallize the crude product from ethanol to obtain the pure tetrahydrobenzo[b]pyran derivative.[2]

Conclusion

The choice of a synthetic strategy for pyranone synthesis is a multifaceted decision that requires careful consideration of various factors.

  • For small-scale synthesis in a research setting where access to a diverse range of functionalized products is paramount, palladium-catalyzed cross-coupling remains a highly valuable, albeit expensive, tool.

  • NHC-catalyzed annulations offer a compelling metal-free alternative, providing high yields under mild conditions with the significant advantage of avoiding metal contamination. This makes them particularly attractive for the synthesis of pharmaceutical intermediates.

  • For large-scale, cost-effective, and environmentally benign production, multicomponent reactions are often the superior choice. Their high efficiency, atom economy, and use of inexpensive and green catalysts align well with the principles of sustainable chemistry.

Ultimately, the optimal strategy will depend on the specific target molecule, the required scale of production, budgetary constraints, and the desired environmental footprint of the synthesis. This guide provides a framework for making an informed decision based on a comprehensive cost-benefit analysis.

References

Benchmarking Stereoselectivity in Reactions of 6-Acetoxy-2H-pyran-3(6H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Stereocontrol

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount for the development of complex molecules, particularly in the pharmaceutical industry. The pyranone scaffold, a common motif in many natural products and bioactive compounds, presents a unique synthetic challenge and opportunity. This guide provides a comparative analysis of the stereoselectivity achievable in reactions involving 6-acetoxy-2H-pyran-3(6H)-one and its close structural analogs. By presenting experimental data from key studies, this document aims to inform strategic decisions in the design of synthetic routes requiring high levels of stereocontrol.

Diels-Alder Cycloadditions: A Study in Diastereoselectivity

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and pyranones can serve as effective dienophiles. The stereochemical outcome of these reactions is highly dependent on the reaction conditions, particularly the use of Lewis acid catalysts. The following data, derived from studies on the closely related 2-alkoxy-2H-pyran-3(6H)-ones, illustrates this principle.

Table 1: Diastereoselectivity in Diels-Alder Reactions of 2-Alkoxy-2H-pyran-3(6H)-ones with Dienes
EntryDienophileDieneConditionsYield (%)Diastereomeric Ratio (d.r.)
12-methoxy-2H-pyran-3(6H)-one2,3-dimethylbutadieneThermal (110 °C)~50>80:20
22-methoxy-2H-pyran-3(6H)-one2,3-dimethylbutadieneSnCl₄ (1.1 eq), -78 °C~80>94:6
32-methoxy-2H-pyran-3(6H)-oneButadieneThermal (110 °C)~50>80:20
42-methoxy-2H-pyran-3(6H)-oneButadieneSnCl₄ (1.1 eq), -78 °C~80>94:6

Data is adapted from studies on 2-alkoxy-2H-pyran-3(6H)-ones, which serve as a strong predictive model for the reactivity of this compound.[1]

The data clearly indicates that while thermal conditions provide good diastereoselectivity, the use of a Lewis acid like tin(IV) chloride (SnCl₄) significantly enhances the diastereomeric ratio, favoring the formation of one diastereomer.[1] This is attributed to the coordination of the Lewis acid to the dienophile, which leads to a more organized transition state.

Diels_Alder_Pathway cluster_lewis_acid Lewis Acid Catalyzed Pathway cluster_thermal Thermal Pathway dienophile This compound intermediate [Dienophile-Lewis Acid Complex] dienophile->intermediate Coordination transition_state_T Less Organized Transition State dienophile->transition_state_T + Diene diene Diene lewis_acid Lewis Acid (e.g., SnCl₄) thermal Thermal Conditions transition_state_LA Organized Transition State intermediate->transition_state_LA + Diene product_major Major Diastereomer transition_state_LA->product_major High d.r. product_minor Minor Diastereomer transition_state_LA->product_minor transition_state_T->product_major Good d.r. transition_state_T->product_minor Experimental_Workflow start Starting Materials: α-Hydroxymethyl Nitroalkene 1,3-Dicarbonyl Compound mixing Dissolve in Anhydrous Dichloromethane start->mixing catalyst Add Squaramide-based Organocatalyst (10 mol%) mixing->catalyst reaction1 Stir at Ambient Temperature (48h) catalyst->reaction1 workup1 Remove Solvent reaction1->workup1 reaction2 Redissolve in Toluene Add p-Toluenesulfonic Acid (20 mol%) workup1->reaction2 reaction3 Heat to 100 °C (1h) reaction2->reaction3 workup2 Cool and Evaporate reaction3->workup2 purification Silica Gel Column Chromatography workup2->purification product Enantiomerically Enriched Dihydropyran purification->product

References

Safety Operating Guide

Proper Disposal of 6-Acetoxy-2H-pyran-3(6H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-Acetoxy-2H-pyran-3(6H)-one (CAS No. 67952-53-8), ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is classified as a flammable liquid and vapor, is harmful if swallowed, and is toxic to aquatic life with long-lasting effects.[1] Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information.

Key Hazards:

  • Physical Hazards: Flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Health Hazards: Harmful if swallowed.[1] May cause irritation to the skin, eyes, and respiratory tract.

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects. Avoid release to the environment.

A summary of critical safety information is provided in the table below.

PropertyValueReference
GHS Pictograms Flammable, Acute Toxicity (Oral), Aquatic Hazard[1]
Signal Word Warning[1]
Hazard Statements H226: Flammable liquid and vapour. H302: Harmful if swallowed. H411: Toxic to aquatic life with long lasting effects.[1]
Precautionary Statement (Disposal) P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Incompatible Materials Strong oxidizing agents.

Step-by-Step Disposal Protocol

The primary disposal method for this compound is through an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Collection:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Container Management:

    • Keep the this compound waste in its original container or a clearly labeled, compatible waste container.

    • Ensure the container is tightly closed to prevent the release of flammable vapors.[1]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

  • Waste Storage:

    • Store the waste container in a designated, well-ventilated chemical waste storage area.

    • The storage area should be cool and away from sources of ignition.[1]

  • Waste Pickup:

    • Follow your institution's established procedures for hazardous waste pickup. This typically involves completing a hazardous waste tag and scheduling a pickup with the EHS department.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Control Ignition Sources: Extinguish all nearby open flames and turn off any spark-producing equipment.

  • Containment: Use an absorbent, inert material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's reporting procedures.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for Disposal is_empty Is the container empty and clean? start->is_empty Empty Container is_contaminated Is the material contaminated? start->is_contaminated is_empty->is_contaminated No, contains residue dispose_container Dispose of rinsed container according to institutional guidelines (may be non-hazardous). is_empty->dispose_container Yes pure_waste Pure or Unused Product Waste is_contaminated->pure_waste No contaminated_waste Contaminated Waste (e.g., with solvents) is_contaminated->contaminated_waste Yes collect_waste Collect in a labeled, sealed, compatible waste container. pure_waste->collect_waste contaminated_waste->collect_waste store_waste Store in designated cool, well-ventilated hazardous waste area. collect_waste->store_waste schedule_pickup Arrange for pickup by authorized hazardous waste personnel. store_waste->schedule_pickup end End of Disposal Process schedule_pickup->end dispose_container->end

Caption: Decision workflow for the disposal of this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and adhere to the specific regulations and procedures established by your institution and local authorities.

References

Comprehensive Safety and Handling Guide for 6-Acetoxy-2H-pyran-3(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Acetoxy-2H-pyran-3(6H)-one. The information is designed to provide procedural, step-by-step guidance to ensure the safety of laboratory personnel and the integrity of research.

Potential Hazard Summary

Due to the lack of specific data, this compound should be handled with caution. Based on information for a related compound, 6-hydroxy-2H-pyran-3(6H)-one, potential hazards may include skin irritation, serious eye damage, and respiratory irritation.

Parameter Information (Based on Analogous Compounds and General Guidelines) Source
Potential Health Hazards Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.
Physical State Solid (Assumed)General
Storage Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.
Incompatible Materials Strong oxidizing agents.
First Aid - Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
First Aid - Skin Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.
First Aid - Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
First Aid - Ingestion Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling chemicals of unknown toxicity. The following recommendations are based on a conservative approach to minimize exposure.

Standard Laboratory Operations:
  • Gloves: Wear two pairs of chemical-resistant gloves tested to ASTM D6978 standard (chemotherapy gloves). The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. Change gloves immediately if they are torn, punctured, or contaminated.

  • Eye Protection: Chemical safety goggles are required where there is a splash potential.

  • Lab Coat: A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or dust.

Procedures with High Risk of Aerosolization or Spillage:

For activities such as weighing, preparing solutions, or any procedure that may generate dust or aerosols, a higher level of respiratory protection may be necessary. Consult your institution's EHS for guidance on selecting an appropriate respirator.

Operational Plan

A clear operational plan ensures that this compound is handled safely from receipt to disposal.

Receiving and Storage:
  • Receiving: Upon receipt, inspect the container for any damage or leaks. Personnel unpacking the shipment should wear chemotherapy gloves.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents. The storage area should be clearly labeled with the identity of the compound and any potential hazards.

Handling and Preparation:
  • Controlled Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure.

  • Weighing: When weighing the solid compound, do so in a ventilated enclosure (e.g., a powder-containment hood) or a chemical fume hood to prevent the dispersion of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: All materials contaminated with this compound, including excess compound, empty containers, and used PPE, should be treated as hazardous waste.

  • Waste Segregation: Segregate waste containing this compound from other waste streams to prevent accidental reactions.

  • Containerization: Use a dedicated, leak-proof, and clearly labeled container for the waste. The label should include "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a clear and immediate response is essential to ensure the safety of all personnel.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Spill Assessment cluster_response Response Actions Evacuate 1. Evacuate Immediate Area Alert 2. Alert Others & Supervisor Evacuate->Alert Isolate 3. Isolate the Spill Area Alert->Isolate Assess 4. Assess Spill Size & Hazard Isolate->Assess SmallSpill Small Spill (Manageable by Lab Personnel) Assess->SmallSpill Small LargeSpill Large Spill (Requires EHS Response) Assess->LargeSpill Large DonPPE 5a. Don Appropriate PPE SmallSpill->DonPPE CallEHS 5b. Call EHS/Emergency Response LargeSpill->CallEHS Contain 6a. Contain Spill with Absorbent DonPPE->Contain Cleanup 7a. Clean Up with Spark-Proof Tools Contain->Cleanup Decontaminate 8a. Decontaminate Area Cleanup->Decontaminate Dispose 9a. Dispose of Waste Decontaminate->Dispose AwaitInstructions 6b. Await Instructions CallEHS->AwaitInstructions

Caption: Workflow for responding to a chemical spill of this compound.

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